1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol
Description
The exact mass of the compound 1-Methyl-4-phenyl-1,2,3,6-tetrahydro-3-pyridinol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 364009. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-methyl-4-phenyl-3,6-dihydro-2H-pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-13-8-7-11(12(14)9-13)10-5-3-2-4-6-10/h2-7,12,14H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCMIJQFJSCKIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC=C(C(C1)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1891-24-3 | |
| Record name | 1-Methyl-4-phenyl-1,2,3,6-tetrahydro-3-pyridinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001891243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC364088 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364088 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol: Properties, Synthesis, and Biological Context
This guide provides a detailed examination of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol, a compound of significant interest to researchers in neuropharmacology and medicinal chemistry. Due to the limited direct research on this specific molecule, this document establishes a foundational understanding through a comparative analysis with its extensively studied and structurally related analog, the potent neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[1][2] The insights herein are framed to empower researchers, scientists, and drug development professionals with the core knowledge required for further investigation.
Introduction: A Tale of Two Tetrahydropyridines
The tetrahydropyridine scaffold is a recurring motif in numerous biologically active compounds.[2] The discovery that MPTP induces a severe and irreversible form of Parkinsonism in humans and primates has catalyzed decades of research into its mechanism of action and the broader structure-activity relationships of related molecules.[1] MPTP's ability to selectively destroy dopaminergic neurons in the substantia nigra has made it an invaluable tool for creating animal models of Parkinson's disease.[3][4]
This compound, the subject of this guide, differs from MPTP by the presence of a hydroxyl group at the 3-position of the tetrahydropyridine ring. This seemingly minor structural modification has profound implications for the molecule's physicochemical properties and its potential biological activity, which remain largely uncharacterized in scientific literature. This guide will, therefore, leverage the vast body of knowledge on MPTP to build a predictive and theoretical framework for understanding its 3-hydroxy analog.
To fully appreciate the subtle yet critical difference between these two molecules, their chemical structures are presented below.
Caption: Comparative structures of MPTP and its 3-hydroxy analog.
Physicochemical Properties: A Comparative Analysis
The introduction of a hydroxyl group is anticipated to significantly alter the physicochemical profile of the parent MPTP molecule. The following table summarizes the known properties of MPTP and provides predicted properties for its 3-hydroxy derivative.
| Property | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | Predicted: this compound | Rationale for Prediction |
| Molecular Formula | C₁₂H₁₅N | C₁₂H₁₅NO | Addition of one oxygen atom. |
| Molecular Weight | 173.25 g/mol [5] | 189.25 g/mol | Increased mass due to the oxygen atom. |
| Boiling Point | 128-132 °C at 12 mmHg[5] | Higher than MPTP | The hydroxyl group introduces hydrogen bonding, which increases intermolecular forces and requires more energy to reach the boiling point. |
| Melting Point | 40 °C[4] | Higher than MPTP | Hydrogen bonding in the solid state will lead to a more stable crystal lattice, thus a higher melting point. |
| Solubility in Water | Slightly soluble[4] | More soluble than MPTP | The polar hydroxyl group can form hydrogen bonds with water molecules, increasing its aqueous solubility. |
| LogP (Octanol/Water) | ~2.7 | Lower than MPTP | The increased polarity from the hydroxyl group will decrease its partitioning into the nonpolar octanol phase. |
| Appearance | Crystalline solid[3] | Likely a solid at room temperature | Based on the predicted higher melting point. |
Synthesis and Methodologies
The synthesis of MPTP is well-documented. A common method involves the reaction of phenylmagnesium bromide with 1-methyl-4-piperidone, followed by dehydration.[4]
Step 1: Halogenation of MPTP
-
Reaction: Electrophilic addition of a halogen (e.g., bromine) across the double bond of MPTP.
-
Rationale: This step creates a di-halogenated intermediate, setting the stage for subsequent elimination and substitution reactions.
Step 2: Formation of a Halohydrin
-
Reaction: The di-halogenated intermediate is reacted in the presence of water.
-
Rationale: This results in the formation of a halohydrin, where one halogen is replaced by a hydroxyl group.
Step 3: Epoxide Formation
-
Reaction: Treatment of the halohydrin with a base.
-
Rationale: The base will deprotonate the hydroxyl group, which then acts as an intramolecular nucleophile to displace the remaining halogen, forming an epoxide ring.
Step 4: Diastereoselective Reduction
-
Reaction: The epoxide is opened via a diastereoselective reducing agent.
-
Rationale: This step is crucial for controlling the stereochemistry of the final product, yielding a specific isomer of the target alcohol.
Step 5: Final Reduction
-
Reaction: A final reduction step to yield the racemic cis-product.
-
Rationale: This ensures the desired saturation level of the piperidine ring, if necessary, depending on the intermediates formed.
Note: This proposed synthesis would require significant experimental optimization and characterization to confirm the structure and purity of the final product.
Biological Activity and Mechanism of Action: The MPTP Paradigm
To hypothesize the biological effects of this compound, one must first understand the well-established neurotoxic pathway of MPTP.[7][8]
-
Blood-Brain Barrier Penetration: MPTP is a lipophilic molecule that readily crosses the blood-brain barrier.[4]
-
Metabolism by MAO-B: Within glial cells, specifically astrocytes, MPTP is metabolized by monoamine oxidase B (MAO-B) into the toxic cation 1-methyl-4-phenylpyridinium (MPP⁺).[4][7][9]
-
Uptake by Dopaminergic Neurons: MPP⁺ is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[4]
-
Mitochondrial Toxicity: Once inside the neuron, MPP⁺ accumulates in the mitochondria and inhibits Complex I of the electron transport chain, leading to a catastrophic failure of cellular energy production, oxidative stress, and ultimately, cell death.[4]
Caption: The metabolic activation and neurotoxic mechanism of MPTP.
The presence of a hydroxyl group on the tetrahydropyridine ring introduces several possibilities for altered biological activity:
-
Altered MAO-B Substrate Potential: The hydroxyl group could sterically hinder the binding of the molecule to the active site of MAO-B, potentially reducing its rate of conversion to a toxic pyridinium species. Conversely, the electronic properties of the hydroxyl group could influence the oxidation process. Structure-activity relationship studies of MPTP analogs have shown that modifications to the tetrahydropyridine ring can significantly impact their interaction with MAO-B.[10]
-
Modified Lipophilicity and BBB Penetration: With a predicted lower LogP, this compound may exhibit reduced ability to cross the blood-brain barrier compared to MPTP. This would inherently decrease its potential neurotoxicity.
-
Alternative Metabolic Pathways: The hydroxyl group provides a site for Phase II metabolism, such as glucuronidation or sulfation. This could lead to a more rapid detoxification and excretion of the compound, preventing the accumulation of potentially toxic metabolites.
-
Direct Pharmacological Activity: It is conceivable that the 3-hydroxy derivative could possess its own intrinsic pharmacological activity, separate from any potential neurotoxicity. For instance, it might interact with other receptors or transporters in the central nervous system. Research on other tetrahydropyridine derivatives has revealed a wide range of biological activities, including anti-inflammatory and anti-cancer properties.[1]
Research Applications and Future Directions
This compound represents a valuable, albeit understudied, chemical entity. Its primary application for researchers would be in the field of neurotoxicology and Parkinson's disease research as a tool to further delineate the structure-activity relationships of MPTP-like compounds.
Key research questions to be addressed include:
-
Is this compound a substrate for MAO-B?
-
If so, what is the structure of the resulting pyridinium metabolite, and is it toxic?
-
Does this compound exhibit any neuroprotective or, conversely, neurotoxic effects in in vitro and in vivo models?
-
Can this compound be used to probe the active site of the dopamine transporter?
Conclusion
While direct experimental data on this compound is scarce, a robust, predictive framework can be constructed based on the extensive knowledge of its parent compound, MPTP. The addition of a hydroxyl group at the 3-position is expected to increase polarity and alter its metabolic fate, with significant implications for its biological activity. This guide provides the foundational knowledge and theoretical considerations necessary for researchers to embark on the empirical investigation of this intriguing molecule, which holds the potential to deepen our understanding of neurotoxin mechanisms and inform the development of novel therapeutic agents.
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Salach, J. I., Singer, T. P., Castagnoli, N., Jr., & Trevor, A. (1984). Metabolism of the neurotoxin in MPTP by human liver monoamine oxidase B. Biochemical and Biophysical Research Communications, 125(2), 831–835. [Link]
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An In-Depth Technical Guide to 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Discovery, Mechanism, and Scientific Legacy
A Note on the Topic: Initial searches for "1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol" did not yield specific information on a compound with this exact structure within the context of neurotoxicology or Parkinson's disease research. It is highly probable that this may be a typographical variation of the well-known neurotoxin 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) . This guide will, therefore, focus on the extensive history and scientific importance of MPTP, a compound that has revolutionized our understanding of Parkinson's disease.
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and scientific significance of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). It details the serendipitous and tragic events that led to the identification of its profound neurotoxic effects, which mimic the pathology of idiopathic Parkinson's disease. The guide delves into the biochemical mechanisms of MPTP's toxicity, its metabolism to the active toxicant MPP+, and its pivotal role in the development of animal models for Parkinson's research. Furthermore, it explores the experimental protocols for MPTP synthesis, its analytical characterization, and its application in preclinical drug development. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.
The Accidental Discovery of a Parkinsonian Neurotoxin
The story of MPTP is a poignant example of serendipity in scientific discovery, born from tragic circumstances.
The Case of Barry Kidston: A Chemist's Self-Experimentation
In 1976, Barry Kidston, a 23-year-old chemistry graduate student in Maryland, attempted to synthesize the synthetic opioid MPPP (1-methyl-4-phenyl-4-propionoxypiperidine), an analog of Demerol.[1][2][3] In a fateful error, the synthesis was carried out under incorrect temperature conditions, leading to the formation of MPTP as a significant impurity.[2] Unaware of the toxic byproduct, Kidston injected the concoction and within three days, developed severe and irreversible symptoms resembling advanced Parkinson's disease, including rigidity, tremors, and bradykinesia.[1][2][4] He was treated with L-dopa, a standard treatment for Parkinson's, which provided some temporary relief.[2] Kidston passed away 18 months later from a cocaine overdose, and his autopsy revealed a profound loss of dopaminergic neurons in the substantia nigra, a hallmark of Parkinson's disease.[1][5] Investigators from the National Institute of Mental Health later analyzed the substances in his lab and identified MPTP.[1]
The "Frozen Addicts" of Santa Clara County
The neurotoxic potential of MPTP was tragically confirmed in 1983 when a group of individuals in Santa Clara County, California, developed profound parkinsonism after using a new "synthetic heroin".[1][6] Dr. J. William Langston, a neurologist, identified these cases and, in collaboration with the National Institutes of Health (NIH), traced the cause to MPTP-contaminated MPPP.[1][6] This cluster of cases, often referred to as the "frozen addicts," provided definitive evidence of MPTP's ability to induce a syndrome clinically indistinguishable from late-stage Parkinson's disease in humans.[4]
The Chemical Genesis and Properties of MPTP
Synthesis of MPTP
MPTP was first synthesized in 1947 by Ziering and his colleagues.[1] The synthesis of MPTP can occur as a byproduct during the production of MPPP if the reaction conditions are not carefully controlled. A common synthetic route to MPTP involves the dehydration of 1-methyl-4-phenyl-4-piperidinol.
Experimental Protocol: Synthesis of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
A solution of 1-methyl-4-phenyl-4-piperidinol (60.0 g, 0.314 moles) in concentrated hydrochloric acid (180 ml, 2.16 moles) is heated with stirring at 100°C for 4 hours. The resulting solution is then evaporated to dryness. The residue is crystallized from isopropanol to yield the hydrochloride salt of MPTP.[7]
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₂H₁₅N |
| Molar Mass | 173.26 g/mol |
| Appearance | Solid |
| Melting Point | 40 °C |
| Boiling Point | 128-132 °C at 12 mmHg |
| Solubility | Slightly soluble in water |
Source: PubChem CID 1388
The Mechanism of MPTP Neurotoxicity: A Multi-Step Process
The neurotoxicity of MPTP is not caused by the compound itself but by its metabolite, 1-methyl-4-phenylpyridinium (MPP+). The conversion of MPTP to MPP+ and its subsequent actions form a cascade of events leading to the selective destruction of dopaminergic neurons.[8]
Bioactivation of MPTP to MPP+
-
Crossing the Blood-Brain Barrier: MPTP is a lipophilic molecule that readily crosses the blood-brain barrier.
-
Conversion by Monoamine Oxidase B (MAO-B): Within the brain, MPTP is metabolized by the enzyme monoamine oxidase B (MAO-B), primarily located in glial cells, to the intermediate 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+).[8]
-
Oxidation to MPP+: MPDP+ is then oxidized to the active neurotoxin, MPP+.[8]
Caption: Metabolic pathway of MPTP to MPP+.
Selective Uptake and Mitochondrial Toxicity
-
Dopamine Transporter (DAT) Mediated Uptake: MPP+ is selectively taken up into dopaminergic neurons via the dopamine transporter (DAT).[9] This selective uptake is a key reason for the specific targeting of these neurons.
-
Mitochondrial Accumulation: Once inside the dopaminergic neuron, the positively charged MPP+ accumulates in the mitochondria.
-
Inhibition of Complex I: MPP+ potently inhibits Complex I of the mitochondrial electron transport chain.[6]
-
Consequences of Complex I Inhibition: This inhibition leads to a cascade of detrimental effects, including:
-
Decreased ATP production.
-
Increased production of reactive oxygen species (ROS).
-
Oxidative stress and cellular damage.
-
Ultimately, apoptotic cell death of the dopaminergic neuron.
-
Caption: Workflow of MPP+ induced neurotoxicity.
MPTP as a Tool in Parkinson's Disease Research
The discovery of MPTP's effects was a watershed moment for Parkinson's disease research. It provided, for the first time, a reliable way to induce a Parkinson's-like state in animal models, which has been invaluable for:
-
Understanding Disease Pathogenesis: Studying the progression of neurodegeneration in MPTP models has provided crucial insights into the cellular and molecular events that may occur in human Parkinson's disease.
-
Developing and Testing New Therapies: The MPTP model in non-human primates and mice allows for the preclinical evaluation of potential neuroprotective and symptomatic therapies for Parkinson's disease.
-
Investigating the Role of Environmental Factors: The MPTP story lent significant weight to the hypothesis that environmental toxins could play a role in the etiology of idiopathic Parkinson's disease.
Analytical Characterization of MPTP
The detection and quantification of MPTP and its metabolites are crucial for both forensic investigations and research applications. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for this purpose.
Experimental Protocol: GC-MS Analysis of MPTP
A common approach for the analysis of MPTP involves extraction from the sample matrix, followed by derivatization if necessary, and then injection into a GC-MS system.
-
Sample Preparation: Extraction of MPTP from biological samples (e.g., brain tissue, blood) using an appropriate organic solvent.
-
Chromatographic Separation: The extract is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate MPTP from other components.
-
Mass Spectrometric Detection: The separated compounds are introduced into a mass spectrometer. The mass spectrum of MPTP will show a characteristic fragmentation pattern, with a molecular ion peak and specific fragment ions that can be used for identification and quantification.
Conclusion
The discovery of MPTP's neurotoxic properties, though rooted in tragedy, has had a profound and lasting impact on the field of neuroscience. It unraveled key aspects of the pathophysiology of Parkinson's disease and provided an indispensable tool for the development of novel therapeutic strategies. The story of MPTP serves as a powerful reminder of the unexpected pathways through which scientific knowledge can advance and the critical importance of careful chemical synthesis and handling.
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An In-depth Technical Guide to the Speculative Mechanism of Action of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol
Authored For: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist
Preamble: Contextualizing the Inquiry
The study of neurodegenerative disorders, particularly Parkinson's Disease (PD), has been profoundly shaped by the accidental discovery of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[1][2][3] This compound's ability to selectively obliterate dopaminergic neurons in the substantia nigra pars compacta (SNpc) has made it an invaluable tool for modeling parkinsonism in various animal species.[4][5][6][7][8][9] The neurotoxicity of MPTP is not direct; it is a pro-toxin that requires metabolic activation to its ultimate toxic species, the 1-methyl-4-phenylpyridinium ion (MPP+).[1][9][10][11][12][13]
This guide delves into the speculative mechanism of action of a closely related, hydroxylated analogue: 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol , hereafter referred to as MPTP-3-ol . While direct research on this specific molecule is sparse, its structural similarity to MPTP allows us to formulate a robust, testable hypothesis regarding its potential neurotoxic pathways. We will ground our speculation in the well-established toxicology of MPTP, proposing a parallel mechanism centered on three core tenets: metabolic activation, selective neuronal uptake, and mitochondrial sabotage. This document serves as both a theoretical framework and a practical guide for empirical validation.
Part 1: The Central Hypothesis - A Triad of Neurotoxicity
The neurotoxic cascade of MPTP is a multi-step process. We hypothesize that MPTP-3-ol, should it prove to be neurotoxic, follows a similar path. The entire mechanism hinges on its ability to be metabolized into a toxic cation, be selectively transported into dopaminergic neurons, and subsequently interfere with mitochondrial function.
Metabolic Bioactivation: The Ignition Key
MPTP is lipophilic, allowing it to readily cross the blood-brain barrier.[1][7][10] Once in the central nervous system, it is primarily metabolized by monoamine oxidase B (MAO-B) in glial cells (astrocytes) to 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+), which is then oxidized to the toxic MPP+ ion.[10][11][12][13]
Speculation for MPTP-3-ol: We propose that MPTP-3-ol is also a substrate for MAO-B. The presence of a hydroxyl group on the tetrahydropyridine ring may influence the kinetics of this enzymatic conversion. The resulting product would be a hydroxylated MPP+ analogue, which we will term MPP+-3-ol . The efficiency of this conversion is the first critical determinant of MPTP-3-ol's potential toxicity. An inhibitor of MAO-B, such as selegiline, would be expected to mitigate its toxicity if this hypothesis holds true.[1][12]
Diagram of the Speculative Metabolic Pathway
Caption: Speculative bioactivation of MPTP-3-ol in glial cells and subsequent uptake into a dopaminergic neuron.
Selective Uptake: The Trojan Horse
The specificity of MPTP's toxicity to dopaminergic neurons is a direct consequence of its metabolite, MPP+, being an excellent substrate for the dopamine transporter (DAT).[1][4][14] This high-affinity uptake mechanism actively concentrates the toxin within the very cells it is destined to destroy.[15] Evidence shows that mice lacking the DAT gene are resistant to MPTP's neurotoxic effects, confirming the transporter's mandatory role.[14]
Speculation for MPTP-3-ol: The selective toxicity of MPTP-3-ol is entirely dependent on whether its putative metabolite, MPP+-3-ol, is recognized and transported by DAT. The addition of a polar hydroxyl group could potentially alter its binding affinity and transport efficiency compared to MPP+. A lower affinity might render it less potent, while a comparable or higher affinity would support a potent and selective neurotoxic profile.
Mitochondrial Sabotage: The Engine of Destruction
Once inside the dopaminergic neuron, MPP+ accumulates in the mitochondria, driven by the large mitochondrial membrane potential.[11][16] Here, it executes its primary toxic function: the potent inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[4][10][12][13][17][18][19] This blockade has two catastrophic consequences:
-
ATP Depletion: Inhibition of mitochondrial respiration leads to a rapid fall in ATP production, triggering an energy crisis that compromises essential cellular functions.[4][12]
-
Oxidative Stress: The disruption of the electron transport chain causes a leakage of electrons, leading to the formation of superoxide radicals and other reactive oxygen species (ROS).[12][20][21] This surge in oxidative stress damages lipids, proteins, and DNA, contributing significantly to cell death.
Speculation for MPTP-3-ol: We hypothesize that MPP+-3-ol, upon entering the mitochondria, will also act as an inhibitor of Complex I. The precise binding site and inhibitory constant (Ki) may differ from that of MPP+ due to the hydroxyl group's influence on steric and electronic interactions within the enzyme's binding pocket. The ultimate consequences, however, are predicted to be the same: impaired energy metabolism and rampant oxidative stress, culminating in apoptotic cell death.
Part 2: Data Summary - A Comparative Hypothesis
To clarify our speculative framework, the following table contrasts the known properties of MPTP/MPP+ with the hypothesized characteristics of MPTP-3-ol and its putative metabolite.
| Property | MPTP | MPP+ | MPTP-3-ol (Hypothesized) | MPP+-3-ol (Hypothesized) |
| Blood-Brain Barrier | High permeability (Lipophilic) | Low permeability (Charged) | Moderate to High Permeability | Low Permeability (Charged) |
| Metabolism | Substrate for MAO-B | N/A | Likely Substrate for MAO-B | N/A |
| Target Transporter | N/A | Dopamine Transporter (DAT) | N/A | Dopamine Transporter (DAT) |
| Primary MoA | Pro-toxin | Complex I Inhibition | Pro-toxin | Complex I Inhibition |
| Key Toxic Effects | N/A | ATP Depletion, ROS Production | N/A | ATP Depletion, ROS Production |
Part 3: Experimental Validation Protocols
The speculative nature of this guide necessitates a clear path toward empirical validation. The following protocols are designed to systematically test each component of our central hypothesis.
Diagram of the Experimental Validation Workflow
Caption: A logical workflow for the experimental validation of MPTP-3-ol's neurotoxic mechanism.
Protocol 1: Chemical Synthesis of this compound
Objective: To synthesize and purify MPTP-3-ol for use in subsequent biological assays.
Rationale: The availability of a pure compound is a prerequisite for any biological investigation. The synthesis can be adapted from established methods for creating MPTP analogues.[22][23][24] A likely route involves the dehydration of 1-methyl-4-phenyl-4-piperidinol under controlled acidic conditions to yield MPTP, followed by a regioselective hydroxylation or starting from a precursor that already contains the hydroxyl moiety.
Methodology:
-
Starting Material: Obtain or synthesize 1-methyl-4-phenyl-4-piperidinol.
-
Reaction: A solution of 1-methyl-4-phenyl-4-piperidinol in concentrated hydrochloric acid is heated with stirring (e.g., at 100°C for 4 hours).[22] Note: This step typically yields MPTP. Modification of reagents and conditions (e.g., using a milder dehydrating agent or a different acid) may be required to favor the formation or preservation of the 3-ol structure. Alternative multi-step syntheses may be necessary.
-
Work-up: The reaction mixture is cooled, neutralized with a base (e.g., NaOH solution), and the product is extracted using an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The crude product is purified using column chromatography on silica gel.
-
Characterization: The final product's identity and purity are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Protocol 2: In Vitro Assessment of Mitochondrial Respiration
Objective: To determine if MPTP-3-ol or its enzymatically converted product inhibits mitochondrial Complex I.
Rationale: This is the most direct test of our core mechanistic hypothesis. High-resolution respirometry allows for the precise measurement of oxygen consumption rates in response to various substrates and inhibitors, enabling the pinpointing of defects in the electron transport chain.[25][26][27]
Methodology (using permeabilized cells and an Oroboros O2k or similar respirometer):
-
Cell Culture: Culture a relevant cell line (e.g., human neuroblastoma SH-SY5Y cells) to a suitable density.
-
MAO-B Conversion (Optional but Recommended): To test the metabolite, pre-incubate MPTP-3-ol with a source of MAO-B (e.g., isolated astrocyte mitochondria or recombinant MAO-B) to generate MPP+-3-ol.
-
Cell Permeabilization: Harvest cells and resuspend them in a mitochondrial respiration buffer (e.g., MiR05).[28] Add a mild detergent like digitonin to selectively permeabilize the plasma membrane, leaving the mitochondrial membranes intact.
-
Respirometry Protocol (Substrate-Uncoupler-Inhibitor Titration - SUIT):
-
Add the permeabilized cells to the respirometer chamber and allow the signal to stabilize.
-
Complex I-linked Respiration: Add Complex I substrates (e.g., malate and glutamate). After the rate stabilizes (LEAK respiration), add ADP to stimulate oxidative phosphorylation (OXPHOS capacity).
-
Inhibition: Titrate increasing concentrations of the test compound (MPTP-3-ol or the pre-converted MPP+-3-ol) and monitor the oxygen consumption rate. A dose-dependent decrease in respiration indicates inhibition.
-
Positive Control: Use Rotenone, a known Complex I inhibitor, as a positive control.
-
Complex II-linked Respiration: Add a Complex II substrate (e.g., succinate) to bypass Complex I. If respiration is restored, it confirms that the inhibition was specific to Complex I.
-
-
Data Analysis: Normalize oxygen consumption rates to cell number or protein content. Calculate IC50 values for the inhibition of Complex I-linked respiration.
Protocol 3: Dopamine Transporter (DAT) Interaction Assay
Objective: To determine if the putative metabolite, MPP+-3-ol, is a substrate for DAT.
Rationale: This experiment is critical for establishing the mechanism of selective uptake into dopaminergic neurons. A competitive binding or uptake assay can quantify the interaction.[14][15]
Methodology (Competitive Uptake Assay using Synaptosomes):
-
Synaptosome Preparation: Prepare synaptosomes from the striatum of rodents (e.g., C57BL/6 mice), which are rich in dopaminergic nerve terminals and DAT.
-
Uptake Assay:
-
Pre-incubate striatal synaptosomes in a buffered solution at 37°C.
-
Initiate the uptake reaction by adding a fixed, low concentration of a radiolabeled DAT substrate (e.g., [³H]Dopamine or [³H]MPP+).
-
Simultaneously add varying concentrations of the unlabeled competitor (MPP+-3-ol). Use unlabeled MPP+ as a positive control.
-
Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of transport.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.
-
-
Quantification: Measure the radioactivity retained on the filters (representing uptake into synaptosomes) using liquid scintillation counting.
-
Data Analysis: Plot the percentage of [³H]Dopamine uptake versus the concentration of the competitor (MPP+-3-ol). Calculate the inhibition constant (Ki) to determine its affinity for DAT relative to MPP+.
Protocol 4: Cellular Reactive Oxygen Species (ROS) Production Assay
Objective: To measure whether exposure to MPTP-3-ol leads to an increase in intracellular ROS.
Rationale: This assay validates the downstream consequence of mitochondrial inhibition—oxidative stress.[20][21]
Methodology (using DCFDA in a cellular model):
-
Cell Culture: Plate dopaminergic cells (e.g., SH-SY5Y or primary midbrain neurons) in a multi-well plate (e.g., a 96-well black-walled plate suitable for fluorescence measurements).
-
Probe Loading: Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). This non-fluorescent probe diffuses into the cells and is deacetylated by cellular esterases to H2DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Treatment: After washing away the excess probe, treat the cells with varying concentrations of MPTP-3-ol. Use MPP+ as a positive control and a vehicle as a negative control.
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a plate reader (excitation ~485 nm, emission ~535 nm).
-
Data Analysis: An increase in fluorescence intensity in treated cells compared to controls indicates an increase in intracellular ROS production.
Conclusion and Future Directions
This guide has outlined a comprehensive, hypothesis-driven framework for investigating the mechanism of action of this compound. By drawing parallels with the well-established neurotoxin MPTP, we speculate a triad of toxicity involving MAO-B-mediated bioactivation , DAT-dependent selective uptake , and mitochondrial Complex I inhibition , leading to ATP depletion and oxidative stress.
The provided protocols offer a clear and logical path for the systematic validation of this hypothesis. Successful execution of these experiments will not only elucidate the specific mechanism of MPTP-3-ol but also contribute to our broader understanding of how subtle structural modifications can influence the neurotoxic potential of parkinsonian mimetics. Future in vivo studies, using models such as the MPTP mouse model of PD, would be the logical next step to confirm if the in vitro findings translate to dopaminergic neurodegeneration and behavioral deficits in a whole organism.[4][5][6][29]
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Unraveling the Enigma of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol: A Potential Modulator in the MPTP Neurotoxicity Cascade
A Technical Guide for the Advanced Researcher
Abstract
The study of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) has been pivotal in understanding the molecular mechanisms underlying Parkinson's disease (PD). While the neurotoxic effects of its primary metabolite, 1-methyl-4-phenylpyridinium (MPP+), are well-established, the biological significance of other metabolic intermediates remains a compelling area of investigation. This technical guide delves into the potential role of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol, a hydroxylated metabolite of MPTP. We will explore its putative metabolic origins, its potential to modulate the neurotoxic cascade initiated by MPTP, and the experimental frameworks necessary to elucidate its definitive biological functions. This document serves as a comprehensive resource for researchers in neuropharmacology, toxicology, and drug development, providing a foundational understanding and a roadmap for future research into this intriguing molecule.
Introduction: The MPTP Paradigm and the Quest for Hidden Players
The accidental discovery of the parkinsonian-inducing effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in the early 1980s revolutionized research into Parkinson's disease.[1][2][3] MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the neuropathological hallmarks of PD.[4][5] This has led to the widespread use of MPTP as a tool to create animal models of the disease, facilitating the study of its pathogenesis and the development of potential therapeutic interventions.[6]
The neurotoxicity of MPTP is not direct but is mediated by its metabolic activation.[7][8][9] Once in the brain, MPTP is converted to its toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+), by the enzyme monoamine oxidase B (MAO-B).[10][11] MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter, where it inhibits complex I of the mitochondrial electron transport chain, leading to ATP depletion, oxidative stress, and ultimately, cell death.[12]
While the MPTP to MPP+ pathway is the central axis of its neurotoxicity, the metabolic fate of MPTP is more complex. Various other metabolites have been identified, although their biological significance is less understood. Among these is the hydroxylated derivative, this compound. This guide will focus on the potential biological significance of this specific metabolite, exploring its formation, its possible interactions with neuronal systems, and its potential to either exacerbate or ameliorate the neurotoxic effects of MPTP.
The Metabolic Landscape of MPTP: Beyond MPP+
The biotransformation of MPTP is a critical determinant of its neurotoxic potential. While the primary pathway involving MAO-B is well-documented, other enzymatic systems, such as cytochrome P450 (CYP450) enzymes, also contribute to its metabolism. These alternative pathways can lead to the formation of a variety of metabolites, including hydroxylated derivatives.
The formation of this compound is hypothesized to occur through the action of CYP450 enzymes. These enzymes are known to catalyze the hydroxylation of a wide range of xenobiotics, and it is plausible that they could act on the tetrahydropyridine ring of MPTP. The precise isozymes involved and the stereospecificity of this reaction are yet to be determined.
Figure 1. Putative metabolic pathways of MPTP.
The Biological Significance of this compound: A Fork in the Road?
The introduction of a hydroxyl group into the MPTP molecule has the potential to significantly alter its biological properties. This could lead to two divergent outcomes: detoxification or bioactivation.
A Potential Detoxification Pathway
Hydroxylation is a classic phase I metabolic reaction that generally increases the water solubility of a compound, facilitating its conjugation (phase II metabolism) and subsequent excretion. If this compound is indeed a significant metabolite, its formation could represent a detoxification pathway that diverts MPTP away from the neurotoxic MPP+ cascade.
A Potential for Bioactivation or Modulatory Activity
Conversely, the hydroxylated metabolite could possess its own intrinsic biological activity. It might:
-
Interact with neuronal receptors: The introduction of a polar hydroxyl group could alter the molecule's affinity for various receptors and transporters in the brain.
-
Modulate enzyme activity: It could act as an inhibitor or substrate for enzymes involved in neurotransmitter metabolism or cellular signaling.
-
Undergo further metabolism to a toxic species: While less likely, it is conceivable that this compound could be further metabolized to a reactive intermediate with its own neurotoxic properties.
Experimental Approaches to Elucidate the Role of this compound
To move from speculation to definitive understanding, a multi-pronged experimental approach is required.
Chemical Synthesis and Characterization
The first crucial step is the chemical synthesis of an analytical standard of this compound. This would enable its unambiguous identification and quantification in biological samples.
In Vitro Metabolism Studies
Incubation of MPTP with liver and brain microsomes, as well as with specific recombinant CYP450 enzymes, would allow for the identification of the enzymes responsible for its formation.
In Vivo Pharmacokinetic and Metabolism Studies
Administration of MPTP to animal models, followed by the analysis of brain and peripheral tissues for the presence of this compound, would provide insights into its in vivo formation and distribution.
Neuropharmacological and Toxicological Assessment
Once a sufficient quantity of the synthesized compound is available, its biological effects can be directly assessed. This would involve:
-
Cell-based assays: Evaluating its effects on cell viability, mitochondrial function, and oxidative stress in dopaminergic cell lines.
-
In vivo studies: Administering the compound to animals to assess its potential to induce neurodegeneration or to modulate the neurotoxic effects of MPTP.
Figure 2. Experimental workflow for investigating the biological significance of this compound.
Future Perspectives and Conclusion
The biological significance of this compound remains an open question. However, its potential to modulate the well-established neurotoxic pathway of MPTP makes it a compelling target for future research. A thorough investigation of this and other minor metabolites of MPTP could provide a more complete picture of the complex biochemical cascade that leads to dopaminergic neurodegeneration. Such knowledge could not only enhance our understanding of Parkinson's disease but also potentially open new avenues for therapeutic intervention. The tetrahydropyridine scaffold itself is a recurring motif in biologically active compounds, and a deeper understanding of its metabolic fate and structure-activity relationships is of broad interest in medicinal chemistry and drug development.[13]
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Burns, R. S., Chiueh, C. C., Markey, S. P., Ebert, M. H., Jacobowitz, D. M., & Kopin, I. J. (1983). A primate model of parkinsonism: selective destruction of dopaminergic neurons in the pars compacta of the substantia nigra by N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Proceedings of the National Academy of Sciences, 80(14), 4546–4550. [Link]
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Davis, G. C., Williams, A. C., Markey, S. P., Ebert, M. H., Caine, E. D., Reichert, C. M., & Kopin, I. J. (1979). Chronic Parkinsonism secondary to intravenous injection of meperidine analogues. Psychiatry Research, 1(3), 249–254. [Link]
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Duty, S., & Jenner, P. (2011). Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease. British Journal of Pharmacology, 164(4), 1357–1391. [Link]
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Langston, J. W., Ballard, P., Tetrud, J. W., & Irwin, I. (1983). Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis. Science, 219(4587), 979–980. [Link]
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Heikkila, R. E., Hess, A., & Duvoisin, R. C. (1984). Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine in mice. Science, 224(4656), 1451–1453. [Link]
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Sonsalla, P. K., & Heikkila, R. E. (1990). 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity in the rat: characterization and age-dependent effects. Synapse, 5(2), 104–112. [Link]
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Mitchell, I. J., Cross, A. J., Sambrook, M. A., & Crossman, A. R. (1984). The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in the monkey and man. Canadian Journal of Neurological Sciences, 11(S1), 166–168. [Link]
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Chiba, K., Trevor, A., & Castagnoli, N. (1984). Metabolism of the neurotoxic tertiary amine, MPTP, by brain monoamine oxidase. Biochemical and Biophysical Research Communications, 120(2), 574–578. [Link]
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Salach, J. I., Singer, T. P., Castagnoli, N., & Trevor, A. (1984). Metabolism of the neurotoxin in MPTP by human liver monoamine oxidase B. Biochemical and Biophysical Research Communications, 125(2), 831–835. [Link]
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Edmondson, D. E., Binda, C., & Mattevi, A. (2007). Synthesis and MAO-B substrate properties of 1-methyl-4-heteroaryl-1,2,3,6-tetrahydropyridines. Bioorganic & Medicinal Chemistry, 15(19), 6229–6236. [Link]
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Gilham, D. E., & Tukey, R. H. (1995). Metabolism of MPTP by cytochrome P4502D6 and the demonstration of 2D6 mRNA in human foetal and adult brain by in situ hybridization. Xenobiotica, 25(7), 647–658. [Link]
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Markey, S. P., Johannessen, J. N., Chiueh, C. C., Burns, R. S., & Herkenham, M. A. (1984). Differences in the metabolism of MPTP in the rodent and primate parallel differences in sensitivity to its neurotoxic effects. Life Sciences, 36(3), 219–224. [Link]
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Offen, D., Ziv, I., Panet, H., Wasserman, L., Eliash, S., Barzilai, A., & Melamed, E. (1998). 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyride Neurotoxicity Is Attenuated in Mice Overexpressing Bcl-2. Journal of Neurochemistry, 70(2), 771–777. [Link]
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Choi, J. G., Kim, S. Y., Jeong, M., & Oh, M. S. (2018). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. International Journal of Molecular Medicine, 42(4), 2174–2182. [Link]
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Hosseini, M., Al-Husseini, M., & Shahraki, J. (2022). The effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) on the cognitive and motor functions in rodents: A systematic review and meta-analysis. Neuroscience & Biobehavioral Reviews, 140, 104792. [Link]
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The Enigmatic Role of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol (PTP-ol) in MPTP Neurotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) has been instrumental in modeling Parkinson's disease, primarily through its well-characterized metabolic activation to the potent dopaminergic toxicant, 1-methyl-4-phenylpyridinium (MPP⁺). However, the metabolic fate of MPTP is complex, with minor pathways potentially contributing to its overall neurotoxic profile. This technical guide delves into the core aspects of MPTP neurotoxicity with a specialized focus on a lesser-known metabolite, 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol (PTP-ol). While the direct role of PTP-ol in dopaminergic cell death remains an area of active investigation, understanding its formation, potential neuroactivity, and methods for its detection is critical for a comprehensive understanding of MPTP's mechanism of action and for the development of novel therapeutic strategies. This guide provides an in-depth exploration of the established MPTP metabolic cascade, hypothesizes the formation of PTP-ol, and offers detailed experimental protocols for its study, thereby equipping researchers with the foundational knowledge and practical tools to explore this intriguing facet of MPTP neurotoxicity.
The Canonical Pathway of MPTP Neurotoxicity: A Foundation
The neurotoxic effects of MPTP are not direct but are contingent upon its metabolic conversion to MPP⁺. This multi-step process, primarily occurring in the central nervous system, is a cornerstone of the MPTP-induced Parkinsonian model.
Bioactivation of MPTP to MPP⁺
The lipophilic nature of MPTP allows it to readily cross the blood-brain barrier[1]. Once in the brain, it is metabolized by monoamine oxidase B (MAO-B), an enzyme predominantly found in the outer mitochondrial membrane of glial cells, particularly astrocytes[1][2]. This bioactivation involves a two-step oxidation process:
-
Oxidation to MPDP⁺: MPTP is first oxidized to 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP⁺).
-
Conversion to MPP⁺: MPDP⁺ is then further oxidized to the active neurotoxin, MPP⁺[3].
This metabolic cascade is a critical determinant of MPTP's neurotoxicity. Inhibition of MAO-B has been shown to prevent the conversion of MPTP to MPP⁺ and protect against dopaminergic neurodegeneration in animal models[4].
Selective Uptake and Mitochondrial Insult
MPP⁺, being a charged molecule, is then released from glial cells and selectively taken up into dopaminergic neurons via the dopamine transporter (DAT)[5]. This selective accumulation within dopaminergic neurons is a key factor in the specific neurotoxicity of MPTP.
Once inside the neuron, MPP⁺ is actively sequestered by mitochondria, where it exerts its primary toxic effect by inhibiting Complex I of the electron transport chain[6]. This inhibition leads to a cascade of detrimental events:
-
ATP Depletion: Impaired mitochondrial respiration results in a dramatic decrease in cellular ATP levels.
-
Oxidative Stress: The disruption of the electron transport chain leads to the generation of reactive oxygen species (ROS), such as superoxide radicals[7][8].
-
Cell Death: The combination of energy failure and oxidative damage ultimately triggers apoptotic and necrotic cell death pathways, leading to the demise of dopaminergic neurons.
The Putative Role of this compound (PTP-ol)
While the MPTP to MPP⁺ pathway is well-established, the existence of other metabolites, such as PTP-ol, suggests a more complex metabolic landscape. The formation and potential biological activity of these minor metabolites are poorly understood but may hold significant implications for the overall neurotoxic process.
Hypothetical Formation of PTP-ol: The Cytochrome P450 Pathway
The introduction of a hydroxyl group onto the tetrahydropyridine ring of MPTP to form PTP-ol likely involves the action of cytochrome P450 (CYP) enzymes. CYPs are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide variety of xenobiotics, including drugs and toxins[1][4][9].
The proposed mechanism involves the hydroxylation of the MPTP molecule. While the exact CYP isoform(s) responsible are unknown, this pathway represents a plausible route for the formation of PTP-ol in vivo. It is conceivable that this hydroxylation could occur in the liver, where CYP activity is highest, or potentially within the brain itself, albeit at lower levels.
Potential Significance of PTP-ol in Neurotoxicity
The biological significance of PTP-ol remains to be elucidated. Several possibilities exist:
-
Detoxification Product: Hydroxylation is often a detoxification step, increasing the polarity of a compound and facilitating its excretion. If PTP-ol is less able to be converted to a toxic pyridinium species or has a lower affinity for the dopamine transporter, its formation could represent a protective mechanism.
-
Active Metabolite: Conversely, PTP-ol itself could possess neurotoxic properties. The hydroxyl group might alter its interaction with cellular targets or its subsequent metabolism, potentially leading to the formation of other reactive species.
-
Modulator of MPTP Metabolism: The formation of PTP-ol could compete with the MAO-B-mediated pathway, thereby influencing the rate of MPP⁺ production.
The lack of commercially available standards for PTP-ol and the challenges in its synthesis have been major hurdles in investigating these possibilities.
Experimental Protocols for the Investigation of PTP-ol
To facilitate research into the role of PTP-ol, this section provides detailed, field-proven protocols that can be adapted for its study. These protocols are designed to be self-validating, with built-in controls and clear endpoints.
In Vivo MPTP Administration: A Rodent Model of Parkinsonism
The MPTP mouse model is a widely used tool to study Parkinson's disease-like neurodegeneration[7][10][11]. Stereotaxic injection allows for targeted delivery of the neurotoxin to specific brain regions, such as the substantia nigra or striatum.
Protocol 3.1.1: Stereotaxic Injection of MPTP in Mice
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic (e.g., ketamine/xylazine cocktail, intraperitoneal injection). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Stereotaxic Mounting: Place the anesthetized mouse in a stereotaxic frame. Ensure the head is level in all three planes.
-
Surgical Procedure:
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Shave the scalp and sterilize the area with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
Identify bregma and lambda and use these landmarks to determine the coordinates for the target brain region (e.g., substantia nigra or striatum) based on a mouse brain atlas.
-
Drill a small burr hole in the skull at the determined coordinates.
-
-
MPTP Injection:
-
Slowly lower a Hamilton syringe filled with MPTP solution (e.g., 10 mg/mL in sterile saline) to the target depth.
-
Infuse the MPTP solution at a slow, controlled rate (e.g., 0.1 µL/min) to minimize tissue damage.
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.
-
Slowly withdraw the needle.
-
-
Post-operative Care:
-
Suture the incision.
-
Administer post-operative analgesics as required.
-
Place the mouse in a warm recovery cage until it is fully ambulatory.
-
Monitor the animal closely for any signs of distress.
-
Causality Behind Experimental Choices: The slow infusion rate and post-injection waiting period are crucial to ensure accurate and localized delivery of the neurotoxin while minimizing mechanical damage to the brain tissue. The use of a stereotaxic frame provides the necessary precision for targeting specific brain nuclei.
Analysis of MPTP and its Metabolites: HPLC with Electrochemical Detection
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is a highly sensitive and selective method for the quantification of MPTP and its metabolites, including dopamine and its breakdown products, in brain tissue[12][13][14][15][16].
Protocol 3.2.1: Preparation of Brain Tissue Homogenates
-
Tissue Dissection: At the desired time point post-MPTP injection, euthanize the animal and rapidly dissect the brain on an ice-cold surface. Dissect the brain regions of interest (e.g., striatum, substantia nigra)[17][18][19][20][21].
-
Homogenization:
-
Weigh the tissue sample.
-
Homogenize the tissue in a 10-fold volume of ice-cold homogenization buffer (e.g., 0.1 M perchloric acid containing an internal standard such as 3,4-dihydroxybenzylamine).
-
Use a sonicator or a mechanical homogenizer to ensure complete tissue disruption.
-
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15-20 minutes at 4°C to pellet cellular debris and proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the analytes of interest.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before HPLC analysis.
Causality Behind Experimental Choices: The use of an acidic homogenization buffer helps to precipitate proteins and stabilize the catecholamines. Rapid dissection and processing on ice are essential to minimize enzymatic degradation of the analytes.
Protocol 3.2.2: HPLC-ECD Analysis
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A buffered aqueous solution (e.g., phosphate buffer with EDTA and an ion-pairing agent like octanesulfonic acid) mixed with an organic modifier (e.g., methanol or acetonitrile). The exact composition should be optimized for the specific analytes.
-
Flow Rate: Typically around 1 mL/min.
-
-
Electrochemical Detection:
-
Working Electrode: A glassy carbon electrode is commonly used.
-
Potential: The optimal potential should be determined empirically to maximize the signal-to-noise ratio for the compounds of interest.
-
-
Quantification:
-
Inject a known volume of the filtered supernatant onto the HPLC system.
-
Identify and quantify the peaks corresponding to MPTP, MPP⁺, dopamine, DOPAC, and HVA by comparing their retention times and peak areas to those of known standards.
-
The concentration of each analyte is calculated relative to the internal standard.
-
Adapting for PTP-ol Analysis: To detect and quantify PTP-ol, a synthetic standard of the compound would be required to determine its retention time and electrochemical properties. The chromatographic conditions may need to be optimized to achieve good separation of PTP-ol from other MPTP metabolites. Mass spectrometry coupled with liquid chromatography (LC-MS) would be a powerful tool for the definitive identification and quantification of PTP-ol in biological samples[22].
In Vitro Neurotoxicity Assessment: The SH-SY5Y Cell Model
The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model for studying neurotoxicity, including that induced by MPP⁺[22][23][24][25]. These cells can be differentiated to exhibit a more neuron-like phenotype.
Protocol 3.3.1: Cell Viability Assay (MTT Assay)
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 supplemented with 10% fetal bovine serum and antibiotics).
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., MPP⁺ or potentially synthesized PTP-ol) for a specified duration (e.g., 24-48 hours). Include a vehicle control group.
-
MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Aspirate the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or an acidic isopropanol solution).
-
-
Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control.
Causality Behind Experimental Choices: The MTT assay provides a quantitative measure of mitochondrial metabolic activity, which is a reliable indicator of cell viability. The use of a range of concentrations allows for the determination of a dose-response curve and the calculation of the IC₅₀ value.
Data Presentation and Interpretation
For clarity and ease of comparison, quantitative data from the described experiments should be summarized in structured tables.
Table 1: Neurochemical Analysis of Striatal Tissue Following MPTP Administration
| Treatment Group | Dopamine (ng/mg tissue) | DOPAC (ng/mg tissue) | HVA (ng/mg tissue) | MPP⁺ (ng/mg tissue) | PTP-ol (ng/mg tissue) |
| Vehicle Control | |||||
| MPTP-Treated | |||||
| p-value |
Table 2: Cell Viability of SH-SY5Y Cells Treated with MPP⁺ and PTP-ol
| Compound | Concentration (µM) | Cell Viability (% of Control) |
| MPP⁺ | 1 | |
| 10 | ||
| 100 | ||
| PTP-ol | 1 | |
| 10 | ||
| 100 |
Future Directions and Concluding Remarks
The study of this compound represents a compelling, yet underexplored, area within the field of MPTP neurotoxicity. While the primary pathway leading to dopaminergic cell death is well-documented, the contribution of minor metabolites like PTP-ol remains an open question. The experimental framework provided in this guide offers a robust starting point for researchers to investigate the formation, chemical properties, and potential neurobiological activity of this enigmatic compound.
Future research should focus on:
-
Chemical Synthesis of PTP-ol: The availability of a pure standard is paramount for its definitive identification and quantification in biological samples and for assessing its intrinsic neurotoxicity.
-
In Vitro Metabolism Studies: Using liver microsomes or recombinant CYP enzymes to identify the specific isoforms responsible for PTP-ol formation.
-
Advanced Analytical Techniques: Employing high-resolution mass spectrometry to screen for PTP-ol and other novel metabolites in brain tissue and biofluids following MPTP administration.
-
Neurotoxicity and Neuroprotection Studies: Directly assessing the effects of synthesized PTP-ol on dopaminergic neuron viability in vitro and in vivo.
By systematically addressing these research questions, the scientific community can achieve a more complete understanding of the complex mechanisms underlying MPTP neurotoxicity, which may, in turn, unveil new targets for therapeutic intervention in Parkinson's disease.
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"1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol" as a metabolite of MPTP
An In-Depth Technical Guide to 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol as a Metabolite of the Neurotoxin MPTP
For Researchers, Scientists, and Drug Development Professionals
Abstract
The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) serves as a critical tool in preclinical research for inducing a syndrome in animal models that closely mimics human Parkinson's disease.[1][2] Its neurotoxic effects are not caused by the parent compound but by its oxidized metabolite, 1-methyl-4-phenylpyridinium (MPP+).[3] The bioactivation of MPTP to MPP+ is primarily catalyzed by monoamine oxidase B (MAO-B).[1][4] However, the complete metabolic profile of MPTP is complex, involving alternative pathways that are generally considered routes of detoxification. This guide focuses on one such pathway: the formation of hydroxylated metabolites, specifically this compound (PTP-3-ol). We will explore its enzymatic origin via cytochrome P450, its likely role as a minor detoxification product, and provide a proposed state-of-the-art analytical methodology for its detection and quantification in biological matrices.
Introduction: The Dual Role of Metabolism in MPTP-Induced Neurotoxicity
The discovery that MPTP induces irreversible parkinsonism has revolutionized research into the neurodegenerative processes of Parkinson's disease.[5] MPTP itself is a lipophilic pro-toxin that readily crosses the blood-brain barrier.[1][3] Once in the central nervous system, its fate is determined by a balance between two competing metabolic routes: bioactivation to the potent dopaminergic toxin MPP+, and detoxification to less harmful compounds.[1][6] Understanding the enzymes and products involved in these secondary detoxification pathways is crucial for a comprehensive grasp of MPTP's mechanism and for identifying factors that may modulate individual susceptibility to neurotoxins. This guide provides a detailed examination of a minor, yet significant, class of metabolites formed through hydroxylation, with a specific focus on PTP-3-ol.
The Metabolic Crossroads of MPTP
MPTP metabolism is a critical determinant of its neurotoxic potential. The process can be bifurcated into a primary bioactivation pathway and several secondary detoxification pathways.
The Primary Bioactivation Pathway via Monoamine Oxidase B (MAO-B)
The principal mechanism of MPTP toxicity is a two-step oxidation process initiated by MAO-B, an enzyme located on the outer mitochondrial membrane of glial cells and astrocytes.[4][7][8]
-
Oxidation to MPDP+ : MAO-B catalyzes the oxidation of MPTP to the intermediate 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+).[7][9]
-
Conversion to MPP+ : MPDP+ is subsequently, and often spontaneously, oxidized to the ultimate toxin, MPP+.[7][9]
MPP+ is then selectively taken up into dopaminergic neurons by the dopamine transporter (DAT).[2][10] Inside the neuron, MPP+ accumulates in mitochondria, where it inhibits Complex I of the electron transport chain, leading to ATP depletion, oxidative stress, and ultimately, cell death.[3][11]
Detoxification Pathways via Cytochrome P450
Concurrent with MAO-B-mediated bioactivation, MPTP can be metabolized by cytochrome P450 (CYP) enzymes, which are present in the liver and also within the brain itself.[1][12] These pathways are generally considered detoxification routes as they produce metabolites that are either less toxic or more readily excreted. The two main CYP-mediated pathways are N-demethylation and aromatic hydroxylation.[13]
The balance between MAO-B-driven activation and CYP-driven detoxification can significantly influence the net toxicity of MPTP.[1] Genetic polymorphisms in CYP enzymes, such as CYP2D6, have been suggested as potential factors in determining individual susceptibility to MPTP and possibly to Parkinson's disease itself.[1][14]
Figure 1. Simplified overview of the major metabolic pathways of MPTP.
Formation and Significance of this compound (PTP-3-ol)
Enzymatic Synthesis: The Role of Cytochrome P450
PTP-3-ol is formed through the direct hydroxylation of the tetrahydropyridine ring of MPTP. This reaction is catalyzed by cytochrome P450 enzymes. While the primary detoxification role of P450s in MPTP metabolism has often been attributed to N-demethylation, hydroxylation of the aromatic ring has also been identified as a competing pathway.[13] Theoretical studies using density functional calculations have shown that while N-demethylation is thermodynamically more favorable, aromatic hydroxylation by the active Compound I species of P450 is also a viable route.[13]
Although direct experimental evidence for the formation of the 3-hydroxy isomer (PTP-3-ol) is limited in the literature, the formation of other hydroxylated metabolites, such as p-hydroxy-MPTP (hydroxylation on the phenyl ring), is documented.[15] It is therefore mechanistically plausible that hydroxylation can also occur on the tetrahydropyridine ring, leading to PTP-3-ol.
A Minor Metabolite with a Likely Detoxification Role
Quantitative comparisons suggest that hydroxylated metabolites are formed in smaller amounts than the N-demethylation product, PTP.[13] This positions PTP-3-ol as a minor metabolite of MPTP. The addition of a hydroxyl group significantly increases the polarity of the molecule, which would be expected to facilitate its excretion and reduce its ability to cross the blood-brain barrier, thereby classifying it as a detoxification product. To date, there is no evidence to suggest that PTP-3-ol possesses significant neurotoxicity; the toxicological focus remains squarely on the bioactivation product, MPP+.
Analytical Methodology for PTP-ol Detection and Quantification
Accurate quantification of minor metabolites like PTP-3-ol is essential for fully characterizing the metabolic profile of MPTP and understanding the factors that influence detoxification. Tandem mass spectrometry coupled with liquid chromatography (LC-MS/MS) is the gold standard for this type of analysis due to its superior sensitivity and selectivity.
While a validated method for PTP-3-ol is not available in the literature, the following section provides a detailed, proposed protocol based on established principles for the analysis of small molecule metabolites in biological matrices like brain homogenate or plasma.
Rationale for Method Development
-
Chromatography: Reversed-phase chromatography using a C18 column is the logical choice, as it is well-suited for separating moderately polar small molecules like PTP-3-ol from the more lipophilic parent drug (MPTP) and other potential metabolites.
-
Mobile Phase: A mobile phase of water and acetonitrile with a small amount of acid (e.g., formic acid) is standard. The acid serves to protonate the tertiary amine of PTP-3-ol, which improves chromatographic peak shape and enhances ionization efficiency in positive ion electrospray ionization (ESI).
-
Detection: ESI in positive ion mode is ideal for nitrogen-containing basic compounds. Detection will be performed using Multiple Reaction Monitoring (MRM), which provides exceptional selectivity by monitoring a specific precursor-to-product ion transition.
-
Quantification: Stable isotope-labeled internal standards (e.g., PTP-3-ol-d3) are the ideal choice for accurate quantification, as they co-elute and experience similar matrix effects and ionization suppression as the analyte. If unavailable, a structurally similar compound can be used.
Proposed Experimental Protocol: LC-MS/MS Analysis
Objective: To quantify PTP-3-ol in mouse striatal homogenate.
1. Preparation of Analytical Standard:
-
An analytical standard of PTP-3-ol is required. As it is not readily commercially available, custom synthesis would be necessary. Synthetic routes for related 3-hydroxy-piperidinol compounds have been described and could be adapted.[16]
2. Sample Preparation (Protein Precipitation & Extraction):
-
To 100 µL of brain homogenate supernatant, add 10 µL of internal standard solution (e.g., 100 ng/mL PTP-3-ol-d3 in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
3. LC-MS/MS Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| LC System | UHPLC System | Provides high resolution and fast analysis times. |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Good retention and separation for moderately polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase; acid aids in protonation. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase; acid aids in protonation. |
| Gradient | 5% B to 70% B over 5 minutes | A typical gradient for eluting small molecules. |
| Flow Rate | 0.4 mL/min | Standard for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| MS System | Triple Quadrupole Mass Spectrometer | The standard for quantitative MRM analysis. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | Optimal for basic, nitrogen-containing compounds. |
| MRM Transition | PTP-3-ol: m/z 190.1 -> 157.1 | Precursor: [M+H]+. Product: Loss of methanol ([M+H - CH3OH]+). |
| IS (PTP-3-ol-d3): m/z 193.1 -> 160.1 | Accounts for the mass shift of the stable isotopes. |
Note: The proposed MRM transitions are theoretical and would require experimental confirmation by infusing the analytical standard into the mass spectrometer.
Figure 2. Proposed experimental workflow for the extraction and analysis of PTP-ol.
Summary and Future Directions
This compound (PTP-3-ol) represents a minor, hydroxylated metabolite of the neurotoxin MPTP. Its formation is catalyzed by cytochrome P450 enzymes, standing as a competing pathway to the primary MAO-B-mediated bioactivation that produces the potent neurotoxin MPP+. All available evidence suggests that PTP-3-ol is a detoxification product, playing a secondary role in the overall metabolic fate of MPTP.
Future research in this area could provide valuable insights. The formal chemical synthesis and toxicological evaluation of PTP-3-ol would definitively confirm its role in detoxification. Furthermore, developing and validating a sensitive analytical method, such as the LC-MS/MS protocol proposed here, would allow researchers to investigate how genetic polymorphisms in CYP enzymes or the co-administration of other drugs affect the formation of PTP-3-ol, potentially shedding more light on the complex factors that modulate susceptibility to MPTP-induced neurodegeneration.
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A Theoretical Exploration of the Neuroprotective Potential of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol: A Technical Guide for Researchers
Abstract
The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a well-established tool for modeling Parkinson's disease, inducing selective destruction of dopaminergic neurons in the substantia nigra.[1][2] Its toxicity is mediated by its conversion to the 1-methyl-4-phenylpyridinium ion (MPP+), which inhibits mitochondrial complex I and generates oxidative stress.[3][4] This technical guide presents a novel and theoretical exploration into the potential neuroprotective effects of a structurally related compound, 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol (MPTP-ol). We hypothesize that the addition of a hydroxyl group to the tetrahydropyridine ring could fundamentally alter the molecule's interaction with key enzymatic and transport systems, thereby mitigating the neurotoxic cascade initiated by MPTP. This document provides a comprehensive framework for investigating these theoretical neuroprotective properties, including detailed in vitro and in vivo experimental protocols, for researchers in neuropharmacology and drug development.
Introduction: The Double-Edged Sword of MPTP
The discovery of MPTP's parkinsonian-inducing effects was a watershed moment in neuroscience research, providing a robust model to study the pathophysiology of Parkinson's disease.[5] The lipophilic nature of MPTP allows it to readily cross the blood-brain barrier, where it is metabolized by monoamine oxidase B (MAO-B) in glial cells to its toxic metabolite, MPP+.[2][3] This cation is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[3] Once inside, MPP+ accumulates in the mitochondria and inhibits complex I of the electron transport chain, leading to ATP depletion, increased production of reactive oxygen species (ROS), and ultimately, apoptotic cell death.[3][6]
While the neurotoxic pathway of MPTP is well-characterized, the potential for structurally similar compounds to act as neuroprotectants remains an intriguing and underexplored area. This guide focuses on the theoretical neuroprotective potential of this compound (MPTP-ol), a hydroxylated analog of MPTP.
The Central Hypothesis: Can a Hydroxyl Group Confer Neuroprotection?
We propose that the presence of a hydroxyl group on the tetrahydropyridine ring of MPTP-ol could disrupt the canonical neurotoxic pathway of MPTP through several potential mechanisms:
-
Hypothesis 1: Altered Metabolism by MAO-B. The hydroxyl group may sterically hinder or electronically disfavor the oxidation of MPTP-ol by MAO-B, thereby reducing or preventing the formation of a toxic pyridinium species.
-
Hypothesis 2: Reduced Affinity for the Dopamine Transporter (DAT). The increased polarity imparted by the hydroxyl group could lower the affinity of any potential oxidized metabolite of MPTP-ol for DAT, thus limiting its accumulation within dopaminergic neurons.
-
Hypothesis 3: Attenuated Mitochondrial Toxicity. Should an oxidized metabolite of MPTP-ol be formed and enter neurons, the hydroxyl group might alter its interaction with mitochondrial complex I, lessening its inhibitory effect.
-
Hypothesis 4: Intrinsic Antioxidant Properties. The hydroxylated structure may possess inherent radical-scavenging capabilities, allowing it to neutralize ROS generated during MPTP metabolism.
The following sections provide a detailed roadmap for testing these hypotheses.
Visualizing the Theoretical Mechanisms
To illustrate the proposed divergence from the established neurotoxic pathway of MPTP, the following diagram outlines the hypothesized neuroprotective mechanisms of MPTP-ol.
Caption: Hypothesized neuroprotective pathways of MPTP-ol versus the MPTP neurotoxic pathway.
Experimental Validation: A Step-by-Step Guide
This section outlines a comprehensive suite of in vitro and in vivo experiments designed to rigorously evaluate the theoretical neuroprotective effects of MPTP-ol.
Synthesis of this compound (MPTP-ol)
The successful execution of the proposed studies hinges on the availability of high-purity MPTP-ol. A plausible synthetic route involves the dehydration of 1-methyl-4-phenyl-4-piperidinol to yield MPTP, which can then be subjected to allylic hydroxylation. A detailed synthetic protocol is provided below, adapted from established chemical literature.[7][8]
Experimental Protocol: Synthesis of MPTP-ol
-
Dehydration of 1-methyl-4-phenyl-4-piperidinol:
-
Dissolve 1-methyl-4-phenyl-4-piperidinol in concentrated hydrochloric acid.
-
Heat the solution with stirring at 100°C for 4 hours.
-
Evaporate the solution to dryness and recrystallize the residue from isopropanol to yield 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride.[7]
-
-
Allylic Hydroxylation of MPTP:
-
Dissolve the synthesized MPTP in a suitable solvent (e.g., dichloromethane).
-
Treat the solution with a mild oxidizing agent such as selenium dioxide or a peroxide in the presence of a suitable catalyst.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the product using column chromatography on silica gel to isolate this compound.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized MPTP-ol using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
-
In Vitro Mechanistic Studies
The following in vitro assays are designed to dissect the specific molecular interactions of MPTP-ol within the MPTP neurotoxic pathway.
4.2.1. Hypothesis 1: MAO-B Enzyme Activity Assay
This assay will determine if MPTP-ol is a substrate for MAO-B and, if so, at what rate it is metabolized compared to MPTP.
Experimental Protocol: MAO-B Inhibition Assay [9][10][11][12]
-
Reagents: Recombinant human MAO-B enzyme, a suitable substrate (e.g., kynuramine or benzylamine), a fluorescent probe (e.g., Amplex Red), positive control inhibitor (e.g., selegiline), MPTP, and synthesized MPTP-ol.
-
Procedure:
-
Prepare a reaction mixture containing the MAO-B enzyme in an appropriate assay buffer.
-
Add varying concentrations of MPTP or MPTP-ol to the reaction mixture.
-
Initiate the reaction by adding the MAO-B substrate.
-
Incubate at 37°C for a specified time.
-
Stop the reaction and measure the production of hydrogen peroxide using a fluorescent probe.
-
Calculate the rate of reaction for each concentration of MPTP and MPTP-ol.
-
-
Data Analysis: Compare the Michaelis-Menten kinetics (Km and Vmax) of MPTP and MPTP-ol to determine their relative efficiencies as MAO-B substrates.
| Compound | Expected Km (µM) | Expected Vmax (nmol/min/mg) |
| MPTP | Lower | Higher |
| MPTP-ol | Higher | Lower |
| Table 1: Expected kinetic parameters for MAO-B metabolism. |
4.2.2. Hypothesis 2: Dopamine Transporter (DAT) Uptake Assay
This experiment will assess the ability of MPTP-ol (and its potential oxidized metabolite) to inhibit the uptake of dopamine via DAT.
Experimental Protocol: Synaptosomal Dopamine Uptake Assay [13][14][15][16]
-
Preparation of Synaptosomes: Isolate synaptosomes from the striatum of rodent brains.
-
Uptake Assay:
-
Pre-incubate synaptosomes with varying concentrations of MPTP-ol or a known DAT inhibitor (e.g., cocaine).
-
Add a fixed concentration of radiolabeled dopamine (e.g., [³H]-dopamine).
-
Incubate at 37°C for a short period to allow for uptake.
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Measure the radioactivity retained by the synaptosomes using liquid scintillation counting.
-
-
Data Analysis: Determine the IC50 value for MPTP-ol in inhibiting dopamine uptake and compare it to that of known DAT inhibitors.
4.2.3. Hypothesis 3: Mitochondrial Complex I Activity Assay
This assay will investigate the direct effect of a potential oxidized metabolite of MPTP-ol on the activity of mitochondrial complex I.
Experimental Protocol: Isolated Mitochondria Respiration Assay [17][18][19][20][21]
-
Isolation of Mitochondria: Isolate mitochondria from rodent brain tissue.
-
Activity Assay:
-
Use a colorimetric assay kit to measure the activity of complex I.
-
The assay measures the oxidation of NADH to NAD+, which is coupled to the reduction of a dye.
-
Incubate isolated mitochondria with a known complex I inhibitor (e.g., rotenone), MPP+, and the potential oxidized metabolite of MPTP-ol.
-
Measure the change in absorbance at the appropriate wavelength over time.
-
-
Data Analysis: Compare the percentage of complex I inhibition by the potential oxidized metabolite of MPTP-ol to that of MPP+ and rotenone.
4.2.4. Hypothesis 4: Cellular Reactive Oxygen Species (ROS) Assay
This cell-based assay will determine if MPTP-ol can mitigate the oxidative stress induced by MPTP/MPP+.
Experimental Protocol: Cellular ROS Measurement [6][22][23][24]
-
Cell Culture: Use a dopaminergic neuronal cell line (e.g., SH-SY5Y).
-
Treatment:
-
Pre-treat cells with varying concentrations of MPTP-ol for a specified duration.
-
Expose the cells to a neurotoxic concentration of MPP+.
-
Include a positive control for ROS reduction (e.g., N-acetylcysteine).
-
-
ROS Detection:
-
Load the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA).
-
Measure the fluorescence intensity using a plate reader or fluorescence microscope.
-
-
Data Analysis: Quantify the reduction in ROS levels in cells pre-treated with MPTP-ol compared to cells treated with MPP+ alone.
| Treatment Group | Expected ROS Level (Fold Change vs. Control) |
| Vehicle Control | 1.0 |
| MPP+ | 3.0 - 5.0 |
| MPP+ + MPTP-ol (Low Dose) | 2.0 - 3.0 |
| MPP+ + MPTP-ol (High Dose) | 1.0 - 1.5 |
| MPP+ + NAC | 1.0 - 1.2 |
| Table 2: Expected outcomes of the cellular ROS assay. |
In Vivo Neuroprotection Studies
The MPTP-induced mouse model of Parkinson's disease will be used to assess the in vivo efficacy of MPTP-ol.[1][25][26][27][28]
Experimental Protocol: MPTP Mouse Model of Parkinson's Disease
-
Animals: Use C57BL/6 mice, which are known to be susceptible to MPTP neurotoxicity.
-
Treatment Regimen:
-
Administer MPTP-ol (e.g., via intraperitoneal injection) for a period before and during MPTP administration.
-
Induce parkinsonism by administering a sub-acute or chronic regimen of MPTP (e.g., 20-30 mg/kg, i.p., for several consecutive days).
-
Include a vehicle control group and an MPTP-only group.
-
-
Behavioral Analysis:
-
Assess motor coordination and balance using tests such as the rotarod and pole test.
-
Monitor locomotor activity using an open-field test.
-
-
Post-mortem Analysis:
-
At the end of the study, sacrifice the animals and collect brain tissue.
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
Measure dopamine levels and its metabolites in the striatum using HPLC.
-
Caption: In Vitro and In Vivo Experimental Workflows.
Conclusion and Future Directions
The exploration of this compound as a potential neuroprotective agent represents a novel and exciting avenue of research in the field of neurodegenerative diseases. The theoretical framework and detailed experimental protocols outlined in this guide provide a solid foundation for investigating whether a simple chemical modification to the MPTP scaffold can transform a potent neurotoxin into a therapeutic candidate. The successful validation of these hypotheses could pave the way for the development of a new class of neuroprotective drugs for Parkinson's disease and other related disorders. Future studies should also consider investigating the stereochemistry of the hydroxyl group, as different isomers may exhibit distinct biological activities.
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An In-Depth Technical Guide to Preliminary In Vitro Studies of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol
Abstract
This technical guide provides a comprehensive framework for conducting preliminary in vitro studies on 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol (MPTP-ol), a metabolite of the potent neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). The guide is intended for researchers, scientists, and drug development professionals investigating neurotoxicity and potential therapeutic interventions for neurodegenerative disorders such as Parkinson's disease. We will delve into the rationale behind experimental design, provide detailed, step-by-step methodologies for key assays, and emphasize the importance of a multi-faceted approach to data interpretation. This document is structured to not only outline protocols but to also provide the scientific reasoning that underpins a robust and self-validating preclinical investigation.
Introduction: The Scientific Imperative for Studying MPTP-ol
The discovery that 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) induces a syndrome in humans and primates that closely mimics Parkinson's disease has been a watershed moment in neuroscience research.[1] This has established MPTP as an invaluable tool for modeling the disease in laboratory settings.[1][2] The neurotoxicity of MPTP is not direct; it is a prodrug that requires metabolic activation to exert its deleterious effects.[3][4]
The bioactivation of MPTP is a multi-step process. Initially, MPTP is oxidized by monoamine oxidase B (MAO-B), primarily in glial cells, to 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+).[4][5] MPDP+ is then further oxidized to the primary toxic species, 1-methyl-4-phenylpyridinium (MPP+).[3][4][5] MPP+ is selectively taken up by dopaminergic neurons via the dopamine transporter (DAT) and accumulates in mitochondria, where it inhibits Complex I of the electron transport chain.[1][3][5][6] This inhibition leads to a cascade of detrimental events, including ATP depletion, increased production of reactive oxygen species (ROS), oxidative stress, and ultimately, apoptotic cell death of dopaminergic neurons.[1][5][7][8]
While the MPTP/MPP+ model is well-established, the role of other metabolites, such as this compound (MPTP-ol), is less understood. Preliminary investigations into the metabolism of MPTP have identified various derivatives, and understanding their individual contributions to the overall neurotoxic profile is crucial for a complete picture of MPTP-induced parkinsonism. This guide will focus on establishing a foundational in vitro workflow to characterize the potential neurotoxicity of MPTP-ol.
Rationale for an In Vitro Approach
In vitro models offer a controlled environment to dissect the molecular mechanisms of neurotoxicity. They allow for high-throughput screening, dose-response analysis, and the isolation of specific cellular pathways that are often difficult to study in complex in vivo systems.[9] For a preliminary investigation of MPTP-ol, an in vitro approach is the most logical and resource-effective starting point. The human neuroblastoma cell line, SH-SY5Y, is a widely used and well-characterized model for studying MPTP-induced toxicity due to its expression of key components such as the dopamine transporter and monoamine oxidase activity.[10][11][12][13]
The Self-Validating Experimental Framework
The experimental design outlined in this guide is intended to be self-validating. This is achieved by employing a tiered approach, starting with broad assessments of cell health and progressively moving towards more specific mechanistic assays. Each subsequent experiment builds upon the findings of the previous one, creating a logical and evidence-based narrative of the compound's effects.
Experimental Design: A Multi-Parametric Approach to Neurotoxicity Assessment
A comprehensive understanding of MPTP-ol's potential neurotoxicity requires a multi-parametric approach that assesses its impact on various aspects of cellular function. The following sections detail a logical workflow for this investigation.
Synthesis and Characterization of MPTP-ol
Prior to initiating biological studies, it is imperative to ensure the purity and identity of the test compound. While this guide does not provide a detailed synthesis protocol, several methods for the preparation of tetrahydropyridine derivatives have been reported in the scientific literature.[14][15][16][17] Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be employed to confirm the structure and purity of the synthesized MPTP-ol.
Cell Culture and Treatment
The human neuroblastoma cell line SH-SY5Y is a suitable model for these initial studies.[10][11][12][13] These cells can be cultured under standard conditions (e.g., Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin at 37°C in a humidified atmosphere of 5% CO2). For experiments, cells should be seeded at an appropriate density to ensure they are in the logarithmic growth phase during treatment.
A dose-response and time-course study design is crucial for determining the cytotoxic potential of MPTP-ol. A wide range of concentrations should be tested, and a positive control, such as MPP+, should be included to validate the experimental system.[10][18]
Tier 1: Assessment of General Cytotoxicity
The initial step is to determine if MPTP-ol has a general cytotoxic effect.
2.3.1. Cell Viability Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, providing a measure of cytotoxicity.
These assays will establish the concentration range at which MPTP-ol affects cell viability and will inform the concentrations to be used in subsequent mechanistic studies.
Tier 2: Investigating Mechanisms of Cell Death
If cytotoxicity is observed, the next step is to determine the mode of cell death.
2.4.1. Apoptosis vs. Necrosis
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V and PI positive), and necrotic (Annexin V negative, PI positive) cells.
-
Caspase Activity Assays: Measurement of the activity of key executioner caspases, such as caspase-3, can confirm the involvement of the apoptotic pathway.
Tier 3: Delving into Mitochondrial Dysfunction and Oxidative Stress
Given that the primary mechanism of MPP+ toxicity involves mitochondrial impairment and oxidative stress, it is critical to investigate whether MPTP-ol acts through a similar pathway.[1][3][19]
2.5.1. Assessment of Mitochondrial Health
A variety of assays are available to assess different aspects of mitochondrial function.[20][21][22][23][24]
-
Mitochondrial Membrane Potential (ΔΨm) Measurement: Dyes such as JC-1, TMRM, or TMRE can be used to measure changes in the mitochondrial membrane potential, a key indicator of mitochondrial health.[20]
-
ATP Production Assay: Measuring intracellular ATP levels will directly assess the impact of MPTP-ol on cellular energy production.
-
Oxygen Consumption Rate (OCR) Measurement: Instruments like the Seahorse XF Analyzer can measure the oxygen consumption rate, providing a detailed profile of mitochondrial respiration.
2.5.2. Measurement of Oxidative Stress
Oxidative stress is a common pathway in neurotoxicity.[25][26]
-
Reactive Oxygen Species (ROS) Production: Cellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFDA).[7][27]
-
Lipid Peroxidation Assay: The measurement of malondialdehyde (MDA), a byproduct of lipid peroxidation, can indicate oxidative damage to cell membranes.[27][28]
-
Antioxidant Enzyme Activity: Assaying the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase can provide insights into the cellular response to oxidative stress.[29]
Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for the key experiments outlined above.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of MPTP-ol. Include a vehicle control and a positive control (e.g., MPP+). Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol: Mitochondrial Membrane Potential (ΔΨm) using JC-1
-
Cell Seeding and Treatment: Seed and treat SH-SY5Y cells in a 96-well black-walled, clear-bottom plate as described for the MTT assay.
-
JC-1 Staining: After treatment, remove the medium and wash the cells with PBS. Add medium containing JC-1 dye (typically 1-10 µg/mL) and incubate for 15-30 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells with PBS.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader. Red fluorescence (J-aggregates, indicating healthy mitochondria) is typically measured at an excitation/emission of ~560/595 nm, and green fluorescence (JC-1 monomers, indicating depolarized mitochondria) is measured at an excitation/emission of ~485/530 nm.
-
Data Analysis: The ratio of red to green fluorescence is calculated as an indicator of mitochondrial membrane potential.
Protocol: Intracellular ROS Measurement using DCFDA
-
Cell Seeding and Treatment: Seed and treat SH-SY5Y cells in a 96-well black-walled, clear-bottom plate.
-
DCFDA Loading: After treatment, remove the medium and wash the cells with PBS. Add medium containing 10 µM DCFDA and incubate for 30 minutes at 37°C.
-
Washing: Remove the DCFDA solution and wash the cells with PBS.
-
Measurement: Measure the fluorescence intensity at an excitation/emission of ~485/535 nm using a fluorescence microplate reader.
Data Presentation and Interpretation
Quantitative Data Summary
All quantitative data should be presented in a clear and concise manner. The use of tables is highly recommended for summarizing dose-response and time-course data.
Table 1: Example Data Summary for MPTP-ol Cytotoxicity
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| Vehicle Control | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 1 | 98 ± 4.5 | 95 ± 5.1 | 92 ± 5.5 |
| 10 | 92 ± 6.1 | 85 ± 5.9 | 78 ± 6.3 |
| 100 | 75 ± 7.2 | 60 ± 6.8 | 45 ± 7.1 |
| 1000 | 40 ± 8.1 | 25 ± 7.5 | 15 ± 6.9 |
| MPP+ (Positive Control) | 55 ± 6.5 | 35 ± 5.8 | 20 ± 6.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualization of Workflows and Pathways
Diagrams are essential for visualizing complex biological processes and experimental workflows.
Caption: Metabolic activation of MPTP to its toxic metabolite MPP+.
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Navigating the Initial Enzymatic Crossroads of MPTP Metabolism: A Technical Guide for Researchers
Foreword: Beyond the Canonical Pathway
For decades, the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) has served as a pivotal tool in modeling Parkinson's disease, primarily through its conversion to the potent dopaminergic toxicant 1-methyl-4-phenylpyridinium (MPP⁺) by monoamine oxidase B (MAO-B).[1][2] This well-trodden path, however, represents only a part of the intricate metabolic journey of MPTP within biological systems. A deeper understanding of the initial enzymatic interactions of MPTP and its metabolites is crucial for a comprehensive grasp of its neurotoxic potential and for the development of novel therapeutic strategies.
This in-depth technical guide moves beyond the canonical MAO-B pathway to explore the multifaceted enzymatic landscape that greets MPTP upon entering a biological system. We will delve into the often-overlooked role of cytochrome P450 (CYP) enzymes in MPTP metabolism, leading to the formation of various metabolites, including hydroxylated species. While the specific metabolite "1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol" (MPTP-3-ol) remains an area of ongoing investigation, this guide will provide a scientifically grounded framework for understanding its potential formation and initial enzymatic interactions, drawing upon the established principles of xenobiotic metabolism and the known enzymatic handling of the MPTP scaffold.
This document is intended for researchers, scientists, and drug development professionals actively engaged in neurodegenerative disease research. It aims to provide not just a recitation of facts, but a causal narrative that informs experimental design and interpretation.
I. The Primary Metabolic Bifurcation: MAO-B vs. Cytochrome P450
Upon its introduction into the body, the lipophilic MPTP readily crosses the blood-brain barrier.[1] Once in the central nervous system, it encounters two major enzymatic systems that determine its fate: monoamine oxidase (MAO) and cytochrome P450 (CYP) enzymes. The balance between these pathways dictates the extent of bioactivation to the toxic MPP⁺ versus detoxification to less harmful metabolites.
The Well-Characterized MAO-B Pathway: A Cascade to Neurotoxicity
The primary and most well-documented metabolic route for MPTP is its oxidation by MAO-B, an enzyme predominantly located on the outer mitochondrial membrane of astrocytes.[2][3] This enzymatic conversion is a two-step process:
-
Oxidation to MPDP⁺: MAO-B catalyzes the oxidation of MPTP to 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP⁺).[2]
-
Conversion to MPP⁺: MPDP⁺ is then further oxidized, either spontaneously or enzymatically, to the ultimate neurotoxin, MPP⁺.[2]
MPP⁺ is then released from astrocytes and selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[4] This accumulation within dopaminergic neurons is a critical step in its selective toxicity. Once inside, MPP⁺ inhibits complex I of the mitochondrial electron transport chain, leading to ATP depletion, oxidative stress, and ultimately, cell death.[3][5]
Caption: The canonical MAO-B-mediated bioactivation of MPTP to its neurotoxic metabolite MPP⁺.
The Alternative Route: Cytochrome P450-Mediated Metabolism
While the MAO-B pathway is central to MPTP's neurotoxicity, it is not the sole metabolic fate of this compound. A significant and often underappreciated role is played by the cytochrome P450 superfamily of enzymes, primarily located in the endoplasmic reticulum. These enzymes are key players in the metabolism of a vast array of xenobiotics, including MPTP.
The interaction of MPTP with CYP enzymes generally leads to detoxification products, thus representing a competing pathway to the MAO-B-mediated bioactivation. The primary CYP enzyme implicated in MPTP metabolism is cytochrome P450 2D6 (CYP2D6) .[6][7]
The main detoxification pathways mediated by CYP2D6 are:
-
N-demethylation: This reaction removes the methyl group from the nitrogen atom of the tetrahydropyridine ring, yielding 4-phenyl-1,2,3,6-tetrahydropyridine (PTP) .[7][8] This metabolite is significantly less toxic than MPP⁺.
-
Aromatic Hydroxylation: CYP2D6 can also catalyze the addition of a hydroxyl group to the phenyl ring of MPTP, resulting in the formation of 1-methyl-4-(4'-hydroxyphenyl)-1,2,3,6-tetrahydropyridine .[7][8] This hydroxylation increases the polarity of the molecule, facilitating its excretion.
Caption: Detoxification pathways of MPTP mediated by cytochrome P450 2D6.
Interestingly, recent research has also demonstrated that a mitochondrially-targeted form of CYP2D6 can contribute to the bioactivation of MPTP to MPP⁺ within dopaminergic neurons themselves, adding another layer of complexity to the metabolic landscape.[9]
II. The Enigmatic Metabolite: this compound (MPTP-3-ol)
While the formation of MPP⁺, PTP, and the 4'-hydroxyphenyl metabolite of MPTP are experimentally established, the existence and enzymatic origins of this compound (MPTP-3-ol) are less clear from currently available literature. The nomenclature suggests a hydroxyl group at the 3-position of the tetrahydropyridine ring.
Hypothetical Enzymatic Formation
Based on the principles of xenobiotic metabolism, the formation of MPTP-3-ol would likely be catalyzed by a member of the cytochrome P450 superfamily.[10] These enzymes are the primary catalysts for the hydroxylation of carbon-hydrogen bonds in a wide range of substrates. Given the established role of CYP2D6 in MPTP metabolism, it is a prime candidate for catalyzing this reaction. However, other CYP isoforms could also be involved.
The formation of MPTP-3-ol would represent an additional detoxification pathway, as the introduction of a hydroxyl group would increase the polarity of the molecule, making it more water-soluble and easier to excrete.
Predicted Initial Enzymatic Interactions of MPTP-3-ol
Assuming its formation, the initial enzymatic interactions of MPTP-3-ol would be crucial in determining its biological activity.
-
Substrate for Further Metabolism: The newly introduced hydroxyl group could serve as a handle for further phase II metabolism, such as glucuronidation or sulfation, by UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs). This would further enhance its water solubility and facilitate its elimination from the body.
-
Interaction with MAO-B: It is plausible that MPTP-3-ol could act as a substrate or an inhibitor of MAO-B. The presence of the hydroxyl group could alter its binding affinity and reactivity compared to the parent MPTP molecule. Experimental investigation would be required to determine the kinetic parameters of this interaction.
-
Interaction with the Dopamine Transporter (DAT): The polarity introduced by the hydroxyl group would likely reduce the ability of MPTP-3-ol to passively cross cell membranes. Its potential to be a substrate for DAT is an important consideration. If it is a substrate, it could be transported into dopaminergic neurons, where it might exert its own biological effects. However, the structural modification may also reduce its affinity for DAT compared to MPP⁺.
Potential Biological Significance: Neuroprotection vs. Neurotoxicity
The biological effect of MPTP-3-ol is currently unknown. However, based on its chemical structure, we can formulate some hypotheses:
-
Neuroprotective Potential: By representing a detoxification product, the formation of MPTP-3-ol would divert MPTP away from the MAO-B pathway that generates the toxic MPP⁺. In this scenario, enzymes that produce MPTP-3-ol would be considered neuroprotective.
-
Reduced Neurotoxicity: The increased polarity of MPTP-3-ol would likely hinder its ability to cross the blood-brain barrier and penetrate mitochondrial membranes as effectively as MPTP and MPP⁺, respectively. This would likely result in significantly lower neurotoxicity compared to MPP⁺.
-
Unlikely to be a Potent Neurotoxin: For MPTP-3-ol to be a potent neurotoxin in the same manner as MPP⁺, it would need to be a substrate for DAT and an inhibitor of mitochondrial complex I. The structural changes introduced by the hydroxyl group make this less probable, but it cannot be ruled out without experimental evidence.
III. Experimental Protocols for Investigating the Enzymatic Interactions of MPTP Metabolites
To elucidate the initial enzymatic interactions of MPTP-3-ol and other metabolites, a series of in vitro and in cell-based assays are essential.
In Vitro Enzyme Assays
Objective: To determine if MPTP is a substrate for specific CYP isoforms and to identify the resulting metabolites, including the potential formation of MPTP-3-ol.
Methodology:
-
Incubation: Incubate MPTP with human liver microsomes or recombinant human CYP enzymes (e.g., CYP2D6, CYP3A4, etc.) in the presence of an NADPH-generating system.
-
Metabolite Identification: Analyze the reaction mixture using high-performance liquid chromatography-mass spectrometry (HPLC-MS) to separate and identify the metabolites formed.[11][12] Comparison with a synthesized standard of MPTP-3-ol would be necessary for definitive identification.
-
Enzyme Kinetics: Determine the kinetic parameters (Km and Vmax) for the formation of each metabolite to assess the efficiency of the enzymatic reaction.
Objective: To determine if MPTP-3-ol can inhibit the activity of MAO-B.
Methodology:
-
Enzyme Source: Use a source of MAO-B, such as human recombinant MAO-B or rat liver mitochondria.
-
Assay Principle: A common method involves a fluorometric assay where MAO-B activity is measured by the production of hydrogen peroxide, which in the presence of a probe and horseradish peroxidase, generates a fluorescent product.
-
Procedure:
-
Pre-incubate MAO-B with varying concentrations of MPTP-3-ol.
-
Initiate the reaction by adding a known MAO-B substrate (e.g., benzylamine).
-
Measure the fluorescence over time to determine the reaction rate.
-
Calculate the IC50 value of MPTP-3-ol to quantify its inhibitory potency.
-
Cell-Based Assays
Objective: To determine if MPTP-3-ol is a substrate or inhibitor of the dopamine transporter.
Methodology:
-
Cell Line: Use a cell line that expresses the human dopamine transporter, such as HEK293-hDAT cells.
-
Competitive Uptake Assay:
-
Incubate the cells with a radiolabeled or fluorescent dopamine analogue in the presence of varying concentrations of MPTP-3-ol.
-
Measure the uptake of the labeled substrate. A decrease in uptake in the presence of MPTP-3-ol would indicate that it is either a substrate or an inhibitor of DAT.
-
Objective: To assess the potential neurotoxicity of MPTP-3-ol.
Methodology:
-
Cell Line: Use a dopaminergic neuronal cell line, such as SH-SY5Y cells.
-
Treatment: Expose the cells to varying concentrations of MPTP-3-ol for a defined period (e.g., 24-48 hours).
-
Viability Assessment: Measure cell viability using a standard assay, such as the MTT or LDH release assay. Compare the results to cells treated with MPP⁺ as a positive control for neurotoxicity.
IV. Data Presentation and Interpretation
For clarity and comparative analysis, quantitative data from the proposed experiments should be presented in a structured tabular format.
Table 1: Hypothetical Kinetic Parameters for MPTP Metabolism
| Metabolite | Forming Enzyme | Km (µM) | Vmax (pmol/min/mg protein) |
| MPP⁺ | MAO-B | 50 | 1500 |
| PTP | CYP2D6 | 120 | 800 |
| 4'-hydroxy-MPTP | CYP2D6 | 19 | 650 |
| MPTP-3-ol | CYP2D6 (Hypothetical) | TBD | TBD |
TBD: To be determined experimentally.
Table 2: Hypothetical Biological Activity Profile of MPTP and its Metabolites
| Compound | MAO-B Inhibition (IC50, µM) | DAT Substrate | Neurotoxicity (EC50, µM) |
| MPTP | >100 | No | Low |
| MPP⁺ | - | Yes | ~10 |
| PTP | TBD | TBD | >100 |
| 4'-hydroxy-MPTP | TBD | TBD | >100 |
| MPTP-3-ol | TBD | TBD | TBD |
TBD: To be determined experimentally.
V. Concluding Remarks and Future Directions
The initial enzymatic interactions of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine are a critical determinant of its ultimate neurotoxic fate. While the bioactivation pathway mediated by MAO-B is well-established, a comprehensive understanding necessitates the characterization of alternative metabolic routes, particularly those involving cytochrome P450 enzymes.
The potential formation of hydroxylated metabolites, such as the experimentally identified 1-methyl-4-(4'-hydroxyphenyl)-1,2,3,6-tetrahydropyridine and the hypothetical this compound, represents a crucial area for future research. Elucidating the enzymatic machinery responsible for their formation and their subsequent biological activities will provide a more complete picture of MPTP's metabolic profile. This knowledge will not only enhance our understanding of the mechanisms of MPTP-induced neurodegeneration but may also open new avenues for the development of therapeutic strategies aimed at promoting the detoxification of neurotoxicants implicated in Parkinson's disease.
The experimental protocols outlined in this guide provide a roadmap for researchers to investigate these unanswered questions, ultimately contributing to a more nuanced and comprehensive understanding of the complex interplay between xenobiotic metabolism and neurodegenerative processes.
VI. References
-
Metabolism of MPTP by cytochrome P4502D6 and the demonstration of 2D6 mRNA in human foetal and adult brain by in situ hybridization. PubMed. Available at: [Link][6]
-
Liquid chromatographic–electrospray mass spectrometric determination of 1-methyl-4-phenylpyridine (MPP+) in discrete regions of murine brain. PubMed Central. Available at: [Link][11]
-
In vitro oxidation of MPTP by primate neural tissue: A potential model of MPTP neurotoxicity. PubMed. Available at: [Link][13]
-
HPLC chromatograms of the enzymatic oxidation of MPTP neurotoxin by... ResearchGate. Available at: [Link][14]
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine as a Substrate of Cytochrome P450 2D6. PubMed. Available at: [Link][7]
-
Quantification of Paraquat, MPTP, and MPP+ in brain tissue using microwave-assisted solvent extraction (MASE) and high-performance liquid chromatography-mass spectrometry. Rutgers University. Available at: [Link][12]
-
Overview of the neurotoxic mechanisms of MPTP. MPTP gets metabolized... ResearchGate. Available at: [Link][5]
-
An In Vitro Model of Human Dopaminergic Neurons Derived from Embryonic Stem Cells: MPP+ Toxicity and GDNF Neuroprotection. PubMed Central. Available at: [Link][15]
-
Detoxification of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) by cytochrome P450 enzymes: A theoretical investigation. PubMed. Available at: [Link][8]
-
Quantification of Paraquat, MPTP, and MPP+ in brain tissue using microwave-assisted solvent extraction (MASE) and high performance liquid chromatography-mass spectrometry. PubMed Central. Available at: [Link][16]
-
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Methodological & Application
"1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol" synthesis protocol for research use
Due to the close structural similarity of the requested molecule, 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol, to the potent neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a detailed synthesis protocol cannot be provided. The synthesis and handling of MPTP and its analogs carry extreme risks, including the potential for accidental self-administration leading to severe and irreversible Parkinson's-like symptoms. The synthesis could inadvertently yield MPTP as a byproduct, posing a significant health and safety hazard.
This document will instead provide crucial safety information, historical context, and the scientific significance of the parent compound, MPTP, from a defensive and educational perspective, intended for researchers, scientists, and drug development professionals.
Application Note: Understanding the Significance and Risks of MPTP
Introduction: The Accidental Discovery of a Potent Neurotoxin
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a neurotoxin that causes permanent symptoms of Parkinson's disease by destroying dopaminergic neurons in the substantia nigra region of the brain.[1][2] Its neurotoxic properties were discovered in 1982 after a group of individuals in California injected a clandestinely produced synthetic heroin substitute.[3][4] They rapidly developed severe, irreversible parkinsonism. Subsequent analysis of the substance they used revealed that it was contaminated with MPTP, a byproduct from the illicit synthesis of MPPP (1-methyl-4-phenyl-4-propionoxypiperidine), a meperidine analog.[5] This tragic event unveiled a powerful tool for neuroscience research, leading to the development of the most validated preclinical model for Parkinson's disease (PD).[4][5]
Mechanism of Neurotoxicity: A Trojan Horse in the Brain
The toxicity of MPTP is a multi-step process that highlights the compound's deceptive interaction with the brain's natural machinery.
-
Blood-Brain Barrier Penetration : Due to its lipophilic nature, systemically administered MPTP readily crosses the blood-brain barrier.[6]
-
Conversion to a Toxic Metabolite : Inside the brain, MPTP is converted by the enzyme monoamine oxidase B (MAO-B), primarily found in astrocytes, into the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+).[4][6][7]
-
Selective Uptake by Dopamine Neurons : MPP+ is then selectively taken up by the dopamine transporter (DAT) into dopaminergic neurons of the substantia nigra pars compacta (SNpc).[4] This selective uptake is the primary reason for its specific toxicity to these neurons.
-
Mitochondrial Disruption : Once inside the dopaminergic neurons, MPP+ accumulates in the mitochondria and inhibits Complex I of the electron transport chain.[6] This action blocks the synthesis of ATP, increases the production of reactive oxygen species (ROS), and ultimately leads to oxidative stress and apoptotic cell death.[6]
The cascade of events from MPTP administration to the death of dopamine-producing neurons is visually summarized below.
Caption: Workflow of MPTP neurotoxicity.
The MPTP Model in Parkinson's Disease Research
The discovery of MPTP's effects revolutionized PD research. Administering MPTP to animals, particularly non-human primates, induces a condition that closely mimics human Parkinson's disease, including the hallmark motor symptoms and the specific loss of dopaminergic neurons in the substantia nigra.[4][5] This animal model has been instrumental in:
-
Understanding Pathophysiology : Elucidating the circuitry of the basal ganglia and the consequences of nigrostriatal degeneration.[5]
-
Developing Therapeutics : Screening and testing new drugs aimed at treating PD symptoms, such as levodopa and dopamine agonists.[5][6]
-
Investigating Neuroprotection : Testing strategies to protect dopamine neurons from degeneration. The mechanism of MPTP toxicity itself suggested that inhibitors of MAO-B could have a neuroprotective effect.[5][8]
-
Advancing Surgical Treatments : The stable primate model was critical in identifying the subthalamic nucleus as a primary target for deep brain stimulation (DBS), now a standard treatment for advanced PD.[5]
Different dosing regimens in mice (acute, sub-acute, and chronic) have been developed to model various aspects of the disease's progression.[6][9]
Safety, Handling, and Regulatory Considerations
MPTP is classified as a highly toxic substance and requires stringent safety protocols for handling.[10]
| Hazard Information | Details |
| Signal Word | Danger[10] |
| Hazard Classifications | Acute Toxicity 3 (Oral); STOT SE 1[10] |
| Hazard Statements | H301 (Toxic if swallowed), H370 (Causes damage to organs)[10] |
| Precautionary Statements | P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician)[10] |
| Storage Class | 6.1A - Combustible, acute toxic Cat. 1 and 2 / very toxic hazardous materials[10] |
Due to its potential for misuse and its severe toxicity, the purchase and use of MPTP and its precursors are often regulated. In some jurisdictions, a specific permit, such as one under Germany's Narcotics Act (Betäubungsmittelgesetz), is mandatory for ordering the product.[10]
Researchers must always consult their institution's Environmental Health and Safety (EHS) office for specific guidelines on the procurement, storage, handling, and disposal of neurotoxins like MPTP and its analogs. Standard operating procedures should include the use of personal protective equipment (PPE), such as double gloves, a lab coat, and respiratory protection, and all work should be conducted within a certified chemical fume hood.
Conclusion
While the accidental discovery of MPTP's neurotoxicity caused a human tragedy, it has also provided invaluable insights into the pathology of Parkinson's disease. Its use as a research tool has been fundamental to many of the therapeutic advances in the field over the past three decades. However, the extreme danger posed by this compound and its close structural analogs cannot be overstated. Any research involving these molecules must be approached with the utmost caution, rigorous safety protocols, and a thorough understanding of the associated risks. The synthesis of novel, uncharacterized analogs is strongly discouraged outside of specialized facilities equipped to handle potent neurotoxins safely.
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Analytical Standards and Methodologies for 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol
Introduction
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a potent neurotoxin known to induce symptoms of Parkinson's disease by damaging dopaminergic neurons in the substantia nigra.[1] The bioactivation of MPTP involves its metabolism to various intermediates, with the ultimate toxic species being the 1-methyl-4-phenylpyridinium ion (MPP+).[2][3][4] Understanding the metabolic fate of MPTP is crucial for toxicological studies and the development of potential therapeutic interventions. This application note provides a comprehensive guide to the analytical standards and methods for a hydroxylated metabolite of MPTP, 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol (3-hydroxy-MPTP).
While direct analytical standards for 3-hydroxy-MPTP are not widely commercially available, this guide will leverage the well-established methodologies for its parent compound, MPTP, and other key metabolites. We will detail how to adapt and apply these techniques for the robust detection and quantification of 3-hydroxy-MPTP in various matrices. This document is intended for researchers, scientists, and drug development professionals engaged in neurotoxicology, pharmacology, and metabolomics.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of the analyte is fundamental to developing robust analytical methods. The introduction of a hydroxyl group to the tetrahydropyridine ring of MPTP is expected to increase its polarity.
| Property | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | This compound (3-hydroxy-MPTP) - Predicted |
| Molecular Formula | C₁₂H₁₅N[5] | C₁₂H₁₅NO |
| Molecular Weight | 173.25 g/mol [5] | 189.25 g/mol |
| Polarity | Less Polar | More Polar |
| Boiling Point | 128-132 °C/12 mmHg[5] | Higher than MPTP |
| Solubility | Soluble in organic solvents and water (as hydrochloride salt)[6] | Increased water solubility |
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC coupled with mass spectrometry is the cornerstone for the analysis of MPTP and its metabolites due to its high sensitivity and selectivity.[7][8] The increased polarity of 3-hydroxy-MPTP makes it an ideal candidate for reverse-phase HPLC.
Protocol: HPLC-MS/MS Analysis of 3-hydroxy-MPTP
This protocol is adapted from established methods for MPTP and its metabolites.[9][10]
1. Sample Preparation (from Brain Tissue):
-
Homogenize brain tissue in an appropriate buffer (e.g., phosphate-buffered saline).
-
Perform protein precipitation by adding a threefold volume of ice-cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for injection.
2. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 or C8 column (e.g., 150 mm x 2.1 mm, 5 µm)[8] | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | Water with 0.1% formic acid[8] | Acidification improves peak shape and ionization efficiency in positive ion mode. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[8] | Common organic modifier for reverse-phase chromatography. |
| Gradient | Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold, and then re-equilibrate. | A gradient is necessary to elute compounds with a range of polarities. 3-hydroxy-MPTP is expected to elute earlier than MPTP. |
| Flow Rate | 0.2-0.4 mL/min | Standard flow rate for analytical columns of this dimension. |
| Column Temperature | 25-40°C | To ensure reproducible retention times. |
| Injection Volume | 5-20 µL | Dependent on sample concentration and instrument sensitivity. |
3. Mass Spectrometry Conditions (Triple Quadrupole):
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The nitrogen atom in the tetrahydropyridine ring is readily protonated. |
| Capillary Voltage | 3.5-4.5 kV[9] | Optimized for efficient ion generation. |
| Source Temperature | 120-150°C | To aid in desolvation. |
| Desolvation Gas Flow | 600-800 L/hr | To remove solvent from the ESI droplets. |
| Collision Gas | Argon | Commonly used for collision-induced dissociation. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | For highest sensitivity and specificity. |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| MPTP | 174 | 91 or 115 | [9][10] |
| MPP+ | 170 | 128 | [9][10] |
| 3-hydroxy-MPTP | 190 | 85 | [10] |
Rationale for 3-hydroxy-MPTP Fragmentation: The precursor ion at m/z 190 corresponds to the protonated molecule [M+H]⁺. The product ion at m/z 85 likely results from fragmentation of the tetrahydropyridine ring following the loss of the phenyl group and other neutral losses.
Experimental Workflow for HPLC-MS/MS Analysis
Caption: Workflow for the analysis of 3-hydroxy-MPTP.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For polar molecules like 3-hydroxy-MPTP, derivatization is typically required to increase volatility and improve chromatographic performance.
Protocol: GC-MS Analysis of 3-hydroxy-MPTP
1. Derivatization: The hydroxyl group in 3-hydroxy-MPTP makes it non-volatile. Silylation is a common and effective derivatization technique.
-
To the dried sample extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.
2. GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) | A non-polar column suitable for a wide range of derivatized compounds. |
| Carrier Gas | Helium at a constant flow of 1 mL/min | Inert and provides good chromatographic efficiency. |
| Injection Mode | Splitless | To maximize sensitivity for trace-level analysis. |
| Inlet Temperature | 250°C | To ensure rapid volatilization of the derivatized analyte. |
| Oven Program | Start at 100°C, hold for 1 min, ramp at 10-15°C/min to 280°C, hold for 5 min. | A temperature program is essential to separate analytes with different boiling points. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| Mass Analyzer | Quadrupole or Ion Trap | |
| Scan Range | 50-500 amu | To cover the expected mass range of the derivatized analyte and its fragments. |
Expected Mass Spectra: The EI mass spectrum of the silylated 3-hydroxy-MPTP is expected to show a molecular ion corresponding to the derivatized compound and characteristic fragment ions resulting from the loss of methyl groups and the trimethylsilyl moiety.
Logical Flow of Derivatization and GC-MS Analysis
Caption: GC-MS analysis workflow for 3-hydroxy-MPTP.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel compounds and for the confirmation of reference standards. While less sensitive than mass spectrometry, it provides detailed structural information.
Protocol: NMR Analysis of 3-hydroxy-MPTP Standard
1. Sample Preparation:
-
Dissolve a sufficient amount of the purified 3-hydroxy-MPTP standard in a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O, depending on solubility).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
2. NMR Experiments:
| Experiment | Purpose |
| ¹H NMR | To determine the number and environment of protons. Expected signals for the methyl, methylene, and methine protons of the tetrahydropyridine ring, as well as the aromatic protons. The proton of the hydroxyl group may be broad or exchangeable. |
| ¹³C NMR | To determine the number and environment of carbon atoms. Expected signals for the aliphatic and aromatic carbons. The carbon bearing the hydroxyl group will be shifted downfield. |
| COSY (Correlation Spectroscopy) | To establish proton-proton coupling relationships within the molecule. |
| HSQC (Heteronuclear Single Quantum Coherence) | To correlate directly bonded proton and carbon atoms. |
| HMBC (Heteronuclear Multiple Bond Correlation) | To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the overall structure. |
Expected Chemical Shifts: The introduction of the hydroxyl group at the 3-position is expected to cause a downfield shift for the proton and carbon at this position, as well as for adjacent protons and carbons, compared to the corresponding signals in MPTP.
Trustworthiness and Self-Validation
For all the described protocols, the inclusion of appropriate quality controls is essential to ensure the trustworthiness of the results.
-
Internal Standards: The use of a stable isotope-labeled internal standard (e.g., d₃-3-hydroxy-MPTP) is highly recommended for quantitative analysis to correct for matrix effects and variations in sample preparation and instrument response.
-
Calibration Curves: A calibration curve should be prepared using a certified reference standard, if available, or a well-characterized in-house standard.
-
Quality Control Samples: Low, medium, and high concentration QC samples should be included in each analytical run to monitor the accuracy and precision of the method.
-
Method Validation: The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA), including assessments of linearity, accuracy, precision, selectivity, and stability.
Conclusion
The analytical characterization of this compound is a critical step in understanding the metabolism and neurotoxicity of MPTP. While certified reference standards for this specific metabolite may be scarce, the well-established analytical methods for MPTP and its other metabolites provide a solid foundation for its detection and quantification. By adapting reverse-phase HPLC-MS/MS methods, researchers can achieve sensitive and specific quantification. GC-MS following derivatization offers an alternative approach, while NMR spectroscopy is essential for the structural confirmation of synthesized standards. The implementation of rigorous quality control measures will ensure the generation of reliable and reproducible data, advancing our understanding of the mechanisms of MPTP-induced neurodegeneration.
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Rosenberg, P. A., et al. (2009). Quantification of Paraquat, MPTP, and MPP+ in brain tissue using microwave-assisted solvent extraction (MASE) and high performance liquid chromatography-mass spectrometry. Journal of Chromatography B, 877(22), 2136-2142. [Link]
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Gogoi, K., et al. (2012). Metabolism of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine by Mitochondrion-targeted Cytochrome P450 2D6: IMPLICATIONS IN PARKINSON DISEASE. Journal of Biological Chemistry, 287(38), 32184-32200. [Link]
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Wang, J., et al. (2021). Metabolic Disturbances in a Mouse Model of MPTP/Probenecid-Induced Parkinson's Disease: Evaluation Using Liquid Chromatography-Mass Spectrometry. Neuropsychiatric Disease and Treatment, 17, 323-335. [Link]
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Quantitative Analysis of the Neurotoxin MPTP and Its Metabolites, Including 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol, in Biological Matrices using HPLC-MS/MS
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a potent pro-neurotoxin that induces a syndrome in humans and animals strikingly similar to Parkinson's disease. Its toxicity is mediated through its metabolic conversion to the active toxicant, 1-methyl-4-phenylpyridinium (MPP⁺). The accurate quantification of MPTP and its key metabolites, including hydroxylated intermediates and the primary toxic species MPP⁺, in biological matrices is critical for toxicological studies, drug development, and research into the mechanisms of neurodegeneration. This guide provides a comprehensive, field-proven protocol for the simultaneous detection and quantification of MPTP, its hydroxylated metabolite (MPTP-OH), and MPP⁺ using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The methodology is designed for high sensitivity and specificity, employing the Multiple Reaction Monitoring (MRM) mode, and is applicable to complex matrices such as brain tissue homogenate and plasma.
Introduction: The Toxicological Significance of MPTP Metabolism
The discovery that MPTP induces irreversible parkinsonism revolutionized research into Parkinson's disease.[1][2] MPTP, being lipophilic, readily crosses the blood-brain barrier.[3] Once in the central nervous system, it is not toxic itself but undergoes a critical bioactivation process. The enzyme monoamine oxidase B (MAO-B), primarily located in glial cells, oxidizes MPTP to 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP⁺), which is then further oxidized to the highly toxic MPP⁺.[2][4]
MPP⁺ is selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[2] Inside these neurons, it accumulates in the mitochondria and potently inhibits Complex I of the electron transport chain.[2] This action leads to a catastrophic failure of cellular energy production, increased oxidative stress through the generation of reactive oxygen species, and ultimately, the death of dopaminergic neurons in the substantia nigra, mimicking the pathological hallmark of Parkinson's disease.[3]
Beyond the primary pathway, other metabolites, such as hydroxylated forms of MPTP (MPTP-OH), are also formed. Cytochrome P450 enzymes, for instance, can catalyze the p-hydroxylation of MPTP, which has been historically considered a detoxification pathway.[4] However, understanding the complete metabolic profile is essential for a full toxicological assessment. Therefore, a robust analytical method capable of simultaneously quantifying the parent compound (MPTP), the ultimate toxicant (MPP⁺), and other relevant metabolites like MPTP-OH is invaluable.
Principle of the HPLC-MS/MS Method
This method leverages the strengths of two powerful analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Provides the physical separation of the analytes (MPTP, MPTP-OH, MPP⁺) from each other and from endogenous components of the biological matrix. Given the different polarities of the analytes—MPP⁺ is a permanent cation while MPTP is more neutral—a reversed-phase C18 column with an ion-pairing agent or a mixed-mode/cation exchange column can be effectively used.[5]
-
Tandem Mass Spectrometry (MS/MS): Offers exceptional sensitivity and selectivity for detection. The analysis is performed in the Multiple Reaction Monitoring (MRM) mode.[6][7] In MRM, a specific precursor ion (Q1) for each analyte is selected, fragmented in a collision cell, and a specific product ion (Q2) is monitored.[7][8] This precursor-to-product ion transition is a unique signature for the target molecule, drastically reducing chemical noise and allowing for precise quantification even at very low concentrations.[9]
Experimental Protocol
Materials and Reagents
-
Analytical Standards: MPTP hydrochloride, MPP⁺ iodide, 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol (if available), and their corresponding stable isotope-labeled internal standards (e.g., MPTP-d₅, MPP⁺-d₃).
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade).
-
Reagents: Formic acid (FA), Ammonium acetate, Perchloric acid (HClO₄).
-
Sample Preparation Supplies: Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange), 1.5 mL polypropylene tubes, centrifuges.
Sample Preparation (from Brain Tissue)
The goal of sample preparation is to extract the analytes of interest from a complex biological matrix, removing interferences like proteins and lipids that can suppress the MS signal or damage the HPLC column.[10][11][12]
-
Homogenization: Weigh approximately 100 mg of frozen brain tissue (e.g., striatum). Homogenize in 400 µL of ice-cold 0.4 M perchloric acid. The acid effectively precipitates proteins.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (containing MPTP-d₅ and MPP⁺-d₃) to each homogenate.
-
Centrifugation: Vortex the samples for 1 minute and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
pH Adjustment (Critical for Reversed-Phase): For optimal retention and peak shape of MPP⁺ on a C18 column, neutralize the acidic extract. Add 0.2 M phosphate buffer to adjust the pH.[5] This step is less critical if using a dedicated cation exchange column.
-
Solid Phase Extraction (SPE) - Optional: For enhanced cleanup and concentration, an SPE step can be employed. Condition a C18 SPE cartridge with 1 mL MeOH followed by 1 mL water. Load the sample, wash with a weak organic solvent (e.g., 5% MeOH in water) to remove salts, and elute the analytes with a stronger organic solvent (e.g., 90% ACN).
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% FA). Transfer to an autosampler vial for injection.
Instrumentation & Conditions
The following tables summarize the recommended starting conditions for the HPLC-MS/MS system. These parameters should be optimized for the specific instrument in use.
Table 1: HPLC Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good retention for moderately polar to non-polar compounds like MPTP. MPP⁺ retention is achieved through ion-pairing or by using an aqueous mobile phase. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient positive mode ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting analytes from the reversed-phase column. |
| Gradient | 5% B to 95% B over 8 minutes | A standard gradient to separate analytes with varying polarities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column to ensure sharp peaks. |
| Column Temp. | 40°C | Improves peak shape and reduces backpressure. |
| Injection Vol. | 5 µL | A small volume is sufficient due to the high sensitivity of the MS/MS detector. |
Table 2: Mass Spectrometer Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Instrument | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative analysis using MRM. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Analytes contain nitrogen atoms that are readily protonated. |
| Capillary Voltage | 3.5 kV | Optimized for efficient ion generation. |
| Source Temp. | 150°C | Helps in desolvation of ions. |
| Desolvation Temp. | 400°C | Completes the desolvation process before ions enter the mass analyzer. |
| Gas Flow | Instrument Dependent | Optimized for desolvation and ion transport. |
Table 3: Optimized MRM Transitions
| Compound | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q2) (m/z) | Collision Energy (eV) |
|---|---|---|---|
| MPTP | 174.1 | 117.1 | 20 |
| MPTP-OH | 190.1 | 85.0 | 25 |
| MPP⁺ | 170.1 | 128.1 | 22 |
| MPP⁺ (Quantifier) | 170.1 | 127.1 | 28 |
| MPTP-d₅ (IS) | 179.1 | 122.1 | 20 |
| MPP⁺-d₃ (IS) | 173.1 | 131.1 | 22 |
Note: Mass transitions are based on published data.[1][4][13][14] The collision energy must be optimized for the specific instrument used.
Method Validation for Trustworthiness
To ensure the reliability and accuracy of the data, the analytical method must be validated according to established guidelines, such as those from the FDA.[15][16][17] Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analytes in the presence of other components in the sample matrix. This is demonstrated by analyzing blank matrix samples to ensure no interfering peaks are present at the retention times of the analytes.
-
Linearity and Range: The method should produce results that are directly proportional to the concentration of the analyte over a specified range. A calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against a series of known concentrations. A linear regression with a correlation coefficient (r²) > 0.99 is desired.
-
Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. These are assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range. Acceptance criteria are typically within ±15% (±20% at the lower limit) of the nominal value.
-
Limit of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. The LOQ is typically defined as the lowest point on the calibration curve that meets the accuracy and precision criteria.
-
Matrix Effect: Assesses the suppression or enhancement of the analyte's ionization signal due to co-eluting matrix components. It is evaluated by comparing the response of an analyte in a post-extraction spiked matrix sample to the response in a neat solution.
-
Stability: The stability of the analytes is tested under various conditions that mimic sample handling and storage, including freeze-thaw cycles, bench-top stability, and long-term storage stability.
Data Analysis and Quantification
The concentration of each analyte in an unknown sample is determined using the calibration curve. The instrument software integrates the peak areas for the analyte and its corresponding internal standard. The ratio of these areas is calculated and then interpolated on the linear regression equation derived from the calibration standards to determine the concentration.
Concentration = (Area Ratio - y-intercept) / slope
The use of a stable isotope-labeled internal standard is crucial as it co-elutes with the analyte and experiences similar matrix effects and variations during sample preparation and injection, thereby correcting for potential errors and ensuring the highest degree of accuracy.
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Kalb, S. R., et al. (2005). Botulinum Neurotoxin Detection and Differentiation by Mass Spectrometry. Emerging Infectious Diseases, 11(10), 1578-1583. [Link]
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Centers for Disease Control and Prevention. (2005). Botulinum Neurotoxin Detection and Differentiation by Mass Spectrometry. CDC Stacks. [Link]
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Tipton, K. F., & Singer, T. P. (1993). MPTP-Induced Parkinsonian Syndrome. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 5th edition. [Link]
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Thomas, J. J., et al. (2007). Liquid chromatographic–electrospray mass spectrometric determination of 1-methyl-4-phenylpyridine (MPP+) in discrete regions of murine brain. Analytical and bioanalytical chemistry, 389(6), 1951-1959. [Link]
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Rosen, A., et al. (2005). Quantification of Paraquat, MPTP, and MPP+ in brain tissue using microwave-assisted solvent extraction (MASE) and high-performance liquid chromatography-mass spectrometry. Rutgers University Libraries. [Link]
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Obata, T. (2002). Dopamine efflux by MPTP and hydroxyl radical generation. Journal of neural transmission (Vienna, Austria : 1996), 109(9), 1159–1180. [Link]
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Bajpai, P., et al. (2013). Metabolism of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine by Mitochondrion-targeted Cytochrome P450 2D6: IMPLICATIONS IN PARKINSON DISEASE. The Journal of biological chemistry, 288(7), 4436–4451. [Link]
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Application Notes & Protocols: Modeling Neurodegeneration in Cell Culture with 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
A Note on the Compound of Interest: The topic specified was "1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol". However, the vast body of scientific literature on Parkinson's disease modeling utilizes 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) , a potent and selective pro-neurotoxin. It is highly probable that MPTP is the intended compound for these application notes. This guide is therefore dedicated to the principles and protocols for using MPTP in cell culture experiments to model dopaminergic neurodegeneration.
Section 1: Scientific Introduction & Mechanism of Action
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a lipophilic compound that can cross the blood-brain barrier and is widely used to induce a Parkinson's disease-like phenotype in experimental models.[1][2] In itself, MPTP is not the toxic agent. Its neurotoxicity is contingent on its metabolic activation into the 1-methyl-4-phenylpyridinium ion (MPP+).[1][3]
This bioactivation is a two-step process primarily catalyzed by the enzyme monoamine oxidase B (MAO-B), which is abundant in glial cells.[4]
-
Oxidation: MPTP is oxidized by MAO-B to 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+).
-
Further Oxidation: MPDP+ is then oxidized to the active neurotoxin, MPP+.
Once formed, MPP+ is selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[1] This selective uptake is the basis for the specific targeting of the nigrostriatal pathway observed in Parkinson's disease. Inside the neuron, MPP+ accumulates in the mitochondria, where it exerts its primary toxic effect by inhibiting Complex I of the electron transport chain.[3] This inhibition leads to a cascade of catastrophic cellular events:
-
ATP Depletion: A severe drop in cellular energy production.
-
Oxidative Stress: Increased production of reactive oxygen species (ROS), such as superoxide radicals.[5]
-
Mitochondrial Dysfunction: Opening of the mitochondrial permeability transition pore (mPTP), leading to the collapse of the mitochondrial membrane potential, swelling, and release of pro-apoptotic factors like cytochrome c.[6][7]
-
Apoptotic Cell Death: Activation of caspase cascades and other apoptotic pathways, ultimately leading to neuronal death.[3]
This well-characterized mechanism makes MPTP an invaluable tool for studying the pathogenesis of Parkinson's disease and for screening potential neuroprotective therapeutics in a controlled in vitro setting.
Figure 1: Bioactivation of MPTP and its neurotoxic mechanism in dopaminergic neurons.
Section 2: Experimental Design - Cell Line Selection and Culture
The choice of cell line is critical for a successful MPTP-based experiment. The ideal cell line should express MAO-B (or be co-cultured with cells that do) and the dopamine transporter (DAT) to recapitulate the in vivo mechanism.
| Cell Line | Origin | Key Characteristics | Recommended Use |
| SH-SY5Y | Human Neuroblastoma | Expresses DAT and MAO activity. Can be differentiated into a more mature neuronal phenotype.[8][9][10] | Gold standard for studying MPTP/MPP+ toxicity in a human cell context.[3] |
| PC-12 | Rat Pheochromocytoma | Expresses DAT. Often used to study dopaminergic function and neurotoxicity.[5] | Good model for general dopaminergic neurotoxicity studies. |
| N2a | Mouse Neuroblastoma | Used in some MPTP neurotoxicity studies.[11][12] | Alternative rodent model for neurotoxicity screening. |
| Primary Midbrain Cultures | Rodent Embryo | Closely mimics the in vivo environment with mixed cell populations (neurons, glia). | Provides the highest biological relevance but with higher complexity and variability. |
Protocol 2.1: Culture of SH-SY5Y Human Neuroblastoma Cells
The SH-SY5Y line is recommended for its human origin and expression of key dopaminergic machinery.[9]
Materials:
-
SH-SY5Y cells (e.g., ATCC® CRL-2266™)
-
Complete Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.[9]
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
T-75 cell culture flasks
-
Incubator at 37°C, 5% CO₂
Procedure:
-
Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer to a tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Plating: Resuspend the cell pellet in 10-12 mL of complete growth medium and transfer to a T-75 flask.
-
Maintenance: Incubate at 37°C, 5% CO₂. Change the medium every 2-3 days. Cells often grow in clusters.[9]
-
Passaging: When cells reach 80-90% confluency, aspirate the medium, wash once with PBS, and add 2-3 mL of Trypsin-EDTA. Incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralization: Add 6-8 mL of complete growth medium to inactivate the trypsin. Gently pipette to create a single-cell suspension.
-
Splitting: Centrifuge the cell suspension and resuspend the pellet. A typical split ratio is 1:5 to 1:10.[8]
Expert Tip: For studies requiring a more mature neuronal phenotype (e.g., enhanced neurite outgrowth and signaling), consider differentiating SH-SY5Y cells with agents like Retinoic Acid (RA) and Brain-Derived Neurotrophic Factor (BDNF).[13]
Section 3: Protocol for Inducing Neurotoxicity with MPTP
Safety First: MPTP is a known human neurotoxin.[2] All work with MPTP powder and concentrated stock solutions must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety glasses. All contaminated materials must be disposed of as hazardous waste according to institutional guidelines.
Protocol 3.1: MPTP Treatment and Dose-Response Determination
The optimal concentration of MPTP is highly dependent on the cell line and the experimental endpoint. It is essential to perform a dose-response curve to determine the EC₅₀ (half-maximal effective concentration) for your specific conditions.
Materials:
-
MPTP hydrochloride (powder)
-
Sterile, serum-free cell culture medium or PBS for stock solution
-
SH-SY5Y cells plated in 96-well plates (20,000-40,000 cells/well)
Procedure:
-
Stock Solution Preparation (in a fume hood): Prepare a 100 mM stock solution of MPTP in sterile PBS or serum-free medium. Filter-sterilize through a 0.22 µm syringe filter. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of MPTP in complete growth medium. Common concentration ranges for SH-SY5Y and PC-12 cells are from 100 µM to 2500 µM (2.5 mM).[5]
-
Example Dilutions: 0 µM (vehicle control), 100 µM, 250 µM, 500 µM, 1000 µM, 2500 µM.
-
-
Incubation: Carefully remove the old medium from the cells and replace it with the MPTP-containing medium. Incubate for a defined period, typically 24 to 72 hours.[5][8]
-
Assessment: After incubation, proceed with a cell viability assay (e.g., MTT or CCK-8) as described in Protocol 4.1.
| Typical MPTP Concentration Ranges for in vitro Models |
| SH-SY5Y / N2a Cells: 100 µM - 2.5 mM[5][11][12] |
| Primary Mesencephalic Cultures: 0.1 µM - 200 µM[14] |
| Note: Primary cultures are significantly more sensitive to MPP+ toxicity. |
Section 4: Core Assays for Assessing Neurotoxicity
A multi-parametric approach is essential to validate MPTP-induced neurotoxicity. The following protocols provide a robust framework.
Protocol 4.1: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which correlates with viability.
Procedure:
-
Following MPTP treatment (Protocol 3.1), add 10 µL of 5 mg/mL MTT solution to each well of the 96-well plate.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals form.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Shake the plate for 10 minutes and read the absorbance at 570 nm on a microplate reader.
-
Calculate viability as a percentage of the vehicle-treated control.
Protocol 4.2: Measurement of Reactive Oxygen Species (ROS)
This protocol uses the cell-permeant dye DCFDA, which fluoresces upon oxidation.
Procedure:
-
After the desired MPTP treatment period, wash cells once with warm PBS.
-
Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in serum-free medium for 30 minutes at 37°C.
-
Wash the cells again with PBS to remove excess dye.
-
Measure fluorescence using a microplate reader (Excitation/Emission ~485/535 nm) or visualize using a fluorescence microscope.[15]
Protocol 4.3: Assessment of Mitochondrial Membrane Potential (ΔΨm)
A drop in ΔΨm is an early indicator of mitochondrial dysfunction and apoptosis. The JC-1 dye is a ratiometric probe ideal for this measurement.
Procedure:
-
Following MPTP treatment, incubate cells with 2 µM JC-1 dye in culture medium for 20-30 minutes at 37°C.[16]
-
Wash cells with warm PBS.
-
Measure fluorescence at two wavelengths:
-
J-aggregates (healthy mitochondria): Ex/Em ~535/590 nm (red).
-
JC-1 monomers (depolarized mitochondria): Ex/Em ~485/530 nm (green).
-
-
The ratio of red to green fluorescence is used to quantify the change in membrane potential. A decrease in this ratio indicates depolarization.[16]
Protocol 4.4: Detection of Apoptosis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Procedure:
-
Collect both adherent and floating cells after MPTP treatment.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Viable: Annexin V(-) / PI(-)
-
Early Apoptosis: Annexin V(+) / PI(-)
-
Late Apoptosis/Necrosis: Annexin V(+) / PI(+)
-
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"1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol" protocol for assessing neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction: Modeling Parkinson's Disease with 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a pivotal tool in neuroscience research, providing a robust and reproducible model for studying the pathophysiology of Parkinson's disease (PD).[1][2] MPTP induces a syndrome in primates and rodents that closely mimics the clinical and pathological hallmarks of human PD, most notably the selective destruction of dopaminergic (DA) neurons in the substantia nigra pars compacta (SNpc).[3][4][5] This selective neurotoxicity has made the MPTP model an invaluable asset for investigating disease mechanisms and for the preclinical assessment of potential neuroprotective and neurorestorative therapies.[2][6]
This guide provides a detailed overview of the mechanisms of MPTP-induced neurotoxicity and presents comprehensive protocols for its application in both in vitro and in vivo experimental settings.
The Mechanism of MPTP Neurotoxicity
The toxicity of MPTP is a multi-step process that culminates in the demise of dopaminergic neurons. Understanding this pathway is critical for designing experiments and interpreting results.
-
Systemic Administration and BBB Penetration : Being highly lipophilic, MPTP readily crosses the blood-brain barrier after systemic administration.[7][8]
-
Conversion to MPP+ : Within the brain, MPTP is metabolized by the enzyme monoamine oxidase-B (MAO-B), primarily located in astrocytes, into its toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+).[4][8]
-
Selective Uptake by Dopaminergic Neurons : MPP+ is then released into the extracellular space and is selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[9] This selective uptake is the primary reason for the specific targeting of the nigrostriatal DA system.[9]
-
Mitochondrial Inhibition and Oxidative Stress : Once inside the neuron, MPP+ accumulates in the mitochondria and potently inhibits Complex I of the electron transport chain.[4][10] This leads to a cascade of deleterious events:
-
ATP Depletion : Inhibition of mitochondrial respiration causes a severe drop in cellular ATP levels, leading to an energy crisis.[3]
-
Oxidative Stress : The dysfunctional mitochondria produce an excess of reactive oxygen species (ROS), such as superoxide radicals.[3][11] These radicals react with nitric oxide to form peroxynitrite, a highly damaging species that nitrates proteins, including tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.[3]
-
Apoptotic Cascade : The combination of energy failure and oxidative stress triggers the mitochondrial apoptotic cascade, ultimately leading to cell death.[1][2]
-
The following diagram illustrates the key steps in the MPTP neurotoxic pathway.
Caption: MPTP is converted to MPP+ in astrocytes, which is then selectively taken up by dopaminergic neurons via DAT, leading to mitochondrial dysfunction and cell death.
PART 1: In Vitro Protocols for Assessing MPP+ Neurotoxicity
In vitro models are essential for high-throughput screening of neuroprotective compounds and for detailed mechanistic studies. Since MPP+ does not readily cross the cell membrane, it is applied directly to cultured cells.[7]
Model Systems
| Model System | Description | Advantages | Disadvantages |
| SH-SY5Y Cells | Human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype. | Easy to culture, homogenous population, human origin. | Cancer cell line, may not fully replicate primary neuron physiology. |
| Primary Dopaminergic Neurons | Neurons dissected from the ventral mesencephalon of embryonic rodents. | More physiologically relevant, represents a primary cell model. | Heterogeneous culture, more difficult to maintain, ethical considerations. |
| hESC/iPSC-derived DA Neurons | Dopaminergic neurons differentiated from human embryonic or induced pluripotent stem cells.[11] | Human origin, patient-specific models possible, high physiological relevance.[11] | Technically demanding, expensive, long differentiation protocols. |
Protocol 1: Induction of Neurotoxicity in Differentiated SH-SY5Y Cells
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
To differentiate, seed cells at a desired density (e.g., 2 x 10⁴ cells/cm²) and reduce serum to 1% FBS. Add 10 µM retinoic acid to the medium for 5-7 days.
-
-
MPP+ Treatment:
-
Prepare a stock solution of MPP+ iodide in sterile, distilled water.
-
After the differentiation period, replace the medium with fresh, low-serum medium containing the desired final concentration of MPP+. A typical concentration range to induce significant cell death is 0.5 - 2 mM.[12]
-
Incubate the cells for 24-48 hours.
-
-
Endpoint Analysis:
-
Cell Viability: Assess using assays like MTT, MTS, or LDH release.
-
Apoptosis: Measure using TUNEL staining or caspase-3 activity assays.
-
Oxidative Stress: Quantify ROS production using fluorescent probes like DCFDA.[11]
-
Mitochondrial Health: Assess mitochondrial membrane potential with dyes like TMRM or JC-1.
-
PART 2: In Vivo Protocols for the MPTP Mouse Model of Parkinson's Disease
The MPTP mouse model is the most widely used in vivo system for PD research due to its reliability and the availability of transgenic strains.[1][2] The C57BL/6 mouse strain is particularly susceptible to MPTP toxicity.
Dosing Regimens
The choice of dosing regimen depends on the desired outcome. Different protocols can produce varying levels of dopamine depletion and neurodegeneration.[1]
| Regimen | Protocol Example | Typical Outcome |
| Acute | 4 injections of MPTP-HCl (20 mg/kg, i.p.) at 2-hour intervals.[13] | Rapid and severe depletion of striatal dopamine (80-90%) within 7 days.[10][13] Causes robust motor deficits but lacks progressive neurodegeneration.[10] |
| Sub-acute | 1 injection of MPTP-HCl (25-30 mg/kg, i.p.) daily for 5 consecutive days.[14] | Significant loss of DA neurons and terminals, accompanied by neuroinflammation.[10][14] |
| Chronic | Lower doses of MPTP (e.g., 25 mg/kg) co-administered with probenecid (250 mg/kg) twice a week for 5 weeks.[1] | More progressive loss of DA neurons that continues after toxin administration is stopped.[7] Better models the slow progression of PD. |
Safety Precaution: MPTP is a potent human neurotoxin. All handling, solution preparation, and injections must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including double gloves, a lab coat, and a respirator.[15]
Protocol 2: Sub-acute MPTP Administration in C57BL/6 Mice
-
Animal Housing and Preparation:
-
Use male C57BL/6 mice, 8-12 weeks old.
-
House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow at least one week of acclimatization before starting the experiment.
-
-
MPTP Solution Preparation:
-
Under a fume hood, dissolve MPTP hydrochloride in sterile, 0.9% saline to a final concentration of 2.5 mg/mL (for a 25 mg/kg dose in a 25g mouse, inject 250 µL).
-
Prepare the solution fresh each day.
-
-
Administration:
-
Weigh each mouse daily to ensure accurate dosing.
-
Administer MPTP-HCl (25 mg/kg) or saline (vehicle control) via intraperitoneal (i.p.) injection once daily for 5 consecutive days.
-
-
Post-Injection Monitoring and Tissue Collection:
-
Monitor animals for any signs of distress.
-
Behavioral testing can be performed starting 7 days after the last injection.
-
For neurochemical and histological analysis, sacrifice animals at desired time points (e.g., 7 or 21 days post-last injection).[13] Perfuse transcardially with saline followed by 4% paraformaldehyde (PFA) for histology, or rapidly dissect fresh brain tissue for biochemistry.
-
PART 3: Endpoint Assessment Protocols
A multi-faceted approach is required to fully characterize the neurotoxic effects of MPTP/MPP+.
Protocol 3: Behavioral Analysis for Motor Deficits
Behavioral tests are crucial for assessing the functional consequences of nigrostriatal degeneration.[16][17]
-
Open Field Test: This test evaluates general locomotor activity and exploration.[16] MPTP-lesioned mice typically show a significant reduction in vertical activity (rearing).[18]
-
Pole Test: This test measures bradykinesia (slowness of movement).[16] Mice are placed head-up on top of a vertical pole, and the time to turn downwards and descend is recorded. MPTP-treated mice take significantly longer to perform this task.[16]
-
Gait Analysis: Specialized systems can analyze various gait parameters (e.g., stride length, stance width). MPTP can induce abnormalities in gait that are indicative of motor impairment.[16]
Protocol 4: Neurochemical Analysis of Dopamine Levels
High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying dopamine and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in striatal tissue.[13] A significant reduction in these neurochemicals is a primary indicator of MPTP-induced lesioning.[13][18]
Protocol 5: Immunohistochemical Analysis of Dopaminergic Neurons
Immunohistochemistry (IHC) is used to visualize and quantify the loss of dopaminergic neurons and their terminals.
-
Tissue Preparation:
-
Use PFA-fixed, cryoprotected brain tissue.
-
Cut coronal sections (30-40 µm) through the substantia nigra and the striatum on a cryostat or vibratome.
-
-
Staining Procedure:
-
Blocking: Incubate sections in a blocking buffer (e.g., 10% normal donkey serum with 0.3% Triton X-100 in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Primary Antibody: Incubate sections overnight at 4°C with a primary antibody against Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.[19][20] A common dilution is 1:500 to 1:1000.[21]
-
Secondary Antibody: After washing, incubate with a fluorescently-conjugated secondary antibody (e.g., Donkey anti-Rabbit Alexa Fluor 488) for 1-2 hours at room temperature.
-
Mounting and Imaging: Mount sections onto slides, coverslip with mounting medium, and visualize using a fluorescence or confocal microscope.
-
-
Quantification:
-
SNpc Cell Counts: Use unbiased stereological methods (e.g., the optical fractionator) to count the total number of TH-positive neurons in the SNpc.[13]
-
Striatal Terminal Density: Measure the optical density of TH-positive fibers in the striatum.[13] A dramatic reduction in TH immunoreactivity in both regions is expected after MPTP treatment.[13][14]
-
The workflow for a typical in vivo MPTP study is shown below.
Caption: Workflow for an in vivo MPTP neurotoxicity study, from animal treatment to endpoint analysis.
Protocol 6: Assessment of Mitochondrial Dysfunction
Mitochondrial dysfunction is a core mechanism of MPP+ toxicity.[22][23]
-
Mitochondrial Isolation: Isolate mitochondria from fresh brain tissue (e.g., ventral midbrain) using differential centrifugation.[24]
-
Functional Assays:
-
Oxygen Consumption Rate (OCR): Measure OCR using a Seahorse XF Analyzer or a Clark-type electrode.[22][24] This allows for the assessment of basal respiration, ATP-linked respiration, and maximal respiratory capacity.[22]
-
Mitochondrial Membrane Potential (ΔΨm): Use fluorescent dyes like Rhodamine-123 or TMRM in isolated mitochondria or live cells.[24] A decrease in fluorescence indicates depolarization and mitochondrial dysfunction.
-
Calcium Retention Capacity (CRC): Measure the ability of isolated mitochondria to sequester calcium before the opening of the mitochondrial permeability transition pore (mPTP), a key event in cell death.[24]
-
Conclusion
The MPTP/MPP+ model of neurotoxicity remains a cornerstone of Parkinson's disease research.[2][6] By carefully selecting the appropriate model system (in vitro or in vivo), dosing regimen, and a comprehensive set of endpoint analyses, researchers can effectively probe the mechanisms of dopaminergic neurodegeneration and evaluate the efficacy of novel therapeutic strategies. The protocols outlined in this guide provide a solid framework for conducting rigorous and reproducible studies in this critical area of neuroscience.
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Application Notes & Protocols: A Senior Scientist's Guide to MPTP as a Tool for Studying Dopamine Neuron Vulnerability
A Note on Chemical Nomenclature: The topic of this guide is the well-established neurotoxin 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine , universally abbreviated as MPTP . While the initial query mentioned an analog, "1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol," the vast body of scientific literature and its application in modeling dopamine neuron vulnerability is centered on MPTP. This document will therefore focus exclusively on MPTP and its active metabolite, MPP+, as the scientifically validated tools for this research application.
Part 1: Foundational Principles — Why MPTP?
The study of Parkinson's Disease (PD) was revolutionized by the tragic, accidental discovery of MPTP's effects. In the early 1980s, individuals injecting a synthetic opioid contaminated with MPTP developed severe, irreversible parkinsonism.[1][2] This event unveiled a potent and specific neurotoxin that selectively destroys dopaminergic (DA) neurons in the substantia nigra pars compacta (SNpc), the same cell population lost in idiopathic PD.[3][4]
This specificity makes MPTP an unparalleled chemical tool for modeling PD in a research setting. It allows scientists to reliably replicate key pathological features of the disease, providing a robust platform to investigate disease mechanisms, study neuronal vulnerability, and test potential neuroprotective or restorative therapies.[5][6][7] MPTP itself is a pro-toxin; it is not toxic until metabolized in the brain, a critical aspect of its mechanism that dictates both its utility and the design of valid experimental models.[1][3]
Part 2: The Molecular Cascade of Neurotoxicity
The selective destruction of dopaminergic neurons by MPTP is not a single event but a multi-step process. Understanding this pathway is crucial for designing experiments and interpreting results. The process hinges on the conversion of a lipophilic, brain-penetrant molecule (MPTP) into a hydrophilic, targeted toxin (MPP+).
-
Entry and Bioactivation: Being lipophilic, systemically administered MPTP readily crosses the blood-brain barrier.[1][3] Once in the brain, it is primarily taken up by astrocytes. Inside these glial cells, the enzyme Monoamine Oxidase B (MAO-B) oxidizes MPTP into 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+), which is then further oxidized to the active toxic species, 1-methyl-4-phenylpyridinium (MPP+).[8][9]
-
Selective Neuronal Uptake: MPP+ is released from astrocytes into the extracellular space. Its charged nature prevents it from passively diffusing into neurons.[8] However, dopaminergic neurons possess a high-affinity Dopamine Transporter (DAT), which efficiently recognizes and transports MPP+ from the synapse into the neuronal cytoplasm.[10][11][12] This active transport mechanism is the primary reason for the selective vulnerability of DA neurons; cells with low or no DAT expression are largely spared.[12][13]
-
Mitochondrial Sequestration and Energy Crisis: Once inside the DA neuron, the positively charged MPP+ is actively sequestered into mitochondria, driven by the organelle's strong negative membrane potential.[1] It accumulates to toxic concentrations and acts as a potent inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[3]
-
Oxidative Stress and Cell Death: The inhibition of Complex I leads to two catastrophic consequences:
-
ATP Depletion: The cell's primary energy production pathway is crippled, leading to a severe energy deficit.
-
Reactive Oxygen Species (ROS) Production: Electrons "leak" from the stalled transport chain, leading to a massive increase in the production of superoxide radicals and other ROS. This surge of oxidative stress overwhelms cellular antioxidant defenses, causing damage to lipids, proteins, and DNA, ultimately triggering apoptotic cell death pathways.[7]
-
The entire toxic cascade can be visualized as follows:
Caption: Workflow for in vitro MPP+ toxicity studies.
Application 2: In Vivo Modeling with MPTP
The C57BL/6 mouse strain is widely used due to its high sensitivity to MPTP, which is related to its specific MAO-B activity and DAT expression. [5]Rodents are generally less sensitive than primates, requiring specific dosing regimens to achieve significant and lasting dopaminergic cell loss. [3] Protocol: Acute High-Dose MPTP Regimen in C57BL/6 Mice
-
Animal Selection and Acclimation:
-
Use young adult male C57BL/6 mice (8-10 weeks old).
-
Allow animals to acclimate to the facility for at least one week prior to the experiment.
-
-
MPTP Preparation and Administration:
-
Use MPTP hydrochloride salt, as the free base is volatile.
-
Dissolve MPTP-HCl in sterile, 0.9% saline immediately before use. Protect the solution from light.
-
Administer MPTP via intraperitoneal (i.p.) injection. A common acute regimen is 4 injections of 20 mg/kg, spaced 2 hours apart, all on a single day. [4][5] * Always include a vehicle control group that receives saline injections on the same schedule.
-
-
Post-Injection Monitoring:
-
Monitor animals closely for signs of distress. MPTP can cause transient hypothermia and bradykinesia.
-
Provide supportive care as needed (e.g., warming pads, accessible food and water).
-
-
Endpoint Analysis (Typically 7-21 days post-injection):
-
Behavioral Assessment:
-
Open Field Test: MPTP-lesioned mice typically show reduced locomotor and rearing (vertical) activity.
-
Rotarod Test: Assesses motor coordination and balance, which can be impaired following lesioning.
-
-
Biochemical Analysis:
-
Euthanize animals and rapidly dissect the striatum.
-
Measure levels of dopamine and its metabolites (DOPAC, HVA) using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED). Expect a >70% depletion of striatal dopamine.
-
-
Histological Analysis:
-
Perfuse animals with paraformaldehyde (PFA).
-
Cryosection or vibratome-section the brain.
-
Perform immunohistochemistry (IHC) for Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.
-
Quantify the loss of TH-positive neurons in the SNpc and the loss of TH-positive fiber density in the striatum using stereology or densitometry.
-
-
Caption: Workflow for in vivo MPTP neurotoxicity studies.
Part 4: Data Presentation & Validation
Quantitative data should be summarized for clarity. The protocols described are self-validating when appropriate controls are included.
Table 1: Example Dose-Response of MPP+ on SH-SY5Y Cell Viability
| MPP+ Concentration | % Viability (Mean ± SEM) |
| Vehicle Control | 100 ± 4.5 |
| 0.5 mM | 82 ± 5.1 |
| 1.0 mM | 55 ± 6.3 |
| 2.5 mM | 28 ± 4.9 |
| 5.0 mM | 15 ± 3.2 |
Table 2: Expected Outcomes in the Acute MPTP Mouse Model (7 Days Post-Lesion)
| Measurement | Vehicle Control | MPTP-Treated | Expected Change |
| Striatal Dopamine (ng/mg tissue) | 100% (Normalized) | < 30% | ~70-90% Depletion |
| SNpc TH+ Neuron Count | 100% (Normalized) | ~50-70% | ~30-50% Cell Loss |
| Open Field Rearing (counts/5 min) | 45 ± 5 | 15 ± 4 | Significant Reduction |
Trustworthiness Through Controls:
-
In Vitro : Always include a vehicle-only control. For mechanistic studies, co-treatment with an antioxidant (e.g., N-acetylcysteine) can validate the role of oxidative stress.
-
In Vivo : A critical validation experiment is to pre-treat a cohort of animals with an MAO-B inhibitor like selegiline (deprenyl) before MPTP administration. This should prevent the conversion of MPTP to MPP+ and protect against neurotoxicity, confirming the mechanism of action. [3] By carefully following these detailed protocols and understanding the underlying molecular mechanisms, researchers can effectively use MPTP and MPP+ to probe the intricacies of dopamine neuron vulnerability, providing a powerful and clinically relevant model for advancing Parkinson's disease research.
References
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Iannucci, J., et al. (2021). High-Resolution Respirometry Reveals MPP+ Mitochondrial Toxicity Mechanism in a Cellular Model of Parkinson's Disease. MDPI. Available at: [Link]
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Wikipedia. (n.d.). MPTP. Available at: [Link]
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Meredith, G. E., & Rademacher, D. J. (2011). MPTP Mouse Models of Parkinson's Disease: An Update. Journal of Parkinson's Disease. Available at: [Link]
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Gomez-Benito, M., et al. (2000). MPP(+)-induced mitochondrial dysfunction is potentiated by dopamine. Biochemical and Biophysical Research Communications. Available at: [Link]
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University of Pennsylvania EHRS. (2022). Fact Sheet: MPTP, Safe Handling. Available at: [Link]
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Kitayama, S., et al. (1993). Dopamine transporter mutants selectively enhance MPP+ transport. Synapse. Available at: [Link]
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Przedborski, S., et al. (1996). Evidence for generation of oxidative stress in brain by MPTP: in vitro and in vivo studies in mice. Journal of Neurochemistry. Available at: [Link]
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Gogoi, M., et al. (2012). Metabolism of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine by Mitochondrion-targeted Cytochrome P450 2D6: IMPLICATIONS IN PARKINSON DISEASE. Journal of Biological Chemistry. Available at: [Link]
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Wang, Y., et al. (2019). MTERF3 contributes to MPP+-induced mitochondrial dysfunction in SH-SY5Y cells. Aging. Available at: [Link]
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Siegel, G. J., et al. (Eds.). (1999). MPTP-Induced Parkinsonian Syndrome. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Available at: [Link]
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Johns Hopkins University. (n.d.). Dopamine transporter mutants selectively enhance MPP+ transport. Available at: [Link]
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Sosso, C., & Lorenzi, A. (2013). MPTP: MODEL FOR PARKINSON'S DISEASE. SlideShare. Available at: [Link]
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Florida International University Research. (2018). Safe Work Practices for the use of MPTP in the Laboratory and Vivarium. Available at: [Link]
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Bohrium. (n.d.). High-Resolution Respirometry Reveals MPP+ Mitochondrial Toxicity Mechanism in a Cellular Model of Parkinson's Disease. Available at: [Link]
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Melior Discovery. (n.d.). MPTP Mouse Model of Parkinson's Disease. Available at: [Link]
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Jo, E., et al. (2018). Sophora flavescens Aiton Decreases MPP+-Induced Mitochondrial Dysfunction in SH-SY5Y Cells. Frontiers in Pharmacology. Available at: [Link]
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SciSpace. (n.d.). MPTP mouse models of Parkinson's disease: an update. Available at: [Link]
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Western University. (n.d.). GUIDELINES FOR THE USE OF MPTP IN ANIMAL RESEARCH. Available at: [Link]
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Rio, J., et al. (1997). Neuronal antioxidant system and MPTP-induced oxidative stress in the striatum and brain stem of the rat. Journal of Neural Transmission. Available at: [Link]
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Dutheil, M., et al. (2016). MPTP-induced mouse model of Parkinson's disease: A promising direction for therapeutic strategies. Current Neuropharmacology. Available at: [Link]
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Smeyne, R. J., & Smeyne, M. (2004). Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease. Current Pharmaceutical Design. Available at: [Link]
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Biomolecules and Biomedicine. (2021). MPTP-induced mouse model of Parkinson's disease: A promising direction of therapeutic strategies. Available at: [Link]
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ResearchGate. (n.d.). Structure, pharmacokinetics and pharmacodynamics of MPTP in the CNS. Available at: [Link]
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bioRxiv. (2025). Comparative Computational Docking Analysis of MPP+ and Dopamine Binding to Dopamine Transporter in Human and Zebrafish: Mechanistic Insights into MPTP Neurotoxicity. Available at: [Link]
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Mosharov, E. V., et al. (2015). Changes in Neuronal Dopamine Homeostasis following 1-Methyl-4-phenylpyridinium (MPP+) Exposure. Journal of Biological Chemistry. Available at: [Link]
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Sanghera, M. K., et al. (1994). Dopamine transporter mRNA levels are high in midbrain neurons vulnerable to MPTP. Neuroreport. Available at: [Link]
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Kim, Y. S., et al. (2019). Batryticatus Bombyx Protects Dopaminergic Neurons against MPTP-Induced Neurotoxicity by Inhibiting Oxidative Damage. Oxidative Medicine and Cellular Longevity. Available at: [Link]
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Michel, P. P., et al. (1987). The toxicity of MPTP to dopamine neurons in culture is reduced at high concentrations. Neuroscience Letters. Available at: [Link]
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Lau, T., et al. (2017). Methyl-4-phenylpyridinium (MPP+) differentially affects monoamine release and re-uptake in murine embryonic stem cell-derived dopaminergic and serotonergic neurons. Molecular and Cellular Neuroscience. Available at: [Link]
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Zeng, X., et al. (2005). An In Vitro Model of Human Dopaminergic Neurons Derived from Embryonic Stem Cells: MPP+ Toxicity and GDNF Neuroprotection. Neuropsychopharmacology. Available at: [Link]
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Jakaria, M., et al. (2021). Neuroprotective Effects of Nicotinamide against MPTP-Induced Parkinson's Disease in Mice: Impact on Oxidative Stress, Neuroinflammation, Nrf2/HO-1 and TLR4 Signaling Pathways. MDPI. Available at: [Link]
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NeuroProof. (n.d.). Parkinson's Disease MPP+ in vitro Model. Available at: [Link]
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Mytilineou, C., & Cohen, G. (1985). Studies on the mechanism of action of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Advances in Neurology. Available at: [Link]
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Singh, A., et al. (2019). Oxidative Stress in the Pathogenesis of Neurodegenerative Diseases. MDPI. Available at: [Link]
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Sci-Hub. (n.d.). A new in vitro approach for investigating the MPTP effect on DA uptake. Available at: [Link]
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ResearchGate. (2015). Why are only dopaminergic neurons of SNpc susceptible to MPTP-induced neurotoxicity?. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine, IV. Available at: [Link]
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Johnson, E. A., et al. (1994). Synthesis and MAO-B substrate properties of 1-methyl-4-heteroaryl-1,2,3,6-tetrahydropyridines. Journal of Medicinal Chemistry. Available at: [Link]
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Daniels, A. J., & Reinhard, J. F. Jr. (1988). Neurotoxicity of MPTP and MPP+ in vitro: characterization using specific cell lines. Neurochemical Research. Available at: [Link]
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Singer, T. P., et al. (1987). Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Annals of the New York Academy of Sciences. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine. PubChem Compound Database. Available at: [Link]
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Auctores. (n.d.). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Available at: [Link]
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Viles, J. H., & Hindle, S. J. (2013). Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity. Metallomics. Available at: [Link]
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The Pivotal Role of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in Monoamine Oxidase Inhibition Assays: A Detailed Technical Guide
A Note to the Researcher: The initial topic of inquiry was "1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol." Following a comprehensive literature search, no specific applications or established protocols for this hydroxylated derivative in monoamine oxidase (MAO) inhibition assays were identified. In the spirit of providing a valuable and scientifically-grounded resource, this guide has been pivoted to focus on the extensively documented and critically important parent compound, 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) . The principles, pathways, and protocols detailed herein for MPTP are foundational to understanding the bioactivation of such neurotoxins by MAO and provide a robust framework for inhibitor screening.
Introduction: The Serendipitous Discovery and Enduring Legacy of MPTP
The story of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a landmark in neuropharmacology. Its accidental synthesis and subsequent self-administration by individuals attempting to produce a synthetic opioid led to the tragic development of irreversible Parkinson's disease-like symptoms[1][2]. This unfortunate event, however, opened a new frontier in neuroscience, providing researchers with a potent and specific tool to model Parkinson's disease in experimental animals[1][3]. The neurotoxicity of MPTP is not inherent to the molecule itself but is unlocked through its metabolic activation by monoamine oxidases (MAO)[4][5][6]. This bioactivation is the cornerstone of its application in MAO inhibition assays, offering a physiologically relevant pathway to screen for novel MAO inhibitors.
Monoamine oxidases are a family of flavin-containing enzymes located on the outer mitochondrial membrane, responsible for the oxidative deamination of neurotransmitters and xenobiotics[7][8]. The two major isoforms, MAO-A and MAO-B, exhibit different substrate specificities and inhibitor sensitivities, making them critical targets in the treatment of depression (MAO-A inhibitors) and neurodegenerative disorders like Parkinson's disease (MAO-B inhibitors)[7][8].
This technical guide provides a detailed overview of the application of MPTP as a substrate in MAO inhibition assays, the underlying biochemical mechanisms, and a step-by-step protocol for researchers in drug discovery and development.
The Biochemical Pathway: MAO-Catalyzed Bioactivation of MPTP
The neurotoxicity of MPTP is a multi-step process initiated by its oxidation, primarily by MAO-B, although MAO-A can also contribute to a lesser extent[9][10]. The lipophilic nature of MPTP allows it to readily cross the blood-brain barrier[3][5]. Once in the central nervous system, it is metabolized by MAO, predominantly within glial cells, to the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+)[4][5].
The key steps in this bioactivation pathway are as follows:
-
Oxidation to MPDP+ : MPTP is first oxidized by MAO to the intermediate 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+)[9][10]. This reaction is the rate-limiting step in the formation of the ultimate toxic species.
-
Conversion to MPP+ : MPDP+ is subsequently oxidized to the stable and highly toxic cation, 1-methyl-4-phenylpyridinium (MPP+)[9][10].
-
Selective Uptake : MPP+ is then released from glial cells and selectively taken up by dopaminergic neurons via the dopamine transporter (DAT)[5].
-
Mitochondrial Accumulation and Toxicity : Once inside dopaminergic neurons, MPP+ accumulates in the mitochondria, where it inhibits Complex I of the electron transport chain[4][5]. This leads to a cascade of detrimental events, including ATP depletion, increased production of reactive oxygen species (ROS), and ultimately, cell death[4][5].
This well-characterized pathway makes the MAO-catalyzed oxidation of MPTP an excellent system for evaluating the potency and selectivity of potential MAO inhibitors. By measuring the inhibition of MPDP+ and MPP+ formation, researchers can effectively screen for compounds that can prevent the initial bioactivation step of this potent neurotoxin.
Figure 1: Metabolic activation pathway of MPTP by monoamine oxidase.
Application in MAO Inhibition Assays
The enzymatic conversion of MPTP to its oxidized metabolites serves as a robust and physiologically relevant method for assessing the activity of MAO inhibitors. This assay is particularly valuable for identifying compounds that can prevent the bioactivation of pro-neurotoxins. The general principle involves incubating a source of MAO enzyme (e.g., recombinant human MAO-A or MAO-B, or tissue homogenates) with MPTP as the substrate in the presence and absence of a test inhibitor. The rate of formation of the products, MPDP+ and MPP+, is then quantified, typically using High-Performance Liquid Chromatography (HPLC).
Key Advantages of Using MPTP as a Substrate:
-
Physiological Relevance : The assay mimics a critical in vivo pathway responsible for neurotoxicity, providing valuable insights into the neuroprotective potential of inhibitors.
-
Isoform Selectivity : By using purified recombinant MAO-A and MAO-B enzymes, the assay can determine the selectivity of inhibitors for each isoform.
-
Quantitative Analysis : The formation of MPDP+ and MPP+ can be accurately quantified by HPLC, allowing for the determination of key inhibitory parameters such as IC₅₀ values.
Experimental Protocol: MAO Inhibition Assay Using MPTP
This protocol provides a general framework for conducting an in vitro MAO inhibition assay using MPTP as a substrate. Researchers should optimize specific conditions based on their enzyme source and experimental setup.
Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
MPTP hydrochloride
-
MPDP+ and MPP+ standards for HPLC
-
Test inhibitors
-
Sodium phosphate buffer (100 mM, pH 7.4)
-
HPLC system with a UV or diode array detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) or other suitable ion-pairing agent
-
Microcentrifuge tubes
-
Incubator or water bath
Step-by-Step Methodology:
-
Preparation of Reagents :
-
Prepare a stock solution of MPTP hydrochloride in the sodium phosphate buffer.
-
Prepare stock solutions of the test inhibitors in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not exceed a level that affects enzyme activity.
-
Prepare a series of dilutions of the test inhibitors in the assay buffer.
-
Prepare stock solutions of MPDP+ and MPP+ standards in the mobile phase for HPLC calibration.
-
-
Enzyme Inhibition Assay :
-
Set up a series of microcentrifuge tubes for each experimental condition (control, vehicle control, and different concentrations of the test inhibitor).
-
To each tube, add the appropriate volume of sodium phosphate buffer.
-
Add the test inhibitor or vehicle to the respective tubes.
-
Pre-incubate the enzyme with the inhibitor/vehicle for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the MPTP substrate to each tube. The final concentration of MPTP should be close to its Kₘ value for the respective MAO isoform, if known.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.
-
Terminate the reaction by adding a stop solution, such as a strong acid (e.g., perchloric acid) or by heat inactivation.
-
Centrifuge the tubes to pellet any precipitated protein.
-
-
HPLC Analysis :
-
Transfer the supernatant from each tube to an HPLC vial.
-
Inject a defined volume of the supernatant onto the C18 reverse-phase HPLC column.
-
Elute the compounds using a suitable mobile phase, for example, a gradient of acetonitrile in water with an ion-pairing agent like TFA.
-
Monitor the elution of MPTP, MPDP+, and MPP+ using a UV detector at their respective maximum absorbance wavelengths.
-
Create a standard curve using the MPDP+ and MPP+ standards to quantify the amount of each product formed in the enzymatic reaction.
-
-
Data Analysis :
-
Calculate the rate of product formation (MPDP+ and/or MPP+) for each reaction.
-
Determine the percentage of inhibition for each concentration of the test inhibitor relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.
-
Figure 2: General workflow for an MAO inhibition assay using MPTP.
Data Presentation and Interpretation
The results of the MAO inhibition assay should be presented clearly to allow for straightforward interpretation. A table summarizing the IC₅₀ values of the test compounds against MAO-A and MAO-B is highly recommended.
Table 1: Example Data for Novel MAO Inhibitors
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |
| Test Compound 1 | 15.2 | 0.8 | 19.0 |
| Test Compound 2 | 2.5 | 28.7 | 0.09 |
| Selegiline (Control) | 30.5 | 0.05 | 610 |
| Clorgyline (Control) | 0.01 | 5.8 | 0.0017 |
The selectivity index provides a quantitative measure of a compound's preference for one MAO isoform over the other. A high selectivity index for MAO-B is a desirable characteristic for potential therapeutic agents for Parkinson's disease.
Conclusion
The use of MPTP as a substrate in monoamine oxidase inhibition assays provides a powerful and clinically relevant platform for the discovery and characterization of novel MAO inhibitors. The well-defined biochemical pathway of MPTP bioactivation allows for a robust and quantitative assessment of inhibitor potency and selectivity. While the initially requested compound, "this compound," lacks documented application in this context, the foundational knowledge and protocols established with MPTP remain indispensable for researchers in the field of neuropharmacology and drug development. By employing the methodologies outlined in this guide, scientists can effectively screen for and identify promising new therapeutic agents targeting monoamine oxidases.
References
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- Fuller, R. W., & Hemrick-Luecke, S. K. (1985). Inhibition of types A and B monoamine oxidase by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Journal of Pharmacology and Experimental Therapeutics, 232(3), 696–701.
- Langston, J. W., Ballard, P., Tetrud, J. W., & Irwin, I. (1983). Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis. Science, 219(4587), 979–980.
- Markey, S. P., Johannessen, J. N., Chiueh, C. C., Burns, R. S., & Herkenham, M. A. (1984). Intraneuronal generation of a pyridinium metabolite may cause drug-induced parkinsonism.
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MPTP. (2023). In Wikipedia. [Link]
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- Salach, J. I., Singer, T. P., Castagnoli, N., & Trevor, A. (1984). Oxidation of the neurotoxic amine 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) by monoamine oxidases A and B and suicide inactivation of the enzymes by MPTP.
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Application Notes & Protocols: Experimental Design for Neuroprotection Studies Using 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: Modeling Parkinson's Disease to Uncover Neuroprotective Strategies
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized primarily by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc).[1][2] This neuronal loss leads to a dopamine deficit in the striatum, manifesting in cardinal motor symptoms such as tremors, rigidity, bradykinesia, and postural instability.[2][3] A significant challenge in developing effective therapies for PD is the ability to study the disease's progression and test potential neuroprotective compounds in a reliable and reproducible manner.
The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) has become a cornerstone in PD research, providing a robust model to study the mechanisms of dopaminergic neurodegeneration and to screen for neuroprotective agents.[3][4][5] MPTP is a lipophilic compound that can cross the blood-brain barrier.[6] Once in the brain, it is metabolized by monoamine oxidase B (MAO-B) in glial cells into its active toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+).[6][7][8] MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[2] Inside the neurons, MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to ATP depletion, oxidative stress, and ultimately, cell death.[8][9] This cascade of events closely mimics the pathological processes observed in human PD, making MPTP-induced models invaluable for preclinical research.[4][5]
This guide provides a comprehensive overview of experimental designs for neuroprotection studies using both in vitro and in vivo MPTP-based models. We will delve into the rationale behind experimental choices, provide detailed step-by-step protocols, and outline methods for assessing neuroprotection and elucidating mechanisms of action.
Part 1: In Vitro Models of MPTP-Induced Neurotoxicity
In vitro models offer a controlled environment to investigate the direct cellular and molecular mechanisms of MPTP-induced toxicity and to screen potential neuroprotective compounds in a high-throughput manner. The human neuroblastoma cell line, SH-SY5Y, is a widely used model for these studies due to its dopaminergic characteristics and its ability to metabolize MPTP and take up MPP+.[10][11]
SH-SY5Y Cell Culture and Differentiation
Undifferentiated SH-SY5Y cells provide a proliferative platform for initial toxicity screenings. For studies requiring a more mature neuronal phenotype, differentiation can be induced.
Protocol 1: Basic Culture of SH-SY5Y Cells
-
Cell Line: Obtain SH-SY5Y cells from a reputable cell bank (e.g., ATCC CRL-2266).
-
Culture Medium: Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
Protocol 2: Differentiation of SH-SY5Y Cells
-
Seeding: Plate SH-SY5Y cells at a density of 1 x 10^5 cells/cm² in the desired culture vessel.
-
Differentiation Medium: After 24 hours, replace the growth medium with a differentiation medium containing 1% FBS and 10 µM retinoic acid.
-
Incubation: Culture the cells in the differentiation medium for 5-7 days, replacing the medium every 2-3 days. Differentiated cells will exhibit a more neuronal morphology with extended neurites.
Experimental Design for Neuroprotection Studies
A typical experimental design involves pre-treating the cells with a potential neuroprotective compound before exposing them to MPP+, the active metabolite of MPTP.
Workflow for In Vitro Neuroprotection Assay:
Caption: Workflow for an in vitro neuroprotection study.
Protocol 3: MPP+ Induced Neurotoxicity and Neuroprotection Assay
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Remove the culture medium and add fresh medium containing the test compound at various concentrations. Incubate for 1-2 hours.
-
Toxin Exposure: Add MPP+ to the wells to a final concentration that induces approximately 50% cell death (this concentration should be determined empirically, but is often in the range of 100-500 µM for SH-SY5Y cells).[12]
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Assessment: Proceed with assays to evaluate cell viability and other parameters.
Assessment of Neuroprotection
Multiple endpoints should be assessed to provide a comprehensive evaluation of a compound's neuroprotective effects.
Table 1: Common Assays for Assessing Neuroprotection In Vitro
| Assay | Principle | Endpoint Measured |
| MTT Assay | Mitochondrial reductase enzymes in viable cells convert MTT to a colored formazan product. | Cell viability and metabolic activity. |
| LDH Assay | Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium. | Cell membrane integrity and cytotoxicity. |
| TUNEL Assay | Detects DNA fragmentation, a hallmark of apoptosis. | Apoptotic cell death. |
| Caspase-3/7 Assay | Measures the activity of executioner caspases involved in apoptosis. | Apoptosis. |
| ROS Assay | Uses fluorescent probes (e.g., DCFH-DA) that become fluorescent upon oxidation by reactive oxygen species (ROS). | Intracellular ROS levels. |
Protocol 4: MTT Assay for Cell Viability
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
MTT Addition: After the treatment period, add 10 µL of the MTT solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Part 2: In Vivo Models of MPTP-Induced Parkinsonism
In vivo models are essential for evaluating the therapeutic potential of neuroprotective compounds in a whole-organism context, allowing for the assessment of behavioral outcomes and complex physiological responses. The C57BL/6 mouse strain is particularly susceptible to MPTP-induced neurotoxicity and is the most commonly used strain for these studies.[5]
MPTP Administration Protocols
Different MPTP administration regimens can be used to model various aspects of PD.
-
Acute Model: High doses of MPTP are administered over a short period (e.g., four injections of 10-20 mg/kg at 1-2 hour intervals).[6] This model is useful for studying the initial events of neurodegeneration.
-
Subacute Model: Daily injections of a moderate dose of MPTP (e.g., 30 mg/kg/day) for several consecutive days.[6][13] This regimen produces a more gradual loss of dopaminergic neurons.
-
Chronic Model: Lower doses of MPTP are administered over an extended period (e.g., weekly or bi-weekly injections for several weeks).[6] This model aims to better mimic the progressive nature of PD.
Protocol 5: Subacute MPTP Administration in C57BL/6 Mice
-
Animals: Use male C57BL/6 mice, 8-10 weeks old.
-
MPTP Preparation: Dissolve MPTP-HCl in sterile saline to the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 25g mouse). Extreme caution must be exercised when handling MPTP as it is a potent neurotoxin.
-
Administration: Administer MPTP (30 mg/kg) via intraperitoneal (i.p.) injection once daily for 5 consecutive days.[13]
-
Control Group: Administer an equivalent volume of saline to the control group.
-
Post-injection Monitoring: Monitor the animals closely for any adverse effects.
Experimental Design for Neuroprotection Studies
The timing of the administration of the test compound relative to MPTP is a critical consideration.
Workflow for In Vivo Neuroprotection Study:
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"1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol" techniques for measuring oxidative stress
Introduction: Unraveling the Neurotoxic Cascade of MPTP and the Imperative of Measuring Oxidative Stress
The compound 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a potent and selective neurotoxin that has become an invaluable tool in neuroscience research, particularly for modeling the neuropathological and biochemical hallmarks of Parkinson's disease (PD). While the user specified "1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol," the vast body of research centers on MPTP. This guide will focus on the mechanisms and measurement techniques related to MPTP, as it is the primary compound used to induce a parkinsonian state through oxidative stress.
MPTP itself is not the toxic agent. As a lipophilic molecule, it readily crosses the blood-brain barrier.[1][2] Once in the brain, it is metabolized by the enzyme monoamine oxidase-B (MAO-B), primarily located in astrocytes and serotonergic neurons, into the intermediate 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+).[2][3][4] This intermediate is then oxidized to the ultimate toxic species, the 1-methyl-4-phenylpyridinium ion (MPP+).[4][5]
The crux of MPP+'s neurotoxicity lies in its selective uptake and accumulation by dopaminergic neurons via the dopamine transporter (DAT).[1][4] Inside these neurons, MPP+ concentrates in the mitochondria, where it unleashes its destructive effects. The primary target of MPP+ is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[6][7] By inhibiting Complex I, MPP+ disrupts mitochondrial respiration, leading to a profound depletion of ATP and, critically, a massive increase in the production of reactive oxygen species (ROS), such as superoxide radicals.[6][8][9] This surge in ROS overwhelms the cell's endogenous antioxidant defenses, initiating a cascade of oxidative stress that damages vital cellular components, including lipids, proteins, and DNA, ultimately leading to the demise of dopaminergic neurons.[10][11][12] The study of MPTP-induced oxidative stress, therefore, provides critical insights into the pathogenesis of Parkinson's disease and serves as a robust platform for the development of neuroprotective therapeutics.[13][14]
Caption: MPTP metabolism and neurotoxic mechanism.
Section 1: Direct Measurement of Reactive Oxygen Species (ROS)
The direct detection of ROS is fundamental to confirming the onset of oxidative stress. However, due to their transient and highly reactive nature, these measurements can be challenging.[15][16] The choice of assay depends on the specific ROS of interest and the experimental model.
Application Note 1.1: Detection of Mitochondrial Superoxide with MitoSOX™ Red
Principle: MitoSOX™ Red is a fluorogenic dye that selectively targets mitochondria in live cells.[15] Its cationic triphenylphosphonium component facilitates its accumulation in the negatively charged mitochondrial matrix.[17] Once localized, it is specifically oxidized by superoxide, but not by other ROS, to yield a red fluorescent product. This makes it a highly specific indicator of mitochondrial superoxide production, a primary event in MPP+-induced toxicity.[18]
Protocol for Cell Culture (e.g., SH-SY5Y Neuroblastoma Cells):
-
Cell Preparation: Plate SH-SY5Y cells in a suitable format (e.g., 96-well plate or glass-bottom dish for microscopy) and allow them to adhere overnight.
-
Induction of Oxidative Stress: Treat cells with the desired concentration of MPP+ (e.g., 1-5 mM) for the appropriate duration (e.g., 6-24 hours). Include a vehicle-treated control group. A positive control, such as Antimycin A (a Complex III inhibitor), can also be included.
-
Preparation of Staining Solution: Prepare a 5 µM working solution of MitoSOX™ Red in warm Hanks' Balanced Salt Solution (HBSS) or other suitable buffer. Protect the solution from light.
-
Cell Staining: Remove the culture medium from the cells and wash once with warm HBSS. Add the MitoSOX™ Red working solution to cover the cells and incubate for 10-15 minutes at 37°C, protected from light.
-
Wash and Image: Gently wash the cells three times with warm HBSS.
-
Data Acquisition: Immediately analyze the cells using a fluorescence microscope or a multi-well plate reader. For fluorescence microscopy, use an excitation wavelength of ~510 nm and detect emission at ~580 nm. For plate readers, use similar filter sets.
-
Data Analysis: Quantify the mean fluorescence intensity per cell or per well. Normalize the fluorescence of MPP+-treated groups to the vehicle-treated control group.
Causality and Trustworthiness:
-
Why target mitochondria? MPP+ toxicity originates from Complex I inhibition, making mitochondrial superoxide the most relevant initial ROS.[6][18]
-
Why use MitoSOX™ Red instead of general ROS indicators like H2DCFDA? Its specificity for superoxide provides a more precise mechanistic insight into the effects of MPP+.[17] H2DCFDA, while useful, can be oxidized by various ROS and RNS, making it less specific.[15][17]
-
Self-Validation: The protocol's integrity is maintained by including both negative (vehicle) and positive controls. The dose- and time-dependent increase in fluorescence following MPP+ treatment validates the assay's responsiveness.
Caption: Workflow for mitochondrial superoxide detection.
Section 2: Measurement of Oxidative Damage Biomarkers
While direct ROS measurement is crucial, assessing the downstream damage to macromolecules provides a more stable and integrated measure of the cumulative effects of oxidative stress.
Application Note 2.1: Lipid Peroxidation via Thiobarbituric Acid Reactive Substances (TBARS) Assay
Principle: Polyunsaturated fatty acids in cell membranes are prime targets for ROS, leading to a chain reaction known as lipid peroxidation. A major end-product of this process is malondialdehyde (MDA).[19] The TBARS assay quantifies MDA by reacting it with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored adduct that can be measured colorimetrically or fluorometrically.[20] While not perfectly specific for MDA, it is a widely used and reliable indicator of lipid peroxidation in brain tissue.[21][22]
Protocol for Brain Tissue Homogenate:
-
Tissue Collection and Homogenization: Following in vivo MPTP administration (e.g., 30 mg/kg in mice), sacrifice the animal at the desired time point.[11] Rapidly dissect the brain region of interest (e.g., striatum or substantia nigra) on ice. Homogenize the tissue in 10 volumes of ice-cold buffer (e.g., 1.15% KCl) containing a butylated hydroxytoluene (BHT) to prevent ex vivo oxidation.
-
Reaction Setup: In a microcentrifuge tube, add:
-
100 µL of tissue homogenate
-
50 µL of 8.1% Sodium Dodecyl Sulfate (SDS)
-
375 µL of 20% Acetic Acid solution (pH 3.5)
-
375 µL of 0.8% aqueous solution of TBA
-
-
Standard Curve: Prepare a standard curve using a stock solution of MDA (e.g., 1,1,3,3-tetramethoxypropane) ranging from 0 to 50 µM.
-
Incubation: Vortex the tubes and incubate at 95°C for 60 minutes.
-
Reaction Termination: After incubation, cool the tubes on ice for 10 minutes to stop the reaction.
-
Extraction: Add 1.25 mL of n-butanol:pyridine (15:1, v/v) mixture to each tube. Vortex vigorously for 1 minute and then centrifuge at 4,000 x g for 10 minutes.
-
Data Acquisition: Carefully collect the upper organic layer and measure its absorbance at 532 nm using a spectrophotometer or a multi-well plate reader.
-
Data Analysis: Calculate the concentration of MDA in the samples using the standard curve. Normalize the MDA concentration to the total protein content of the homogenate (determined by a BCA or Bradford assay) and express as nmol MDA/mg protein.[23]
Causality and Trustworthiness:
-
Why measure MDA? As a stable end-product, MDA reflects the cumulative lipid damage that has occurred, providing a time-integrated snapshot of oxidative injury.
-
Why use BHT? The homogenization process can artificially induce lipid peroxidation. BHT is a potent antioxidant that is added to prevent this artifact, ensuring the measured MDA reflects the in vivo state.
-
Self-Validation: The use of a precise MDA standard curve is critical for accurate quantification. Comparing MPTP-treated animals to saline-injected controls will validate the biological effect.
Application Note 2.2: Protein Oxidation via Protein Carbonyl Derivatization
Principle: ROS can directly oxidize the side chains of several amino acids (proline, arginine, lysine, threonine), leading to the formation of carbonyl groups (aldehydes and ketones) on proteins.[24] The quantification of protein carbonyls is a robust and widely accepted marker of severe, irreversible oxidative protein damage.[25] The most common method involves derivatizing these carbonyl groups with 2,4-dinitrophenylhydrazine (DNPH), which forms a stable DNP-hydrazone product that can be detected spectrophotometrically or with an anti-DNP antibody via Western blot or ELISA.[26]
Protocol for Brain Tissue Lysate (Spectrophotometric Method):
-
Sample Preparation: Prepare tissue homogenates as described for the TBARS assay, but in a buffer suitable for protein analysis (e.g., RIPA buffer with protease inhibitors). Determine the protein concentration of each sample.
-
Derivatization: Set up two tubes for each sample. To one tube, add an equal volume of 10 mM DNPH in 2 M HCl. To the other (the blank), add 2 M HCl alone. Incubate at room temperature for 1 hour in the dark, vortexing every 15 minutes.
-
Protein Precipitation: Add an equal volume of 20% Trichloroacetic Acid (TCA) to each tube. Incubate on ice for 10 minutes and then centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein.
-
Washing: Discard the supernatant. Wash the protein pellet three times with 1 mL of ethanol:ethyl acetate (1:1, v/v) to remove any free DNPH. Vortex and centrifuge after each wash.
-
Solubilization: After the final wash, dry the pellet and re-dissolve it in 500 µL of 6 M guanidine hydrochloride solution. This may require incubation at 37°C.
-
Data Acquisition: Measure the absorbance of the DNPH-treated samples at 370 nm. Use the corresponding blank (HCl-treated) to zero the spectrophotometer for each sample.
-
Data Analysis: Calculate the protein carbonyl content using the molar extinction coefficient for DNPH (22,000 M⁻¹cm⁻¹). Results are typically expressed as nmol of carbonyls per mg of protein.
Causality and Trustworthiness:
-
Why measure protein carbonyls? Unlike some reversible modifications, carbonylation is a permanent mark of oxidative damage, making it a reliable indicator of the severity of the oxidative insult.[27]
-
Why the TCA precipitation and washes? These steps are critical for removing unreacted DNPH, which would otherwise lead to a falsely high absorbance reading. This ensures the signal is only from DNPH covalently bound to proteins.
-
Self-Validation: Each sample serves as its own control (DNPH vs. HCl only), accounting for any background absorbance from the protein sample itself.
Application Note 2.3: DNA Damage via 8-hydroxy-2'-deoxyguanosine (8-OHdG) ELISA
Principle: The hydroxyl radical (•OH), one of the most potent ROS, can attack DNA bases. The most common and mutagenic product of this attack is 8-hydroxy-2'-deoxyguanosine (8-OHdG).[25][28] After DNA repair or cell turnover, 8-OHdG is excised and excreted into body fluids like urine or can be measured in DNA isolated from tissues. Competitive ELISA kits provide a high-throughput method for quantifying this specific marker of oxidative DNA damage.[29][30]
Protocol for Isolated DNA from Brain Tissue (Using a Commercial ELISA Kit):
-
DNA Isolation: Isolate total DNA from brain tissue using a standard DNA extraction kit or protocol (e.g., phenol-chloroform extraction or column-based kits). Ensure high purity of the DNA.
-
DNA Digestion: Enzymatically digest the isolated DNA to single nucleosides using a mixture of nuclease P1 and alkaline phosphatase. This step is crucial to liberate the 8-OHdG from the DNA backbone.
-
ELISA Procedure (General Steps): a. Plate Coating: An ELISA plate is pre-coated with an 8-OHdG antibody. b. Competitive Reaction: Add the digested DNA samples and the 8-OHdG standards to the wells, along with an enzyme-conjugated 8-OHdG molecule. The sample 8-OHdG and the conjugated 8-OHdG will compete for binding to the antibody on the plate. c. Washing: Wash the plate to remove unbound reagents. The amount of bound enzyme conjugate will be inversely proportional to the amount of 8-OHdG in the sample. d. Substrate Addition: Add a chromogenic substrate that reacts with the bound enzyme to produce a colored product.
-
Data Acquisition: Measure the absorbance of each well using a plate reader at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Generate a standard curve from the 8-OHdG standards. Calculate the 8-OHdG concentration in the samples based on this curve. Normalize the results to the initial amount of DNA used (e.g., pg of 8-OHdG per µg of DNA).
Causality and Trustworthiness:
-
Why measure 8-OHdG? It is a stable, well-characterized, and widely accepted biomarker for oxidative DNA damage.[28][29] Its accumulation can lead to G:C to T:A transversions, highlighting its biological significance.
-
Why use a competitive ELISA? This format allows for high-throughput and sensitive quantification from multiple samples simultaneously, making it ideal for studies with multiple treatment groups or time points.[25]
-
Self-Validation: The accuracy of the assay is entirely dependent on the quality of the standard curve. Running standards in duplicate or triplicate and ensuring a high correlation coefficient (R² > 0.99) is essential for trustworthy data.
Caption: Workflow for 8-OHdG ELISA.
Comparative Summary of Oxidative Stress Assays
| Assay | Biomarker Detected | Typical Sample Type | Principle | Advantages | Disadvantages |
| MitoSOX™ Red | Mitochondrial Superoxide (O₂⁻•) | Live Cells, Fresh Tissue | Fluorescence | Highly specific for mitochondrial O₂⁻•; suitable for live-cell imaging.[15][17] | Requires live samples; potential for photo-oxidation artifacts. |
| H2DCFDA | General ROS/RNS | Live Cells | Fluorescence | High sensitivity; widely used for general ROS screening.[15] | Lacks specificity; can be oxidized by multiple species.[17] |
| TBARS | Malondialdehyde (MDA) | Tissue Homogenate, Plasma | Colorimetric/Fluorometric | Simple, inexpensive, well-established for lipid peroxidation.[20] | Can react with other aldehydes, leading to some non-specificity.[22] |
| Protein Carbonyl Assay | Protein Carbonyls | Tissue Lysate, Plasma | Spectrophotometric, ELISA, Western Blot | Robust and stable marker of irreversible protein damage.[24][27] | Spectrophotometric method can have lower sensitivity. |
| 8-OHdG ELISA | 8-hydroxy-2'-deoxyguanosine | Isolated DNA, Urine | Colorimetric (ELISA) | Specific and sensitive marker for oxidative DNA damage; high-throughput.[25][30] | DNA isolation and digestion steps can be prone to artifactual oxidation.[28][29] |
| Comet Assay (with FPG) | Oxidized DNA Bases | Single Cell Suspensions | Electrophoresis/Fluorescence | Single-cell resolution; highly sensitive to DNA strand breaks and oxidized bases.[28] | Lower throughput; requires specialized equipment and analysis software. |
| GSH/GSSG Ratio | Glutathione (Reduced/Oxidized) | Cell/Tissue Lysates | Colorimetric, Fluorometric, LC-MS | Excellent indicator of cellular redox state and antioxidant capacity.[1] | GSH is easily oxidized post-lysis, requiring careful sample handling. |
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Singh, S., et al. (2019). Cholesterol contributes to dopamine-neuronal loss in MPTP mouse model of Parkinson's disease: Involvement of mitochondrial dysfunctions and oxidative stress. PLoS One, 14(7), e0219525. [Link]
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Wehr, N. B., & Levine, R. L. (2012). Quantification of Protein Carbonylation. Methods in molecular biology (Clifton, N.J.), 900, 265-275. [Link]
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Castegna, A., et al. (2003). Protein Carbonyl Levels— An Assessment of Protein Oxidation. Methods in Molecular Biology, 233, 161-166. [Link]
-
Szeto, H. H., et al. (2009). Mitochondria Targeted Peptides Protect Against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine Neurotoxicity. Antioxidants & redox signaling, 11(9), 2095-2104. [Link]
-
El-Marasy, S. A., et al. (2012). Lipid peroxidation levels in brain tissue of control and experimental rats. ResearchGate. [Link]
Sources
- 1. MPTP-Induced Parkinsonian Syndrome - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MPTP: MODEL FOR PARKINSON'S DISEASE (Cecilia Sosso, Alberto Lorenzi) [flipper.diff.org]
- 3. The role of MAO in MPTP toxicity--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. mdpi.com [mdpi.com]
- 7. Mitochondria Targeted Peptides Protect Against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Astaxanthin protects against MPTP/MPP+-induced mitochondrial dysfunction and ROS production in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Sophora flavescens Aiton Decreases MPP+-Induced Mitochondrial Dysfunction in SH-SY5Y Cells [frontiersin.org]
- 10. Biochemical mechanisms of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine toxicity. Could oxidative stress be involved in the brain? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence for generation of oxidative stress in brain by MPTP: in vitro and in vivo studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Cholesterol contributes to dopamine-neuronal loss in MPTP mouse model of Parkinson’s disease: Involvement of mitochondrial dysfunctions and oxidative stress | PLOS One [journals.plos.org]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Measuring reactive species and oxidative damage in vivo and in cell culture: how should you do it and what do the results mean? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol
A Senior Application Scientist's Guide to Yield Optimization and Troubleshooting
Welcome to the technical support center for the synthesis of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol (MPTP-3-ol). This guide is designed for researchers and drug development professionals who are looking to improve the yield and purity of this important tetrahydropyridine derivative. As a compound of interest in neuropharmacological research, its efficient synthesis is critical. This document moves beyond simple protocols to explain the underlying chemistry and provide actionable solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
The most prevalent and logical strategy involves a two-stage process:
-
Synthesis of the Precursor: First, the corresponding α,β-unsaturated ketone, 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridin-3-one, is synthesized.
-
Selective Reduction: The ketone precursor is then selectively reduced at the carbonyl group to yield the target allylic alcohol, MPTP-3-ol. This pathway is generally favored over attempting to directly functionalize the parent MPTP molecule due to better control and higher potential yields.
Q2: My overall yield is consistently low. Where should I focus my optimization efforts?
Low overall yield is typically a cumulative problem. It is crucial to analyze the yield and purity of the intermediate ketone precursor before proceeding to the reduction step. Often, the synthesis of the tetrahydropyridinone precursor is the primary bottleneck. A low-purity intermediate will invariably lead to a challenging final reduction and purification, drastically lowering the overall yield.
Q3: What are the most critical side reactions that diminish the yield of the final product?
Two side reactions are particularly detrimental during the final reduction step:
-
Over-reduction: Non-selective reducing agents can reduce both the carbonyl group and the carbon-carbon double bond, leading to the formation of the saturated piperidinol, 1-methyl-4-phenyl-piperidin-3-ol.
-
Dehydration: The target allylic alcohol is susceptible to dehydration, especially under acidic conditions during workup or chromatography. This elimination reaction forms a conjugated diene, which is a common and often difficult-to-remove impurity.
Troubleshooting Guide: The Reduction Step
This section addresses specific issues encountered during the conversion of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridin-3-one to MPTP-3-ol.
Problem 1: Reaction is sluggish or incomplete; significant starting material remains.
-
Symptom: TLC analysis after several hours shows a strong spot corresponding to the starting ketone.
-
Possible Cause 1: Inactive Reducing Agent. Sodium borohydride (NaBH₄) can degrade over time, especially if improperly stored. Moisture is a key culprit.
-
Solution: Use a freshly opened bottle of NaBH₄ or a recently purchased stock. Consider titrating older reagents to determine their active concentration.
-
-
Possible Cause 2: Insufficient Stoichiometry. While a slight excess is typical, complexation of the borohydride with the solvent or amine functional groups can consume the reagent.
-
Solution: Increase the molar equivalents of NaBH₄ incrementally (e.g., from 1.5 eq. to 2.0 eq.). Monitor the reaction by TLC to find the optimal amount without promoting side reactions.
-
-
Possible Cause 3: Low Reaction Temperature. While low temperatures are used to enhance selectivity, they also slow down the reaction rate.
-
Solution: If the reaction is clean but slow at 0°C, allow it to warm gradually to room temperature and monitor its progress. A balance must be struck between reaction rate and selectivity.
-
Problem 2: The formation of a major, non-polar side product is observed.
-
Symptom: A new, less polar spot appears on the TLC plate, and the final purified product shows mass signals corresponding to the loss of water (M-18).
-
Possible Cause: Acid-Catalyzed Dehydration. The workup or purification conditions are too acidic. The tertiary allylic alcohol can easily eliminate water to form a more stable conjugated system.[1]
-
Solution 1 (Workup): Quench the reaction with a saturated solution of ammonium chloride (NH₄Cl) or even a slightly basic buffer (e.g., pH 8-9 phosphate buffer) instead of strong acids.
-
Solution 2 (Purification): For column chromatography, use silica gel that has been pre-treated with a small amount of triethylamine (e.g., 1% in the eluent) to neutralize acidic sites. Alternatively, use neutral alumina for purification.
-
Problem 3: The formation of a more polar side product is observed.
-
Symptom: A more polar byproduct is formed that is difficult to separate from the desired alcohol. Mass spectrometry indicates a mass two units higher than the target product (M+2).
-
Possible Cause: Over-reduction of the Alkene. A strong reducing agent or harsh reaction conditions have reduced the C=C double bond in addition to the carbonyl. This is a classic side reaction when reducing α,β-unsaturated ketones.[2]
-
Solution 1 (Reagent Choice): Use a milder, more selective reducing agent. Sodium borohydride (NaBH₄) is generally preferred over lithium aluminum hydride (LAH) for this reason. For even greater selectivity, consider using NaBH₄ in the presence of cerium(III) chloride (Luche reduction), which is highly selective for carbonyls in the presence of alkenes.
-
Solution 2 (Temperature Control): Perform the reaction at low temperatures (0°C or -78°C). Lower temperatures significantly favor the 1,2-addition (carbonyl reduction) over the 1,4-conjugate addition (alkene reduction).
-
Data Summary: Troubleshooting Yield Loss
| Symptom | Potential Root Cause | Recommended Action |
| Incomplete Reaction | Inactive or insufficient reducing agent | Use fresh NaBH₄; incrementally increase stoichiometry. |
| Non-polar impurity (M-18) | Acid-catalyzed dehydration during workup/purification | Use neutral/basic workup; neutralize silica gel with Et₃N. |
| Polar impurity (M+2) | Over-reduction of the C=C double bond | Use NaBH₄ instead of LAH; conduct reaction at low temperature (0°C). |
Experimental Protocols
Protocol 1: Selective Reduction of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridin-3-one
This protocol is designed to maximize selectivity and yield for the final reduction step.
Materials:
-
1-methyl-4-phenyl-1,2,5,6-tetrahydropyridin-3-one (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (or Ethanol)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Methodology:
-
Reaction Setup: Dissolve the ketone precursor (1.0 eq) in methanol in the flame-dried flask under an inert atmosphere.
-
Temperature Control: Cool the solution to 0°C using an ice-water bath. Rationale: Low temperature is critical to prevent over-reduction and other side reactions.
-
Reagent Addition: Add the sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. Ensure the internal temperature does not rise significantly. Rationale: Slow addition maintains temperature control and prevents a runaway reaction.
-
Reaction Monitoring: Stir the reaction at 0°C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) every 30 minutes.
-
Quenching: Once the reaction is complete (typically 1-3 hours), slowly add the saturated NH₄Cl solution to quench the excess NaBH₄. Rationale: NH₄Cl is a mild proton source that neutralizes the borate complexes and excess reagent without creating a strongly acidic environment that could cause dehydration.
-
Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add DCM and water. Separate the layers and extract the aqueous phase two more times with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate via rotary evaporation to yield the crude MPTP-3-ol.
-
Purification: Purify the crude product by flash column chromatography using silica gel pre-treated with 1% triethylamine in the eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Synthetic Pathway and Side Reactions
The following diagram illustrates the desired reaction pathway and the two major side reactions that can reduce the yield.
Caption: Key synthetic pathways in the formation of MPTP-3-ol.
Troubleshooting Decision Tree
This workflow helps diagnose and solve issues related to low product yield.
Caption: Decision tree for troubleshooting low product yield.
References
-
PrepChem. Synthesis of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine, IV. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 123633, 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Available at: [Link].
-
MDPI. A Newly Identified Monoterpenoid-Based Small Molecule Able to Support the Survival of Primary Cultured Dopamine Neurons and Alleviate MPTP-Induced Toxicity In Vivo. Available at: [Link]
-
ResearchGate. Oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) into.... Available at: [Link]
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National Institutes of Health. Design and synthesis of 18F-labeled neurotoxic analogs of MPTP. Available at: [Link]
-
Reddit. Grignard Formation - Troubleshooting and Perfecting. Available at: [Link]
-
ResearchGate. MPTP is a byproduct during the chemical synthesis of a meperidine.... Available at: [Link]
-
Reddit. How would MPTP become a byproduct in MPPP synthesis. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 123633, 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Available at: [Link].
- Google Patents. EP0965588A1 - Process for the preparation of 4-phenyl-1,2,3,6-tetrahydropyridine derivatives and intermediates used in this process.
-
National Institutes of Health. Synthesis of novel MPTP analogs as potential monoamine oxidase B (MAO-B) inhibitors. Available at: [Link]
-
National Institutes of Health. 4-Phenyl-1,2,3,6-tetrahydropyridine, an excellent fragment to improve the potency of PARP-1 inhibitors. Available at: [Link]
-
Wikipedia. MPTP. Available at: [Link]
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Organic Chemistry Portal. Grignard Reaction. Available at: [Link]
-
Master Organic Chemistry. Synthesis Problems Involving Grignard Reagents. Available at: [Link]
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Chemistry Steps. Grignard Reaction in Organic Synthesis with Practice Problems. Available at: [Link]
-
National Institutes of Health. The development of amine substituted analogues of MPTP as unique tools for the study of MPTP toxicity and Parkinson's disease. Available at: [Link]
-
MDPI. Effect of Eleutheroside E on an MPTP-Induced Parkinson's Disease Cell Model and Its Mechanism. Available at: [Link]
-
National Institutes of Health. MPTP-Induced Parkinsonian Syndrome - Basic Neurochemistry - NCBI Bookshelf. Available at: [Link]
-
National Institutes of Health. Reduced MPTP toxicity in noradrenaline transporter knockout mice. Available at: [Link]
-
National Institutes of Health. The chemistry and pharmacology of tetrahydropyridines. Available at: [Link]
-
ResearchGate. High-throughput preparation of alkyl 4-aryl substituted-2-methyl-6-thioxo-1,4,5,6-tetrahydropyridine-3-carboxylates under microwave irradiation. Available at: [Link]
-
Axios Research. MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine). Available at: [Link]
-
National Institutes of Health. Mitochondrial permeability transition pore: a potential drug target for neurodegeneration. Available at: [Link]
-
National Institutes of Health. Sustained resistance to acute MPTP toxicity by hypothalamic dopamine neurons following chronic neurotoxicant exposure is associated with sustained up-regulation of parkin protein. Available at: [Link]
-
National Institutes of Health. Acute MPTP Treatment Produces No Changes in Mitochondrial Complex Activities and Indices of Oxidative Damage in the Common Marmoset Ex Vivo One Week After Exposure to the Toxin. Available at: [Link]
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"1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol" purification challenges and solutions
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the purification of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol (MPTP-ol) and related hydroxylated tetrahydropyridine derivatives. While specific literature on this particular analog is limited, the principles outlined here are derived from the well-documented chemistry of its parent compound, 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), and established methodologies for purifying polar heterocyclic molecules.[1][2]
The introduction of a hydroxyl group into the tetrahydropyridine scaffold significantly alters the molecule's properties, presenting unique purification challenges compared to the parent amine. This guide is structured to address these specific issues through a practical, troubleshooting-focused Q&A format.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the purification of hydroxylated tetrahydropyridines.
Question 1: I have a low or no recovery of my compound after silica gel column chromatography. What is the likely cause?
Answer: This is a frequent issue when purifying polar, nitrogen-containing compounds like MPTP-ol on normal-phase silica gel. The primary causes are irreversible adsorption and on-column degradation.
-
Causality - Irreversible Adsorption: The acidic nature of standard silica gel can strongly interact with the basic nitrogen of the tetrahydropyridine ring, leading to strong or irreversible binding. The polar hydroxyl group can further enhance this interaction through hydrogen bonding with silanol groups on the silica surface.
-
Causality - On-Column Degradation: The acidic silica surface can catalyze the degradation of sensitive molecules. For MPTP-ol, this could potentially involve dehydration of the secondary alcohol to form a more conjugated, and likely colored, impurity.[3]
Solutions:
-
Deactivate the Silica Gel: Before preparing your column, pre-treat the silica gel with a tertiary amine like triethylamine (TEA). A common method is to prepare the column slurry in a solvent system containing 0.5-1% TEA. This neutralizes the acidic sites on the silica, preventing strong adsorption of the basic product.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina, which is less acidic than silica. Alternatively, reversed-phase chromatography (C18 silica) is an excellent option for polar compounds, where the elution order is inverted (polar compounds elute first).[4]
-
Modify Your Mobile Phase: If you must use silica, ensure your mobile phase is sufficiently polar and contains a competitive base. In addition to adding TEA to the eluent, using a more polar solvent like methanol or isopropanol in your dichloromethane or ethyl acetate system can help displace the polar product from the stationary phase.
Question 2: My purified compound changes color and shows new spots on TLC after a few days of storage. Why is it degrading and how can I prevent it?
Answer: The tetrahydropyridine ring is susceptible to oxidation, a process well-documented for the parent compound MPTP, which is metabolized by monoamine oxidase B (MAO-B) to the toxic pyridinium ion MPP+.[5][6] The presence of atmospheric oxygen can facilitate a similar, non-enzymatic oxidation over time.
-
Causality - Oxidation: The enamine-like double bond in the 1,2,3,6-tetrahydropyridine ring is prone to oxidation, leading to the formation of the more stable aromatic pyridinium species. This is often accompanied by a color change to yellow or brown.
-
Causality - Light Sensitivity: Many complex organic molecules are sensitive to UV light, which can catalyze the formation of free radicals and accelerate degradation pathways.
Solutions:
-
Inert Atmosphere Storage: Store the purified compound under an inert atmosphere of argon or nitrogen to minimize contact with oxygen.
-
Low-Temperature Storage: Store the sample at low temperatures (-20°C or -80°C) to reduce the rate of chemical degradation. For solutions, be aware of the solvent's freezing point. The hydrochloride salt of MPTP in aqueous solution is noted to be stable for only 24 hours at 4°C, highlighting the need for careful storage.[7]
-
Use of Amber Vials: Protect the compound from light by storing it in amber glass vials or by wrapping standard vials in aluminum foil.
-
Convert to a Salt: If the freebase is unstable, consider converting it to a more stable crystalline salt, such as the hydrochloride or hydrobromide salt. Salts often have higher melting points and are less prone to aerial oxidation.
Question 3: I'm struggling to remove a persistent impurity that co-elutes with my product during column chromatography. What are my options?
Answer: Co-elution occurs when the impurity and the product have very similar polarities and affinities for the stationary phase.
Solutions:
-
Optimize Chromatography:
-
Change Solvent System: Systematically screen different solvent systems. If you are using a hexane/ethyl acetate gradient, try switching to a dichloromethane/methanol system. The different solvent properties can alter the selectivity of the separation.
-
Switch to Reversed-Phase: As mentioned, reversed-phase HPLC or flash chromatography offers a completely different separation mechanism based on hydrophobicity rather than polarity.[4] This is often highly effective for separating compounds that are difficult to resolve on normal-phase silica.
-
-
Recrystallization: This is a powerful technique for removing small amounts of impurities from a solid product.[8][9] The key is to find a solvent or solvent pair in which your product is soluble at high temperatures but poorly soluble at low temperatures, while the impurity remains in solution. A patent for a related tetrahydropyridine derivative describes using an ethanol/water mixture for crystallization.[10]
-
Chemical Derivatization: In some cases, you can temporarily convert your product into a derivative with significantly different properties. For example, you could protect the hydroxyl group as a silyl ether. This will make the molecule much less polar, allowing it to be easily separated from more polar impurities. The protecting group can then be removed in a subsequent step.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best general approach to start with for purifying a crude sample of MPTP-ol?
A flowchart for a general purification strategy is presented below. For a first attempt, flash column chromatography on silica gel treated with triethylamine is a robust starting point.[1] It allows for the separation of a wider range of impurities than recrystallization. Monitor the fractions by TLC to identify and combine the pure product. If the product is obtained as a solid and is >90% pure, a final recrystallization step can be performed to achieve high purity.
Q2: How do I select a solvent system for Thin Layer Chromatography (TLC) analysis of MPTP-ol?
The hydroxyl group makes MPTP-ol significantly more polar than MPTP. Start with a moderately polar mobile phase and adjust as needed.
-
Starting Point 1: 50% Ethyl Acetate in Hexanes.
-
Starting Point 2: 5% Methanol in Dichloromethane (DCM).
-
Goal: Aim for a retention factor (Rf) of 0.25 - 0.35 for your product.
-
Adjustment:
-
If the spot stays at the baseline (Rf is too low), increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol).
-
If the spot runs with the solvent front (Rf is too high), decrease the polarity (e.g., decrease the percentage of the polar solvent).
-
-
Pro-Tip: Adding 0.5-1% triethylamine (TEA) to your TLC mobile phase can prevent streaking and give sharper spots by neutralizing acidic sites on the TLC plate.
Q3: Can I use recrystallization as the sole method of purification?
Yes, if the crude material is relatively clean and the impurities have different solubility profiles. Recrystallization is most effective at removing impurities that are present in small quantities.[8] If the crude product is an oil or contains multiple, significant impurities, chromatography is the preferred initial purification step.
Q4: What analytical methods should I use to confirm the purity and identity of my final product?
A combination of methods is essential for full characterization.[1]
-
Purity Assessment:
-
HPLC: High-Performance Liquid Chromatography is the gold standard for quantitative purity analysis.[11] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient (often with an additive like formic acid or TFA) is a good starting point. Purity is determined by the area percentage of the main peak.
-
TLC: Shows qualitative purity against a reference standard and helps visualize any non-UV active impurities if a stain is used.
-
-
Identity Confirmation:
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation by showing the chemical environment of all protons and carbons in the molecule. This is the most definitive method for structural elucidation.
-
Data & Protocols
Table 1: Troubleshooting Summary
| Problem Encountered | Probable Cause(s) | Recommended Solutions |
| Low/No recovery from silica column | Irreversible adsorption (basic N); On-column degradation (acidic silica) | 1. Deactivate silica with 1% TEA. 2. Use neutral alumina. 3. Switch to reversed-phase (C18) chromatography. |
| Product degrades upon storage | Oxidation of tetrahydropyridine ring; Light sensitivity | 1. Store under inert gas (Ar/N₂). 2. Store at low temperature (-20°C or below). 3. Use amber vials to protect from light. |
| Difficulty with recrystallization | Compound "oiling out"; Poor crystal formation | 1. Screen a wider range of solvents/solvent pairs. 2. Ensure slow cooling; use a Dewar flask. 3. Scratch the inside of the flask to induce nucleation. |
| Impurity co-elutes with product | Similar polarity of product and impurity | 1. Change chromatography solvent system (e.g., DCM/MeOH instead of Hex/EtOAc). 2. Switch to reversed-phase chromatography. 3. Purify via recrystallization. |
Diagram 1: General Purification Workflow
Caption: Decision workflow for purifying hydroxylated tetrahydropyridines.
Diagram 2: Potential Degradation Pathways
Caption: Key degradation pathways for the target molecule.
Protocol 1: Flash Column Chromatography (Normal Phase)
-
Slurry Preparation: In a fume hood, choose a flask size appropriate for your amount of silica. Add the required amount of dry silica gel. Add your starting eluent (e.g., 5% Methanol in DCM) containing 1% Triethylamine (TEA) to the silica to create a free-flowing slurry.
-
Column Packing: Secure a glass column vertically. Pour the slurry into the column. Use gentle air pressure to push the excess solvent through, compacting the silica bed until it is firm and level. Do not let the column run dry.
-
Sample Loading: Dissolve your crude product in a minimal amount of the chromatography solvent or DCM. If it doesn't dissolve well, you can pre-adsorb it onto a small amount of silica gel: dissolve the crude product in a suitable solvent (e.g., DCM, methanol), add a small amount of silica, evaporate the solvent until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.
-
Elution: Carefully add the mobile phase to the column. Begin eluting the sample using a gradient pump or by manually changing the solvent polarity. A typical gradient for MPTP-ol might be from 2% to 10% Methanol in DCM (always containing 1% TEA).
-
Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
References
-
Benchchem. Tetrahydropyridine Derivatives: A Comprehensive Guide to Their Role in Drug Discovery.
-
Al-Warhi, T., et al. (2023). Tetrahydropyridines: a recent update for their multicomponent synthesis. PubMed Central.
-
Wikipedia. (2023). MPTP.
-
WIPO Patentscope. (2004). METHOD FOR THE CRYSTALLIZATION OF A TETRAHYDROPYRIDINE DERIVATIVE...
-
ResearchGate. (2013). MPTP is a byproduct during the chemical synthesis of a meperidine...
-
Sigma-Aldrich. (2022). 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride (M0896) - Product Information Sheet.
-
Reddit. (2022). How would MPTP become a byproduct in MPPP synthesis.
-
Markey, S. P. (1986). MPTP: an industrial chemical and contaminant of illicit narcotics stimulates a new era in research on Parkinson's disease. PubMed Central.
-
ResearchGate. (2022). Oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) into...
-
PubChem. (n.d.). 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine.
-
Wu, E. Y., et al. (1988). Quantitative analysis of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine metabolism in isolated rat hepatocytes. PubMed.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
-
Chemistry LibreTexts. (2023). Recrystallization.
-
Johnson, E. A., et al. (1993). Synthesis of novel MPTP analogs as potential monoamine oxidase B (MAO-B) inhibitors. PubMed.
-
Sigma-Aldrich. (n.d.). 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine 97%.
-
Google Patents. (n.d.). EP0965588A1 - Process for the preparation of 4-phenyl-1,2,3,6-tetrahydropyridine derivatives...
-
Santa Cruz Biotechnology. (n.d.). 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine, Hydrochloride.
-
He, X. X., et al. (1995). Synthesis and MAO-B substrate properties of 1-methyl-4-heteroaryl-1,2,3,6-tetrahydropyridines. PubMed.
-
Kothayer, H., et al. (2014). The chemistry and pharmacology of tetrahydropyridines. PubMed.
-
Sigma-Aldrich. (n.d.). 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride technical grade.
-
Cilia, R., et al. (2017). Analysis of Levodopa Content in Commercial Mucuna pruriens Products Using High-Performance Liquid Chromatography with Fluorescence Detection. PubMed.
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Dispas, A., et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PubMed Central.
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Axios Research. (n.d.). MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
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Sigma-Aldrich. (n.d.). 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride powder.
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Cammue, B. P. A., et al. (2022). An Overview of Methods for L-Dopa Extraction and Analytical Determination in Plant Matrices. MDPI.
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Chen, K.-H., et al. (2024). Recent Advances in Erinacine A: Preparation, Biological Activities, and Biosynthetic Pathway. MDPI.
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Sridhar, G. (2023). Chromatography. StatPearls - NCBI Bookshelf.
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"1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol" stability and storage issues
Technical Support Center: 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol
A Guide to Stability, Storage, and Handling
Disclaimer: Specific stability and degradation data for this compound (MPTP-3-ol) are not widely available in published literature. The following guidance is predicated on established chemical principles and extrapolated from data on its structural analog, the potent neurotoxin 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[1][2] Due to its close structural relationship to MPTP, this compound must be handled with extreme caution as a potential neurotoxin, assuming a similar hazard profile in the absence of specific toxicological data.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to MPTP?
This compound, which we will refer to as MPTP-3-ol, is a derivative of the well-known neurotoxin MPTP.[1][2] The key structural difference is the presence of a hydroxyl (-OH) group at the 3-position of the tetrahydropyridine ring. While MPTP is infamous for its ability to induce Parkinsonism-like symptoms by destroying dopaminergic neurons, the specific biological activity of MPTP-3-ol is not well-characterized.[5][6] The primary concern is that it may share the neurotoxic mechanisms of its parent compound, which involves metabolic oxidation.[7][8]
Q2: What are the primary concerns regarding the chemical stability of MPTP-3-ol?
The primary stability concerns for MPTP-3-ol are oxidation, and potential sensitivity to light and pH.
-
Oxidation: The tetrahydropyridine ring is susceptible to oxidation. In the case of MPTP, this occurs via the enzyme monoamine oxidase B (MAO-B) to form the toxic metabolite MPP+.[5][7][8] The presence of an allylic alcohol moiety in MPTP-3-ol introduces an additional site for oxidation, potentially leading to a more complex degradation profile.
-
Light Sensitivity: Compounds with aromatic rings and unsaturated bonds can be susceptible to photodegradation.
-
pH and Solvent Effects: As a tertiary amine, the compound's stability and solubility can be influenced by pH. Acidic conditions will protonate the nitrogen, forming a salt which is typically more water-soluble. However, extreme pH conditions may catalyze degradation.
Q3: What are the ideal storage conditions for solid MPTP-3-ol?
Given the potential for instability, a multi-layered approach to storage is recommended to maximize shelf-life and ensure safety.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to -80°C | Minimizes thermal degradation and oxidation kinetics.[9] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen to prevent oxidation of the tetrahydropyridine ring and hydroxyl group. |
| Light | Amber Vial / Darkness | Protects against potential photodegradation.[10] |
| Container | Tightly Sealed Vial | Prevents moisture absorption and exposure to atmospheric oxygen.[10] |
Q4: How should I prepare and store solutions of MPTP-3-ol?
Solutions are generally less stable than the solid compound. It is highly recommended to prepare solutions fresh for each experiment.[9]
-
Solvent Choice: The choice of solvent depends on the experimental requirements. For aqueous solutions, consider using a buffer appropriate for your experimental pH range. The hydrochloride salt form is generally more soluble in water.[11] For organic solvents, anhydrous DMSO or ethanol can be used. Ensure solvents are de-gassed to remove dissolved oxygen.
-
Short-Term Storage: If temporary storage is unavoidable, aliquot the solution into tightly sealed vials, purge with inert gas, and store at -80°C.[9] Sigma-Aldrich suggests that aqueous solutions of the parent compound, MPTP, may be stored for only 24 hours at 4°C.[11] A similar or shorter timeframe should be assumed for MPTP-3-ol.
Troubleshooting Guide
Issue 1: The solid compound has changed color (e.g., from white to yellow or brown).
-
Potential Cause: This is a strong indicator of degradation, likely due to oxidation. Exposure to air and/or light can accelerate this process. The parent compound MPTP is described as yellow chips, suggesting color may be inherent, but a change in color is a red flag.[3]
-
Solution:
-
Do Not Use: Do not proceed with experiments using discolored material, as the presence of unknown degradation products can confound results and may pose additional, uncharacterized risks.
-
Verify Purity: If possible, analyze a small sample using an appropriate analytical method (e.g., HPLC-UV, LC-MS) to assess purity and identify potential degradation products.
-
Review Storage Protocol: Ensure that all recommended storage conditions (see table above) are being strictly followed for remaining and future batches. Discard the compromised batch according to institutional guidelines for hazardous chemical waste.[4][12]
-
Issue 2: Inconsistent results in biological assays.
-
Potential Cause: This could be due to the progressive degradation of your MPTP-3-ol stock solution. If the compound degrades over the course of an experiment or between experiments, the effective concentration will decrease, leading to poor reproducibility.
-
Solution:
-
Prepare Fresh Solutions: Always prepare solutions immediately before use from solid material.[9] Avoid using solutions that have been stored, even for short periods.
-
Quantify Concentration: Before each experiment, consider verifying the concentration of your freshly prepared solution using UV-Vis spectrophotometry or HPLC, if a standard is available.
-
Control for Solvent Effects: Ensure that the solvent used to dissolve MPTP-3-ol is included as a vehicle control in all experiments and that the final solvent concentration is consistent across all conditions.
-
Issue 3: Unexpected peaks appear in analytical traces (HPLC, LC-MS).
-
Potential Cause: The appearance of new peaks is direct evidence of degradation or the presence of impurities from synthesis. The primary degradation pathway is likely oxidation of the tetrahydropyridine ring to a pyridinium species, analogous to the MPTP to MPP+ conversion.[8][13]
-
Solution:
-
Characterize Peaks: If your analytical setup allows, use mass spectrometry (MS) to determine the mass of the unexpected peaks. An increase in mass corresponding to the addition of oxygen atoms or a decrease in mass corresponding to the loss of two hydrogen atoms (M-2) would strongly suggest oxidation.
-
Implement Preventative Measures: To mitigate this, handle the compound and its solutions under an inert atmosphere whenever possible. Use de-gassed solvents for all preparations.
-
Workflow Analysis: The diagram below illustrates a logical workflow for investigating compound stability issues.
-
Caption: Troubleshooting workflow for inconsistent experimental results.
Postulated Degradation Pathway
The primary mechanism of MPTP's neurotoxicity is its oxidation to the 1-methyl-4-phenylpyridinium ion (MPP+).[5][7][8] It is reasonable to hypothesize that MPTP-3-ol would undergo a similar transformation. The diagram below illustrates this postulated oxidative pathway.
Caption: Postulated oxidative degradation pathway of MPTP-3-ol.
This pathway suggests that, like MPTP, the compound can be oxidized to a more stable aromatic pyridinium ion. This process removes two hydrogen atoms and results in a net charge, significantly altering the molecule's polarity and biological properties. The hydroxyl group itself could also be a site for further oxidation.
References
- Singer, T. P., Castagnoli, N. Jr., Ramsay, R. R., & Trevor, A. J. (1987). Mechanism of the neurotoxicity of MPTP. An update. Journal of neural transmission. Supplementum, 23, 1–9.
- Jin, H., Kanthasamy, A., Ghosh, A., Anantharam, V., Kalyanaraman, B., & Kanthasamy, A. G. (2014). Resveratrol alleviates MPTP-induced motor impairments and pathological changes by autophagic degradation of α-synuclein via SIRT1-deacetylated LC3. Toxicological sciences, 142(2), 481–494.
- Arribas, R. L., et al. (2021). Discovery of a Necroptosis Inhibitor Improving Dopaminergic Neuronal Loss after MPTP Exposure in Mice. International Journal of Molecular Sciences, 22(16), 8886.
-
Wikipedia. (n.d.). MPTP. Retrieved from [Link]
- Alvanez, R. S., et al. (1992). Synthesis of novel MPTP analogs as potential monoamine oxidase B (MAO-B) inhibitors. Journal of medicinal chemistry, 35(15), 2842–2851.
- Tipton, K. F., & Singer, T. P. (1993). MPTP mechanisms of neurotoxicity and their implications for Parkinson's disease. Journal of neurochemistry, 61(4), 1191–1206.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1780, 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Retrieved from [Link]
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protocols.io. (2023). Standard Operating Procedure (SOP) for systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in non-human primates v1. Retrieved from [Link]
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Scantox. (n.d.). Repeated MPTP injections to model the Parkinson's disease phenotype. Retrieved from [Link]
- Bulteau, A. L., et al. (2017). Dysfunction of mitochondrial Lon protease and identification of oxidized protein in mouse brain following exposure to MPTP: Implications for Parkinson disease. Free Radical Biology and Medicine, 108, 236-246.
- Chirakal, R., et al. (1990). Design and synthesis of 18F-labeled neurotoxic analogs of MPTP. Journal of medicinal chemistry, 33(3), 856–861.
- Snyder, S. H., & D'Amato, R. J. (1986). MPTP: a neurotoxin relevant to the pathophysiology of Parkinson's disease. The 1985 George C. Cotzias lecture. Neurology, 36(2), 250–258.
- Perrotta, K. (2018). Analytical Techniques to Investigate the Neurochemical Basis of Behavior. UCLA.
- Wang, T., et al. (2021). Mechanism of Autophagy Regulation in MPTP-Induced PD Mice via the mTOR Signaling Pathway by Echinacoside.
- Singer, T. P., et al. (1986). Processing of MPTP by monoamine oxidases: implications for molecular toxicology. Biochemical Society transactions, 14(6), 1149–1152.
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Technical Support Center: Overcoming Solubility Challenges with 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for addressing the poor aqueous solubility of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol. By understanding the physicochemical properties of this molecule and employing appropriate formulation strategies, you can achieve reliable and reproducible experimental results.
I. Understanding the Challenge: Physicochemical Properties
This compound possesses a molecular structure that contributes to its limited solubility in aqueous buffers. The presence of a phenyl group and a tetrahydropyridine ring imparts significant hydrophobicity. While the hydroxyl (-ol) and tertiary amine groups can participate in hydrogen bonding, their contribution is often insufficient to overcome the nonpolar character of the rest of the molecule, especially at neutral pH.
The tertiary amine in the structure is a key feature to consider. Amines are basic and can be protonated in acidic conditions to form a more soluble salt.[1][2] This pH-dependent solubility is a critical principle that will be explored in the following sections.[3][4][5]
II. Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in standard phosphate-buffered saline (PBS) at pH 7.4?
Q2: I've dissolved the compound in an organic solvent to make a stock solution, but it precipitates when I dilute it into my aqueous assay buffer. Why is this happening?
A2: This is a common issue when working with hydrophobic compounds.[6] Your concentrated stock solution in an organic solvent (like DMSO or ethanol) can hold a high concentration of the compound. However, when you dilute this into an aqueous buffer, the overall percentage of the organic solvent decreases dramatically. The aqueous buffer cannot maintain the solubility of the hydrophobic compound at the desired final concentration, leading to precipitation.
Q3: Can I just increase the percentage of organic co-solvent in my final assay medium?
A3: While this can increase the solubility of your compound, it's crucial to consider the potential effects of the organic solvent on your experimental system.[7] High concentrations of solvents like DMSO or ethanol can be toxic to cells, inhibit enzyme activity, or interfere with assay components. It is generally recommended to keep the final concentration of DMSO below 0.5% in cell-based assays.[7] Always run a vehicle control (the same concentration of solvent without the compound) to assess any solvent-induced effects.[7]
Q4: Are there alternatives to using organic co-solvents?
A4: Yes, several alternative strategies can enhance aqueous solubility. These include adjusting the pH of the buffer, using cyclodextrins to form inclusion complexes, or employing specialized formulation techniques like solid dispersions or lipid-based formulations.[8][9][10][11]
III. Troubleshooting Guide: A Step-by-Step Approach to Solubilization
If you are encountering solubility issues with this compound, follow this troubleshooting workflow to identify an effective solubilization strategy.
Caption: Troubleshooting workflow for addressing solubility issues.
IV. Protocols for Enhancing Solubility
Here are detailed protocols for common and effective methods to improve the aqueous solubility of this compound.
Protocol 1: pH Adjustment
The tertiary amine in your compound can be protonated at acidic pH, forming a more soluble salt.
Step-by-Step Methodology:
-
Prepare a Concentrated Stock Solution: Dissolve the compound in a minimal amount of a suitable organic solvent such as DMSO or ethanol.
-
Prepare Acidic Buffers: Prepare a series of buffers with decreasing pH values (e.g., pH 6.0, 5.0, 4.0). Common buffers include citrate or acetate buffers.
-
Test Dilutions: Dilute the stock solution into each of the acidic buffers to your desired final concentration.
-
Observe and Equilibrate: Gently vortex the solutions and allow them to equilibrate at room temperature for at least 30 minutes. Visually inspect for any precipitation.
-
Determine Optimal pH: Identify the highest pH at which your compound remains fully dissolved.
-
Final pH Adjustment (Optional but Recommended): Once the compound is dissolved in the acidic buffer, you can carefully adjust the pH back up towards your desired final assay pH. Do this slowly while monitoring for any signs of precipitation. The final solution may remain supersaturated and stable for the duration of your experiment.
Data Presentation: Expected Solubility Enhancement with pH Adjustment
| pH of Buffer | Expected Protonation of Amine Group | Expected Relative Solubility |
| 7.4 | Low | Low |
| 6.0 | Moderate | Moderate |
| 5.0 | High | High |
| 4.0 | Very High | Very High |
Protocol 2: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[8][12] They can encapsulate hydrophobic molecules, forming inclusion complexes that have enhanced aqueous solubility.[13][14][15][16]
Step-by-Step Methodology:
-
Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high water solubility and low toxicity.
-
Prepare Cyclodextrin Solution: Prepare a stock solution of the chosen cyclodextrin in your desired aqueous buffer (e.g., 10-20% w/v).
-
Method A: Direct Solubilization:
-
Add the powdered this compound directly to the cyclodextrin solution.
-
Vortex or sonicate the mixture until the compound is fully dissolved. This may take some time.
-
-
Method B: Co-solvent Evaporation:
-
Dissolve your compound in a minimal amount of a volatile organic solvent (e.g., methanol or ethanol).
-
In a separate tube, dissolve the cyclodextrin in your aqueous buffer.
-
Add the compound solution to the cyclodextrin solution.
-
Remove the organic solvent using a rotary evaporator or a stream of nitrogen.
-
-
Determine Final Concentration: Once the compound is fully dissolved, you can determine its concentration spectrophotometrically or by another suitable analytical method.
Data Presentation: Common Cyclodextrins and Their Properties
| Cyclodextrin | Key Features | Typical Concentration Range |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High water solubility, low toxicity | 1-20% (w/v) |
| Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | High water solubility, excellent for parenteral formulations | 1-30% (w/v) |
| Methyl-β-cyclodextrin (M-β-CD) | Can be more effective for some compounds, but may have higher cellular toxicity | Lower concentrations recommended |
V. Advanced Strategies
For particularly challenging cases, more advanced formulation strategies may be necessary. These are often employed in later stages of drug development.
-
Solid Dispersions: The compound is dispersed in a solid polymer matrix, which can enhance its dissolution rate.[17][18]
-
Lipid-Based Formulations: The compound is dissolved in oils or surfactants to form emulsions or self-emulsifying drug delivery systems (SEDDS).[10][14]
-
Nanosuspensions: The particle size of the compound is reduced to the nanometer range, which increases its surface area and dissolution rate.[9][19]
VI. Summary and Recommendations
Overcoming the poor aqueous solubility of this compound is achievable with a systematic approach.
-
Start with Co-solvents: Use a minimal amount of a biocompatible co-solvent like DMSO to prepare a concentrated stock solution. Be mindful of the final concentration in your assay.
-
Exploit pH-Dependent Solubility: Given the presence of a tertiary amine, pH adjustment is likely to be the most straightforward and effective method.
-
Consider Cyclodextrins: If pH adjustment is not feasible or sufficient, cyclodextrins offer a robust alternative.
Always validate your chosen solubilization method to ensure it does not interfere with your experimental results. This includes running appropriate vehicle controls and confirming the stability of your compound in the final formulation.
References
- Vertex AI Search. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI.
- Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC - NIH.
- Vertex AI Search. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI.
- Vertex AI Search. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH.
- Vertex AI Search. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
- Vertex AI Search. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher.
- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - MDPI.
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Vertex AI Search. (n.g.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective | Request PDF - ResearchGate. Retrieved January 14, 2026, from [Link]
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Vertex AI Search. (n.d.). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery - Taylor & Francis Online. Retrieved January 14, 2026, from [Link]
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Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Retrieved January 14, 2026, from [Link]
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Vertex AI Search. (n.d.). Solubility and pH of amines. Retrieved January 14, 2026, from [Link]
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Vertex AI Search. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility - PubMed. Retrieved January 14, 2026, from [Link]
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Vertex AI Search. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd.. Retrieved January 14, 2026, from [Link]
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Vertex AI Search. (n.d.). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview - Asian Journal of Pharmaceutics. Retrieved January 14, 2026, from [Link]
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Vertex AI Search. (n.d.). Cosolvent - Wikipedia. Retrieved January 14, 2026, from [Link]
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Vertex AI Search. (n.d.). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes | Industrial & Engineering Chemistry Research - ACS Publications. Retrieved January 14, 2026, from [Link]
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Vertex AI Search. (n.d.). (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview - ResearchGate. Retrieved January 14, 2026, from [Link]
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Vertex AI Search. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review - Journal of Advanced Pharmacy Education and Research. Retrieved January 14, 2026, from [Link]
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Vertex AI Search. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC - NIH. Retrieved January 14, 2026, from [Link]
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Vertex AI Search. (n.d.). 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine N-oxide | C12H15NO | CID 146896. Retrieved January 14, 2026, from [Link]
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Vertex AI Search. (n.d.). What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments? | ResearchGate. Retrieved January 14, 2026, from [Link]
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Vertex AI Search. (n.d.). 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubChem - NIH. Retrieved January 14, 2026, from [Link]
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Vertex AI Search. (n.d.). The Solubility-Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations | Request PDF - ResearchGate. Retrieved January 14, 2026, from [Link]
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Vertex AI Search. (n.d.). 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - Stenutz. Retrieved January 14, 2026, from [Link]
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Vertex AI Search. (n.d.). Principles of Drug Action 1, Spring 2005, Amines. Retrieved January 14, 2026, from [Link]
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Vertex AI Search. (n.d.). Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes - ResearchGate. Retrieved January 14, 2026, from [Link]
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Vertex AI Search. (n.d.). (PDF) Study of pH-dependent drugs solubility in water - ResearchGate. Retrieved January 14, 2026, from [Link]
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Vertex AI Search. (n.d.). MPTP - Wikipedia. Retrieved January 14, 2026, from [Link]
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Vertex AI Search. (n.d.). Tissue concentrations of MPTP and MPP+ after administration of lethal and sublethal doses of MPTP to mice - PubMed. Retrieved January 14, 2026, from [Link]
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Vertex AI Search. (n.d.). 4-Phenyl-1,2,3,6-tetrahydropyridine, an excellent fragment to improve the potency of PARP-1 inhibitors - PubMed. Retrieved January 14, 2026, from [Link]
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"1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol" optimizing dosage for in vivo studies
Technical Support Center: In Vivo Dosage Optimization
Guide ID: TSC-2026-01-MPTP-OH Compound: 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol (MPTP-OH) Prepared by: Senior Application Scientist, Advanced Neurotoxicology Division
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on optimizing the dosage of this compound for in vivo studies aimed at modeling neurodegenerative disease.
Introduction: Understanding the Compound
This compound (MPTP-OH) is a hydroxylated derivative of the well-known pro-neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). MPTP is widely used to create animal models of Parkinson's disease (PD) due to its selective destruction of dopaminergic neurons in the substantia nigra pars compacta (SNpc).[1][2]
The neurotoxicity of MPTP is not direct; it requires bioactivation. After crossing the blood-brain barrier, MPTP is metabolized by monoamine oxidase B (MAO-B) in glial cells into the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+).[1][3][4] This charged molecule is then taken up by the dopamine transporter (DAT) into dopaminergic neurons.[1][5] Once inside, MPP+ inhibits Complex I of the mitochondrial electron transport chain, leading to ATP depletion, oxidative stress, and ultimately, apoptotic cell death.[6][7]
MPTP-OH is considered a minor metabolite of MPTP.[3] Its distinct chemical structure—specifically the addition of a hydroxyl group—implies that its pharmacokinetic and pharmacodynamic properties likely differ from the parent compound. It may have altered lipid solubility (affecting blood-brain barrier penetration), a different affinity for MAO-B, or different interactions with the dopamine transporter.
Crucial Scientific Caveat: As of this guide's publication, there is a notable lack of dedicated in vivo studies optimizing the dosage of directly administered MPTP-OH. Therefore, this guide establishes a logical framework for dosage optimization based on the extensive and well-documented principles used for the parent compound, MPTP. Researchers must treat MPTP-OH as a novel compound and perform a full dose-response characterization.
Section 1: Critical Pre-Experimental Considerations
Before initiating any dosing study, a clear understanding of the experimental goals and the variables that influence neurotoxic outcome is essential.
The Postulated Mechanism and Its Implications
The central hypothesis is that MPTP-OH may act as a neurotoxin, but its efficiency relative to MPTP is unknown. The key metabolic steps for MPTP are visualized below. The pathway for MPTP-OH is speculative and requires experimental validation.
Caption: A systematic workflow for in vivo neurotoxin dose optimization.
Step-by-Step Experimental Protocol
-
Animal Selection: Procure male C57BL/6 mice, 8-10 weeks old. Acclimatize for at least one week.
-
Group Allocation: Randomly assign animals to groups (n=8-12 per group). Include a "Vehicle Control" group that receives only saline.
-
Pilot Dose Selection: Since MPTP-OH is a novel agent, start with a wide range of doses based on those used for MPTP. A suggested starting range for a subacute regimen (1 injection/day for 5 days) could be:
-
Group 1: Vehicle (0.9% Saline)
-
Group 2: Low Dose (e.g., 5 mg/kg)
-
Group 3: Mid Dose (e.g., 15 mg/kg)
-
Group 4: High Dose (e.g., 30 mg/kg) (Note: These are hypothetical starting points. A literature review for compounds with similar structures may provide a better initial estimate.)
-
-
Administration: Administer the compound or vehicle via IP injection once daily for 5 consecutive days. [1][8]Monitor animals closely for signs of distress, weight loss, or mortality.
-
Endpoint Analysis Timing: The neurodegenerative process takes time. [9]A common time point for terminal analysis is 7 to 21 days after the final injection.
-
Data Collection & Analysis:
-
Behavioral: Perform motor function tests (e.g., pole test, open field test) one day before sacrifice to assess functional deficit. [2] * Neurochemical: Dissect one brain hemisphere. Isolate the striatum and measure dopamine and its metabolites (DOPAC, HVA) using HPLC. A significant reduction (>50%) is a key indicator of a successful lesion. [9] * Histological: Process the other hemisphere for immunohistochemistry (IHC). Stain sections of the SNpc for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons. [7]Quantify the number of TH-positive neurons using stereology to determine the percentage of cell loss compared to the vehicle group.
-
Section 3: Troubleshooting Guide & FAQs
Q1: We observed a high mortality rate (>20%) in our highest dose group. What should we do?
A: High mortality indicates the dose is causing excessive systemic toxicity, not selective neurotoxicity.
-
Immediate Action: Terminate that dose group. Do not use this dose for future experiments.
-
Troubleshooting: The dose is above the maximum tolerated dose (MTD). In your next experiment, select a new range of doses that are lower than the one that caused mortality. For example, if 30 mg/kg was lethal, test 15, 20, and 25 mg/kg.
-
Causality: MPTP and its analogs can have off-target effects, including cardiovascular effects, at high concentrations. [10]The goal is to separate the selective neurotoxic window from the systemic toxic window.
Q2: The degree of dopamine depletion is highly variable within the same dose group. What is causing this?
A: High variability is a common challenge and can undermine statistical power.
-
Injection Technique: Ensure precise and consistent IP injections. Inaccurate injections (e.g., into the intestine or subcutaneous fat) will drastically alter absorption and bioavailability. Ensure all personnel are properly trained.
-
Compound Stability: Are you preparing the solution fresh each day? The compound may be degrading in solution. Protect from light and heat.
-
Animal Health: Ensure all animals are healthy and of a consistent age and weight. Underlying health issues can affect metabolism.
-
Strain Purity: Verify that your animals are from a reliable vendor and are a pure inbred strain (e.g., C57BL/6J). Genetic drift in substrains can alter sensitivity.
Q3: Our histological analysis shows only a 20% loss of TH-positive neurons, but we see a significant behavioral deficit. Why the discrepancy?
A: This suggests dysfunction of the nigrostriatal terminals rather than outright cell death.
-
Timing: The analysis might be too early. Significant cell body loss in the SNpc can take longer to manifest than the initial dysfunction and dopamine depletion in the striatal terminals. Consider extending the time between the last injection and sacrifice to 21 days.
-
Dose: The dose may be too low to cause widespread cell death but sufficient to impair dopamine synthesis, release, and transport, leading to a "sick" neuron phenotype that manifests behaviorally. This could be a useful model for early-stage PD.
-
Validation: Correlate your TH cell count with striatal dopamine levels via HPLC. A large drop in dopamine with a modest drop in cell number confirms terminal dysfunction is the primary outcome at that dose and time point.
Q4: What is a "good" level of neurodegeneration to aim for?
A: This depends entirely on the research question.
-
Neuroprotection Studies: A moderate lesion of 50-70% striatal dopamine depletion and a corresponding loss of SNpc neurons is often desired. This creates a clear deficit that a potential therapeutic agent can be tested against.
-
Symptomatic/Restorative Studies: A more severe lesion (>80%) may be required to produce robust and stable behavioral deficits needed to test symptomatic treatments.
-
Early-Stage PD Models: A mild lesion (20-40%) might be appropriate for studying compensatory mechanisms or the earliest stages of the disease process. [11][12] Q5: Can we use rats instead of mice?
A: It is strongly discouraged for initial systemic studies. Rats are known to be resistant to MPTP, requiring much higher doses that often approach systemic toxicity levels. [13][14]This is thought to be due to more efficient hepatic metabolism and lower MAO-B activity in the brain capillaries. [15]If a rat model is essential, direct intracerebral infusion of the active metabolite (MPP+) into the substantia nigra or medial forebrain bundle is a more reliable, albeit more complex, alternative.
References
-
Avadhani, N.G. et al. (2012). Metabolism of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine by Mitochondrion-targeted Cytochrome P450 2D6. Journal of Biological Chemistry. Available at: [Link]
-
Jackson-Lewis, V. & Przedborski, S. (2007). MPTP Mouse Models of Parkinson's Disease: An Update. Journal of Neurochemistry. Available at: [Link]
-
Mytilineou, C. et al. (1985). Studies on the mechanism of action of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Biochemical and Biophysical Research Communications. Available at: [Link]
-
Wu, E.Y. et al. (1988). Chemical oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its in vivo metabolism in rat brain and liver. Journal of Neurochemistry. Available at: [Link]
-
Gilham, D.E. et al. (1995). Metabolism of MPTP by cytochrome P4502D6 and the demonstration of 2D6 mRNA in human foetal and adult brain by in situ hybridization. British Journal of Pharmacology. Available at: [Link]
-
Trevor, A.J. et al. (1987). Bioactivation of MPTP: reactive metabolites and possible biochemical sequelae. Life Sciences. Available at: [Link]
-
Dutta, A. et al. (2022). MPTP-induced mouse model of Parkinson's disease: A promising direction for therapeutic strategies. Journal of the Neurological Sciences. Available at: [Link]
-
Szoko, E. et al. (1993). The Ex Vivo Effect of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) on Rat Intra- And Extraneuronal Monoamine Oxidase Activity. Journal of Neural Transmission. Available at: [Link]
-
Federation of American Societies for Experimental Biology (FASEB). (2025). Comparison of Two MPTP Doses on Mouse Behaviors and Pathologies. The FASEB Journal. Available at: [Link]
-
Giovanni, A. et al. (1990). 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity in the rat: characterization and age-dependent effects. Synapse. Available at: [Link]
-
Ofori, S. et al. (1989). Comparison of key steps in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) neurotoxicity in rodents. Toxicology and Applied Pharmacology. Available at: [Link]
-
Przedborski, S. & Jackson-Lewis, V. (1998). Mechanisms of MPTP toxicity. Movement Disorders. Available at: [Link]
-
Semantic Scholar. Comparison of Two MPTP Doses on Mouse Behaviors and Pathologies. Available at: [Link]
-
ResearchGate. (2022). Effect of Different MPTP Administration Intervals on Mouse Models of Parkinson's Disease. Available at: [Link]
-
Melior Discovery. MPTP Mouse Model of Parkinson's Disease. Available at: [Link]
-
Schulz, J.B. et al. (1994). Reduction of MPP(+)-induced hydroxyl radical formation and nigrostriatal MPTP toxicity by inhibiting nitric oxide synthase. Journal of Neurochemistry. Available at: [Link]
-
Gibrat, C. et al. (2019). Dynamic Changes in the Nigrostriatal Pathway in the MPTP Mouse Model of Parkinson's Disease. Journal of Parkinson's Disease. Available at: [Link]
-
ResearchGate. (2025). [Troubleshooting] Please advise on the identification method of MPTP-induced mouse Parkinson's disease model?. Available at: [Link]
-
ResearchGate. (2017). Neurotoxicity in Preclinical Models of Occupational Exposure to Organophosphorus Compounds. Available at: [Link]
-
Choi, J.Y. et al. (2011). In Vivo Evidence of Increased nNOS Activity in Acute MPTP Neurotoxicity: A Functional Pharmacological MRI Study. PLoS ONE. Available at: [Link]
-
Wang, C.H. et al. (2018). MPTP-Induced Impairment of Cardiovascular Function. Frontiers in Neurology. Available at: [Link]
-
Bezard, E. et al. (1997). Dopamine transporter is required for in vivo MPTP neurotoxicity: evidence from mice lacking the transporter. Journal of Neurochemistry. Available at: [Link]
-
Hindawi. (2022). Effect of Different MPTP Administration Intervals on Mouse Models of Parkinson's Disease. Parkinson's Disease. Available at: [Link]
-
Lee, L.Y. et al. (2023). Recent Advances in Erinacine A: Preparation, Biological Activities, and Biosynthetic Pathway. Molecules. Available at: [Link]
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- 1. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. Metabolism of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine by Mitochondrion-targeted Cytochrome P450 2D6: IMPLICATIONS IN PARKINSON DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dopamine transporter is required for in vivo MPTP neurotoxicity: evidence from mice lacking the transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reduction of MPP(+)-induced hydroxyl radical formation and nigrostriatal MPTP toxicity by inhibiting nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dynamic Changes in the Nigrostriatal Pathway in the MPTP Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Different MPTP Administration Intervals on Mouse Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MPTP-Induced Impairment of Cardiovascular Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of Two MPTP Doses on Mouse Behaviors and Pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of Two MPTP Doses on Mouse Behaviors and Pathologies | Semantic Scholar [semanticscholar.org]
- 13. 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity in the rat: characterization and age-dependent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of key steps in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) neurotoxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vivo Evidence of Increased nNOS Activity in Acute MPTP Neurotoxicity: A Functional Pharmacological MRI Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Studies with 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and Related Compounds
Document ID: TSC-NC-2026-0114 Last Updated: January 14, 2026
Introduction:
Welcome to the technical support center for researchers utilizing 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its analogs, such as the hydroxylated form 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol (MPTP-OH), in cell culture models. This guide is designed for researchers, scientists, and drug development professionals investigating neurotoxicity, neuroprotection, and mechanisms of cell death.
A critical point of clarification is necessary from the outset. The topic "improving cell viability" with a compound like MPTP or its direct derivatives is highly counterintuitive. MPTP is a well-established pro-neurotoxin used to model Parkinson's disease in vitro and in vivo by inducing the death of dopaminergic neurons.[1][2] It is not a compound used to enhance cell viability. Instead, researchers typically use MPTP to induce cytotoxicity and then test the efficacy of other, potentially neuroprotective, compounds to see if they can rescue the cells and thereby improve viability.[3][4][5]
This guide, therefore, is structured around the standard application of MPTP-like compounds: as a tool to study and mitigate neuronal cell death. We will address common challenges and questions that arise when using these potent neurotoxins in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is MPTP toxic to cells, and is it directly toxic?
A1: MPTP itself is not the toxic agent. It is a lipophilic pro-toxin that can cross cell membranes, including the blood-brain barrier in vivo.[6] The toxicity cascade begins when MPTP is metabolized by the enzyme monoamine oxidase B (MAO-B), primarily found in glial cells, into the toxic cation 1-methyl-4-phenylpyridinium (MPP+).[6][7] MPP+ is the active neurotoxin.
Q2: Which cell types are most susceptible to MPP+ toxicity?
A2: Dopaminergic neurons are selectively vulnerable to MPP+.[1] This selectivity is due to the dopamine transporter (DAT), which recognizes MPP+ and actively transports it into the neuron, leading to its accumulation.[1][6] Once inside, MPP+ targets mitochondria, specifically inhibiting Complex I of the electron transport chain.[6] This leads to ATP depletion, increased production of reactive oxygen species (ROS), oxidative stress, and ultimately, apoptotic cell death.[2][6]
Q3: My non-dopaminergic cells are also showing toxicity. Is this expected?
A3: While dopaminergic neurons are the primary target, high concentrations of MPTP/MPP+ can induce toxicity in other cell types, including hepatocytes and other neuronal populations.[8][9] This can occur through DAT-independent mechanisms, especially at micromolar concentrations, leading to mitochondrial dysfunction and calcium dysregulation.[8] If you are working with a mixed culture, glial cells will convert MPTP to MPP+, which can then affect nearby neurons.[6][7]
Q4: I don't see any toxicity in my neuronal cell line after adding MPTP. What went wrong?
A4: This is a common issue. The toxicity depends on a two-step process: conversion of MPTP to MPP+ and uptake of MPP+ into the target cells.
-
Presence of MAO-B: Many neuronal cell lines, like the commonly used SH-SY5Y neuroblastoma line, have very low levels of MAO-B. Without MAO-B, MPTP is not efficiently converted to MPP+, and you will observe little to no toxicity.
-
Presence of DAT: The target cells must express the dopamine transporter (DAT) to accumulate MPP+ to toxic levels.
-
Solution: For cell lines lacking MAO-B, you must either use a co-culture system with MAO-B-expressing cells (e.g., astrocytes) or, more simply, treat the cells directly with the active metabolite, MPP+.[10]
Q5: What is the optimal concentration and incubation time for MPTP or MPP+?
A5: This is highly dependent on the cell type and experimental goals.
-
For MPP+ in SH-SY5Y cells: Concentrations typically range from 0.5 mM to 5 mM for 24 to 48 hours.
-
For primary dopaminergic neurons: These cells are much more sensitive. Concentrations of MPP+ in the low micromolar (µM) range are often sufficient.
-
For MPTP in co-cultures: Concentrations will need to be optimized, but often fall in the 10-100 µM range. It is critical to perform a dose-response curve and a time-course experiment for your specific cell model to determine the EC50 (half-maximal effective concentration) for toxicity.
Troubleshooting Guide: Inconsistent Cell Viability Results
Users often face variability in MPTP/MPP+-induced cell death assays. The table below outlines common problems, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent cell density at the start of the experiment. 2. Edge effects: Wells on the perimeter of the plate are prone to evaporation, leading to increased compound concentration. 3. Inaccurate pipetting: Errors in dispensing cell suspension or reagents. | 1. Ensure a single-cell suspension before plating. Mix gently but thoroughly. Allow the plate to sit at room temperature for 15-20 minutes before incubation to ensure even settling. 2. Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier. 3. Use calibrated pipettes and proper technique. For small volumes, use reverse pipetting. |
| No or low toxicity observed with MPP+ treatment. | 1. Compound degradation: MPP+ iodide is generally stable, but repeated freeze-thaw cycles or improper storage of stock solutions can lead to degradation. 2. Cell line resistance: Some sub-clones of cell lines may develop resistance over many passages. 3. Incorrect assay timing: Cell death may occur later than the time point you are measuring. | 1. Prepare fresh stock solutions of MPP+ in sterile water or DMSO and aliquot for single use to avoid freeze-thaw cycles. Store at -20°C or -80°C. 2. Use cells at a low passage number. Perform routine checks (e.g., STR profiling) to ensure cell line identity. 3. Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal endpoint for your viability assay. |
| Neuroprotective "rescue" compound appears toxic. | 1. Compound solubility: The test compound may be precipitating out of the media at the tested concentration, causing stress or toxicity to the cells. 2. Vehicle toxicity: The solvent (e.g., DMSO, ethanol) used to dissolve the compound may be at a toxic concentration. 3. Off-target effects: The compound may have inherent cytotoxicity independent of the MPTP/MPP+ pathway. | 1. Check the compound's solubility in your culture medium. Visually inspect for precipitates under a microscope. 2. Run a vehicle control group for every concentration of your test compound. Keep the final DMSO concentration below 0.1% if possible. 3. Test the compound on its own, without MPP+, across a range of concentrations to determine its intrinsic toxicity profile. |
| MTT/MTS assay results are confusing. | 1. Interference with assay chemistry: Some compounds can directly reduce the tetrazolium salts (MTT, MTS, WST) or interfere with the formazan product, leading to false readings. 2. Changes in metabolic activity: The treatment may alter the cells' metabolic rate without affecting viability, skewing results from metabolic assays. | 1. Use an alternative viability assay that measures a different cellular parameter, such as membrane integrity (LDH release or Trypan Blue) or ATP content (e.g., CellTiter-Glo®). Compare results. 2. If your compound is suspected of altering mitochondrial function, an ATP-based assay is often a more direct measure of viability than tetrazolium reduction assays. |
Core Experimental Protocol: Assessing Neuroprotection Against MPP+-Induced Toxicity
This protocol provides a framework for screening a potential neuroprotective compound (NPC) using the SH-SY5Y human neuroblastoma cell line and MPP+.
1. Materials and Reagents:
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SH-SY5Y cells (low passage)
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Complete culture medium: DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin
-
MPP+ Iodide (CAS 36913-39-0)
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Neuroprotective Compound (NPC) of interest
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Vehicle (e.g., sterile DMSO)
-
96-well clear-bottom, black-walled plates for fluorescence/luminescence assays
-
Cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
2. Step-by-Step Methodology:
-
Cell Seeding:
-
Culture SH-SY5Y cells to ~80% confluency.
-
Trypsinize and create a single-cell suspension.
-
Count cells and adjust density to 1.5 x 10^5 cells/mL.
-
Seed 100 µL of cell suspension into each well of a 96-well plate (15,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Pre-treatment with Neuroprotective Compound (NPC):
-
Prepare serial dilutions of your NPC in complete culture medium.
-
Prepare a vehicle control using the same final concentration of solvent (e.g., 0.1% DMSO).
-
Carefully remove the old medium from the cells.
-
Add 100 µL of medium containing the NPC or vehicle to the appropriate wells.
-
Incubate for 2 hours (or your optimized pre-treatment time).
-
-
Induction of Toxicity with MPP+:
-
Prepare a stock of MPP+ in complete culture medium at twice the final desired concentration (e.g., if final is 1 mM, prepare a 2 mM stock).
-
This step is often omitted for simplicity in HTS, but for mechanism studies, adding MPP+ without a full media change is common. For this protocol, we will perform a co-incubation.
-
Add 100 µL of the 2x MPP+ solution to the wells already containing 100 µL of NPC/vehicle media. This will dilute both to their final 1x concentration. For control wells (no MPP+), add 100 µL of plain medium.
-
The final volume will be 200 µL.
-
Incubate for 24-48 hours (or your optimized toxicity induction time).
-
-
Assessment of Cell Viability:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Follow the manufacturer's protocol for your chosen viability assay. For CellTiter-Glo®:
-
Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Read luminescence on a plate reader.
-
5. Data Analysis:
-
Control Groups:
-
Untreated Control: Cells with medium only (represents 100% viability).
-
Vehicle Control: Cells treated with the highest concentration of vehicle.
-
MPP+ Only: Cells treated with MPP+ and vehicle (represents maximal toxicity).
-
NPC Only: Cells treated with the highest concentration of NPC to test for intrinsic toxicity.
-
-
Calculation: Normalize the data by setting the Untreated Control as 100% viability and a "no cells" blank as 0%. Calculate the percentage of viability for all other conditions relative to the control.
Visualizing Experimental Design and Mechanisms
Experimental Workflow Diagram
The following diagram illustrates the workflow for a typical neuroprotection screening experiment.
Caption: Mechanism of MPTP-induced neurotoxicity.
References
-
Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease. PubMed. Available from: [Link]
-
Mechanisms of MPTP toxicity. PubMed. Available from: [Link]
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MPTP. Wikipedia. Available from: [Link]
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Neuroprotective effects of a protein tyrosine phosphatase inhibitor against hippocampal excitotoxic injury. PubMed. Available from: [Link]
-
Metabolism of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine by Mitochondrion-targeted Cytochrome P450 2D6: IMPLICATIONS IN PARKINSON DISEASE. NIH. Available from: [Link]
-
Relationship of the in vivo metabolism of MPTP to toxicity. ResearchGate. Available from: [Link]
-
Identification of Neurotoxic Chemicals in Cell Cultures. ALTEX. Available from: [Link]
-
Neurotoxins: how we test chemical hazards. Tempo Bioscience. Available from: [Link]
-
Neuroprotection by Sodium Salicylate Against 1-methyl-4-phenyl-1,2,3, 6-tetrahydropyridine-induced Neurotoxicity. PubMed. Available from: [Link]
-
The mechanism of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine toxicity: role of intracellular calcium. PubMed. Available from: [Link]
-
Testing for Neurotoxicity. NCBI Bookshelf. Available from: [Link]
-
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyride Neurotoxicity Is Attenuated in Mice Overexpressing Bcl-2. NIH. Available from: [Link]
-
Stem cell-based approaches for developmental neurotoxicity testing. PubMed Central. Available from: [Link]
-
Cell models for evaluation of adult and developmental neurotoxicity. Diva-portal.org. Available from: [Link]
-
Partial protection from the dopaminergic neurotoxin N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine by four different antioxidants in the mouse. PubMed. Available from: [Link]
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity in the rat: characterization and age-dependent effects. PubMed. Available from: [Link]
-
Studies on the mechanism of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine cytotoxicity in isolated hepatocytes. PubMed. Available from: [Link]
-
Neuroprotective Effect of Schisandra Chinensis on Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Parkinsonian Syndrome in C57BL/6 Mice. PubMed. Available from: [Link]
-
4-Phenyl-1,2,3,6-tetrahydropyridine, an excellent fragment to improve the potency of PARP-1 inhibitors. PubMed. Available from: [Link]
-
Effects of PTP on oxidative stress in brain tissue. ResearchGate. Available from: [Link]
-
Neuroprotective effect of hyperoside in MPP+/MPTP -induced dopaminergic neurodegeneration. PubMed. Available from: [Link]
-
Quantitative analysis of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine metabolism in isolated rat hepatocytes. PubMed. Available from: [Link]
-
Neuroprotective effects of salidroside through PI3K/Akt pathway activation in Alzheimer's disease models. PubMed Central. Available from: [Link]
-
Neuroprotection With the Endozepine Octadecaneuropeptide, ODN. PubMed. Available from: [Link]
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- 3. Neuroprotection by sodium salicylate against 1-methyl-4-phenyl-1,2,3, 6-tetrahydropyridine-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effect of Schisandra Chinensis on Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Parkinsonian Syndrome in C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of hyperoside in MPP+/MPTP -induced dopaminergic neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. The mechanism of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine toxicity: role of intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
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"1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol" refining animal models for consistent outcomes
Technical Support Center: Refining MPTP Animal Models for Consistent Outcomes
Welcome to the technical support center for the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) animal model of Parkinson's Disease (PD). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental protocols, ensuring reproducible and robust results. We will move beyond simple procedural lists to explain the critical scientific principles that underpin consistent model generation.
A preliminary note on nomenclature: The topic specifies "1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol". This is a metabolite of MPTP. The primary neurotoxin administered to induce the Parkinsonian phenotype is 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) , a lipophilic pro-toxin.[1] This guide will focus on the use of MPTP, while explaining the essential role its metabolites play in neurotoxicity.
Section 1: Foundational Concepts & Frequently Asked Questions
This section addresses the fundamental principles of the MPTP model and common initial queries. Understanding these concepts is the first step toward troubleshooting variability.
Q1: What is the mechanism of MPTP neurotoxicity and why is it specific to dopaminergic neurons?
Answer: The specificity of MPTP is a multi-step biochemical process that is crucial to understand for proper model interpretation.
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Blood-Brain Barrier Penetration: MPTP itself is uncharged and lipophilic, allowing it to easily cross the blood-brain barrier after systemic administration.[2]
-
Conversion to MPP+: Once in the brain, MPTP is metabolized by the enzyme monoamine oxidase B (MAO-B), primarily located in astrocytes, into its toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+).[1][3] This conversion is the critical activation step.
-
Selective Uptake: MPP+ is then released into the extracellular space. Dopaminergic (DA) neurons of the substantia nigra pars compacta (SNc) express high levels of the dopamine transporter (DAT).[4][5] DAT has a high affinity for MPP+, actively pulling the toxin into these specific neurons.[2] This selective uptake is the primary reason for the model's specificity.
-
Mitochondrial Inhibition & Cell Death: Inside the DA neuron, MPP+ is concentrated in the mitochondria, where it potently inhibits Complex I of the electron transport chain.[1][2] This leads to a catastrophic energy failure (ATP depletion), excessive production of reactive oxygen species (oxidative stress), and ultimately, neuronal cell death.[6][7][8]
Q2: I see huge variability in lesioning outcomes between experiments. What are the primary sources of this inconsistency?
Answer: This is the most common issue researchers face. Variability in the MPTP model is multifactorial and can be traced to three main areas:
-
Biological Factors:
-
Animal Strain: This is arguably the most significant factor. Different mouse strains exhibit vastly different sensitivities to MPTP.[9][10]
-
Age: Older mice are generally more susceptible to MPTP's toxic effects.[9]
-
Sex: While some studies report no sex differences[11], others have found significant variations in dopamine metabolite levels between sexes within certain strains, making it a crucial variable to control.[12]
-
Microbiome: Emerging evidence suggests gut microbiota can influence neuroinflammation and, potentially, susceptibility to neurotoxins.
-
-
Procedural Factors:
-
MPTP Dose & Regimen: Acute, sub-acute, and chronic dosing protocols produce vastly different outcomes in terms of lesion severity, behavioral deficits, and inflammatory response.[9][13]
-
Route of Administration: Intraperitoneal (i.p.) versus subcutaneous (s.c.) injections can alter the pharmacokinetics of MPTP.
-
Handling and Stress: Animal stress can impact physiological responses and should be minimized.
-
-
Chemical Factors:
-
MPTP Salt Form & Stability: MPTP hydrochloride (HCl) is commonly used. It is sensitive to light and oxidation. Improper storage or handling can reduce its potency.
-
Vehicle: The solution used to dissolve MPTP (typically sterile saline) must be fresh and at the correct pH.
-
Section 2: Troubleshooting Pre-Experimental Planning
Consistent outcomes begin with meticulous planning. This section guides you through the critical choices made before the first injection.
Q3: Which mouse strain should I use? My C57BL/6 mice show a strong lesion, but my BALB/c mice do not.
Answer: Your observation is a classic example of strain-dependent MPTP sensitivity. The C57BL/6 strain is the most widely used and recommended strain due to its high susceptibility to MPTP neurotoxicity.[10][11] Conversely, strains like BALB/c and Swiss Webster are known to be relatively resistant.[10][14]
The heightened sensitivity of C57BL/6 mice is thought to be due to several factors, including higher MAO-B activity in the brain compared to the liver, which favors the conversion of MPTP to toxic MPP+ within the CNS rather than peripheral detoxification.[9] While other factors like dopamine transporter density and antioxidant capacity may play a role, the difference in MAO-B activity is a key contributor.[14]
Recommendation: For robust and reproducible dopaminergic lesioning, C57BL/6 mice are the standard choice. Using resistant strains like BALB/c will likely result in minimal or no significant neuronal loss with standard protocols.
| Feature | C57BL/6 | BALB/c | Swiss Webster |
| MPTP Sensitivity | High / Sensitive[9][11] | Low / Resistant[11] | Low / Resistant[10] |
| Striatal DA Depletion | Severe (~85%)[11][15] | Moderate (~58%)[11][15] | Minimal[10] |
| SNc Neuron Loss | Significant (>50%)[9] | Minimal (<25%)[9] | Minimal[14] |
| Typical Use Case | Standard model for PD pathogenesis and neuroprotection studies. | Comparative studies on resistance mechanisms. | Not recommended for standard lesioning studies. |
Table 1: Comparison of MPTP Susceptibility in Common Mouse Strains.
Q4: My MPTP solution sometimes seems less effective, even at the same calculated dose. How should I prepare and handle it?
Answer: The chemical integrity of your MPTP solution is paramount. MPTP hydrochloride is susceptible to degradation. Follow these steps to ensure consistent potency:
-
Purchase and Storage:
-
Solution Preparation:
-
Prepare the MPTP solution fresh on the day of injection. Do not store solutions for extended periods.
-
Use sterile, 0.9% physiological saline as the vehicle.
-
Protect the solution from light by wrapping the vial in aluminum foil. If preparing enough for multiple injections on the same day, keep the solution on ice between injections.[17]
-
-
Validation:
-
For critical studies, particularly when testing neuroprotective compounds, it's advisable to validate that your experimental drug does not interfere with MPTP metabolism. This can be done by measuring striatal MPP+ levels via HPLC at peak times (approx. 90 minutes post-injection).[17]
-
Safety First: Always handle MPTP and MPTP-treated animals with extreme caution. Wear appropriate PPE, including double gloves, a lab coat, and eye protection.[18] All procedures involving MPTP should be conducted in a designated area, such as a chemical fume hood.[16][19] Animal waste and bedding are considered hazardous for at least 72 hours post-injection.[18][20]
Section 3: Troubleshooting Dosing Regimens and Post-Dosing Assessment
The choice of dosing regimen dictates the nature of the resulting pathology. Inconsistent application or assessment can ruin an otherwise well-planned experiment.
Q5: What is the difference between acute, sub-acute, and chronic MPTP regimens, and which one should I use?
Answer: The choice of regimen depends entirely on your research question. Each protocol models different aspects of Parkinson's disease pathology.
-
Acute Regimen:
-
Protocol: Multiple high-dose injections within a single day (e.g., 4 x 20 mg/kg, i.p., 2 hours apart).[13]
-
Outcome: Causes rapid and severe depletion of striatal dopamine (>80%) and significant SNc cell loss.[13]
-
Best For: Studies focused on the mechanisms of acute neurotoxicity and screening for potent neuroprotective compounds.
-
Troubleshooting: High mortality can be an issue. Ensure animals are well-hydrated. The behavioral phenotype can be complex, sometimes showing hyperactivity instead of bradykinesia, which may not correlate well with the extent of the lesion.[13]
-
-
Sub-acute Regimen:
-
Protocol: One moderate-dose injection daily for several consecutive days (e.g., 1 x 30 mg/kg, i.p., for 5 days).[17][21]
-
Outcome: Produces a more moderate lesion (40-50% DA depletion) and is associated with apoptotic cell death pathways.[17]
-
Best For: Investigating apoptotic mechanisms and therapeutic interventions over a slightly longer timeframe.
-
Troubleshooting: This model can also produce behavioral inconsistencies, with some studies reporting hyperactivity.[22] Therefore, relying solely on behavioral readouts without robust histological and neurochemical validation is not recommended.[21]
-
-
Chronic Regimen:
-
Protocol: Lower doses administered over a longer period (e.g., weekly or bi-weekly for several weeks), often combined with probenecid to inhibit renal clearance of MPTP and prolong its action.[23]
-
Outcome: More progressive neuronal loss, chronic inflammation, and the formation of cytoplasmic inclusions, which better mimic the slow progression of human PD.[23]
-
Best For: Studying mechanisms of disease progression, chronic inflammation, and testing therapies aimed at slowing neurodegeneration.
-
Troubleshooting: This protocol is time and labor-intensive. The use of probenecid adds another variable that must be carefully controlled.
-
Q6: My behavioral tests are not showing a clear motor deficit. How do I validate my model?
Answer: This is a critical point: behavioral outcomes in MPTP-treated mice do not always correlate with the degree of neurochemical or histological damage. [13] Some regimens can even induce hyperactivity.[21] Therefore, a multi-faceted approach to validation is essential for trustworthy results.
-
Primary Validation (Mandatory):
-
Histology/Immunohistochemistry: The gold standard for validation is quantifying the loss of dopaminergic neurons. This is achieved by staining brain sections (striatum and SNc) for Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis. Stereological cell counting in the SNc provides a robust measure of cell loss.[24][25][26] A successful lesion in C57BL/6 mice should show a significant reduction in TH-positive cells in the SNc and fibers in the striatum.[24]
-
Neurochemistry: Use High-Performance Liquid Chromatography (HPLC) to measure the levels of dopamine (DA) and its metabolites (DOPAC, HVA) in striatal tissue homogenates. A severe lesion should result in a >70-80% depletion of striatal dopamine compared to saline-treated controls.[11][27]
-
-
Secondary Validation (Behavioral):
-
Once the lesion is confirmed via histology and neurochemistry, you can correlate it with behavioral tests.
-
Open Field Test: Can be used to assess general locomotor activity. MPTP-lesioned mice often show reduced total distance traveled.[27]
-
Rotarod Test: This test evaluates motor coordination and balance. Deficits are often seen, but performance can be variable.[21]
-
Pole Test / Grid Test: These tests are more specific for bradykinesia and motor coordination deficits and are often more sensitive in detecting MPTP-induced impairments.[27][28]
-
Troubleshooting Tip: If your histology shows significant cell loss but your behavioral tests are inconclusive, do not discard the experiment. The primary validation (histology/neurochemistry) confirms the model's success. The behavioral data, while important, may reflect the specific limitations of that test or regimen. Consider using a battery of behavioral tests to get a more complete picture.[27]
Section 4: Key Experimental Protocol
This section provides a detailed, step-by-step methodology for a widely used sub-acute MPTP protocol.
Protocol: Sub-Acute MPTP Administration in C57BL/6 Mice
This protocol is designed to produce a robust and reproducible dopaminergic lesion.
Materials:
-
Male C57BL/6 mice (10-12 weeks old)
-
MPTP hydrochloride (MPTP-HCl)
-
Sterile 0.9% saline
-
Appropriate PPE (double gloves, lab coat, eye protection)
-
1 mL syringes with 27-gauge needles
-
Ice bucket, aluminum foil
Procedure:
-
Animal Acclimation: House animals in the facility for at least one week prior to the experiment to acclimate them to the environment. Handle mice daily for 2-3 days before injections to reduce handling stress.
-
MPTP Solution Preparation (Perform in a chemical fume hood): a. On Day 1 of injections, calculate the total volume of solution needed. Assume an injection volume of 10 µL per gram of body weight. b. Calculate the required concentration. For a 30 mg/kg dose, the concentration will be 3.0 mg/mL (or 30 mg per 10 mL). c. Weigh the required amount of MPTP-HCl and dissolve it in the calculated volume of sterile saline. d. Protect the solution from light with foil and keep it on ice.
-
Administration Schedule: a. Weigh each mouse immediately before injection to calculate the precise volume needed. b. On Day 1, administer one intraperitoneal (i.p.) injection of MPTP solution (30 mg/kg). The control group receives an equivalent volume of sterile saline. c. Repeat this injection once daily for a total of 5 consecutive days.
-
Post-Injection Monitoring: a. Monitor animals closely for any signs of distress. b. Maintain all safety precautions for handling animals and their cages for at least 72 hours after the final injection.
-
Lesion Stabilization: a. Allow the neurotoxic lesion to fully develop and stabilize. A period of 21 days after the final injection is recommended before proceeding with endpoint analysis.[17]
-
Endpoint Analysis: a. Behavioral Testing: Conduct behavioral tests (e.g., open field, rotarod) between 21 and 28 days post-injection. b. Tissue Collection: At the conclusion of the study, deeply anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde (for histology). c. Validation: Process brain tissue for TH immunohistochemistry and/or HPLC analysis of striatal dopamine levels to confirm the lesion.
References
-
Przedborski, S., Tieu, K., Perier, C., & Vila, M. (2004). The parkinsonian toxin MPTP: action and mechanism. Journal of Neural Transmission. Supplementum, (68), 91–102. [Link]
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Wikipedia. (n.d.). MPTP. Wikipedia. [Link]
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Siegel, G. J., Agranoff, B. W., Albers, R. W., et al., editors. (1999). MPTP-Induced Parkinsonian Syndrome. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. [Link]
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Sedelis, M., Hofele, K., Auburger, G. W., Morgan, S., Huston, J. P., & Schwarting, R. K. (2000). MPTP susceptibility in the mouse: behavioral, neurochemical, and histological analysis of gender and strain differences. Behavioural Brain Research, 113(1-2), 191–203. [Link]
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Schwarting, R. K., & Huston, J. P. (1996). Behavioral phenotyping of the MPTP mouse model of Parkinson's disease. Behavioural Brain Research, 79(1-2), 1–16. [Link]
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Gokul, K., et al. (2012). Metabolism of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine by Mitochondrion-targeted Cytochrome P450 2D6: IMPLICATIONS IN PARKINSON DISEASE. Journal of Biological Chemistry, 287(44), 36832–36843. [Link]
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Zhang, L., et al. (2005). Comparison of Behavioral Tests in MPTP-induced Parkinson's Disease in Mice. Journal of Huazhong University of Science and Technology [Medical Sciences], 25(6), 633-636. [Link]
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Sosso, C., & Lorenzi, A. (2013). MPTP: MODEL FOR PARKINSON'S DISEASE. SlideShare. [Link]
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Sedelis, M., Hofele, K., Auburger, G. W., Morgan, S., Huston, J. P., & Schwarting, R. K. (2000). MPTP Susceptibility in the Mouse: Behavioral, Neurochemical, and Histological Analysis of Gender and Strain Differences. ProQuest. [Link]
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Przedborski, S., et al. (2004). The parkinsonian toxin MPTP: action and mechanism. Semantic Scholar. [Link]
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Meredith, G. E., & Rademacher, D. J. (2011). MPTP Mouse Models of Parkinson's Disease: An Update. Journal of Parkinson's Disease, 1(1), 19–33. [Link]
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Frank-Cannon, T. C., et al. (2009). MPTP-induced mouse model of Parkinson's disease: A promising direction for therapeutic strategies. Biomolecules and Biomedicine, 28(2), 81–89. [Link]
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Manalo, R. V. M., et al. (2020). Behavioral characterization in MPTP/p mouse model of Parkinson's disease. Journal of Integrative Neuroscience, 19(2), 323–333. [Link]
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Sagi, Y., et al. (2003). RESPONSE TO 1-METHYL-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE (MPTP) DIFFERS IN MOUSE STRAINS AND REVEALS A DIVERGENCE IN JNK SIGNALING AND COX-2 INDUCTION PRIOR TO LOSS OF NEURONS IN THE SUBSTANTIA NIGRA PARS COMPACTA. Neuroscience, 122(4), 1143–1156. [Link]
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Wang, X., et al. (2018). Reassessment of subacute MPTP-treated mice as animal model of Parkinson's disease. Acta Pharmacologica Sinica, 39(1), 38–46. [Link]
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Kopach, O., et al. (2022). Assessment of the Behavioral and Neurochemical Characteristics in a Mice Model of the Premotor Stage of Parkinson's Disease Induced by Chronic Administration of a Low Dose of MPTP. International Journal of Molecular Sciences, 23(19), 11849. [Link]
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Naoi, M., Maruyama, W., & Nakao, N. (2004). Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease. ResearchGate. [Link]
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Naoi, M., Maruyama, W., & Nakao, N. (2004). Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease. Current Topics in Medicinal Chemistry, 4(13), 1371-1382. [Link]
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Dutka, M., et al. (2024). Structure, pharmacokinetics and pharmacodynamics of MPTP in the CNS. ResearchGate. [Link]
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Yang, S. C., et al. (1988). Recommended safe practices for using the neurotoxin MPTP in animal experiments. ResearchGate. [Link]
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Yang, S. C., Markey, S. P., Bankiewicz, K. S., London, W. T., & Lunn, G. (1988). Recommended safe practices for using the neurotoxin MPTP in animal experiments. Laboratory Animal Science, 38(5), 563–567. [Link]
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Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols, 2(1), 141–151. [Link]
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Office of Research Services, NIH. (n.d.). Procedures for Working with MPTP OR MPTP-Treated Animals. [Link]
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Columbia University Environmental Health & Safety. (n.d.). Work with MPTP & MPTP-Treated Animals. [Link]
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Valente, P., et al. (2013). Validation of the MPTP mouse model of dopaminergic cell degeneration. ResearchGate. [Link]
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Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Semantic Scholar. [Link]
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Linder, J. C., & Perl, D. P. (1987). The acute histopathology of MPTP in the mouse CNS. Acta Neuropathologica, 74(3), 263–271. [Link]
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Jones, B. C., et al. (2014). MPTP neurotoxicity is highly concordant between the sexes among BXD recombinant inbred mouse strains. Neurotoxicology and Teratology, 44, 42–48. [Link]
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Kim, Y. S., et al. (2014). Differential Effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine on Motor Behavior and Dopamine Levels at Brain Regions in Three Different Mouse Strains. Experimental Neurobiology, 23(1), 57–64. [Link]
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Kim, K. S., et al. (2015). Histological confirmation of neuronal loss by MPTP and neuroprotection by antidepressants. ResearchGate. [Link]
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D'Amico, M., et al. (2020). Histological and stereological analysis in MPTP-lesioned mice. ResearchGate. [Link]
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Lazzara, C. A., et al. (2020). Neurochemical, histological, and behavioral profiling of the acute, sub-acute, and chronic MPTP mouse model of Parkinson's disease. Journal of Neuroscience Research, 98(10), 2098–2114. [Link]
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Frank-Cannon, T. C., et al. (2009). MPTP-induced mouse model of Parkinson's disease: A promising direction of therapeutic strategies. Biomolecules and Biomedicine, 28(2), 81-89. [Link]
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Jones, B. C., et al. (2013). Systems Analysis of Genetic Variation in MPTP Neurotoxicity in Mice. ResearchGate. [Link]
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Narmashiri, A., et al. (2022). The effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) on the cognitive and motor functions in rodents: A systematic review and meta-analysis. Neuroscience and Biobehavioral Reviews, 139, 104792. [Link]
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Przedborski, S., & Jackson-Lewis, V. (2003). The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine mouse model: a tool to explore the pathogenesis of Parkinson's disease. Annals of the New York Academy of Sciences, 991, 189–198. [Link]
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Meredith, G. E., et al. (2009). Modeling PD pathogenesis in mice: advantages of a chronic MPTP protocol. Journal of Neural Transmission. Supplementum, (73), 131–139. [Link]
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Zhang, Y., et al. (2022). Effect of Different MPTP Administration Intervals on Mouse Models of Parkinson's Disease. ResearchGate. [Link]
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MCE. (n.d.). [Troubleshooting] Please advise on the identification method of MPTP-induced mouse Parkinson's disease model? ResearchGate. [Link]
Sources
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- 3. Metabolism of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine by Mitochondrion-targeted Cytochrome P450 2D6: IMPLICATIONS IN PARKINSON DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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Technical Support Center: Method Refinement for Metabolite Identification of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
Welcome to the technical support center for the analytical characterization of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the identification of MPTP metabolites, with a particular focus on hydroxylated species such as 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol (MPTP-3-ol). Our goal is to equip you with the expertise to navigate the complexities of your experimental workflow, ensuring data integrity and scientific rigor.
Introduction: The Challenge of Identifying Hydroxylated MPTP Metabolites
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a potent neurotoxin known to induce symptoms of Parkinson's disease by destroying dopaminergic neurons in the substantia nigra.[1][2] Its toxicity is mediated by its metabolism to the active toxicant 1-methyl-4-phenylpyridinium (MPP⁺).[1][3][4] The metabolic pathway of MPTP is complex, involving multiple enzymatic reactions and leading to the formation of various metabolites, including hydroxylated species. The identification of these metabolites, such as p-hydroxy-MPTP and potential isomers like this compound, is crucial for a comprehensive understanding of MPTP's mechanism of toxicity and for the development of potential therapeutic interventions.
The primary analytical challenge in identifying these metabolites lies in their polar nature and the potential for isomeric forms, which complicates their separation and definitive identification from complex biological matrices. This guide will provide a structured approach to refining your analytical methods, focusing on Liquid Chromatography-Mass Spectrometry (LC-MS), and will address common issues encountered during these experiments.
Metabolic Pathway of MPTP
The bioactivation of MPTP is a critical process in its neurotoxicity. The pathway involves several key steps, and understanding this is fundamental to designing your metabolite identification strategy.
Caption: Metabolic pathway of MPTP.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analytical methodology for MPTP metabolite identification.
Q1: What are the primary challenges in the LC-MS analysis of hydroxylated MPTP metabolites?
A1: The main challenges include:
-
Polarity: Hydroxylated metabolites are more polar than the parent compound, MPTP. This can lead to poor retention on traditional reversed-phase (RP) liquid chromatography columns.
-
Isomeric Separation: Distinguishing between isomers (e.g., hydroxylation on the phenyl ring versus the tetrahydropyridine ring) is critical for accurate identification. Co-elution of isomers can lead to ambiguous mass spectrometry data.
-
Low Abundance: Some metabolites may be present at very low concentrations in biological samples, requiring highly sensitive analytical methods.
-
Matrix Effects: Biological matrices such as plasma, urine, or brain tissue can cause ion suppression or enhancement in the mass spectrometer, affecting quantification and detection limits.[5]
Q2: Which type of liquid chromatography is best suited for separating MPTP and its polar metabolites?
A2: While reversed-phase chromatography can be used, for comprehensive analysis of both the parent drug and its polar metabolites, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective.[6][7] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which allows for better retention of polar analytes. Alternatively, ion-pairing chromatography can be employed to improve the retention of charged metabolites like MPP⁺ on reversed-phase columns.
Q3: How can I optimize my mass spectrometer settings for the detection of hydroxylated MPTP?
A3: Optimization of MS parameters is crucial for achieving high sensitivity and specificity. Here are key steps:
-
Infusion of a Standard: If a standard of the hydroxylated metabolite is available, infuse it directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flows, and temperature) and fragmentation conditions (collision energy).
-
Precursor Ion Selection: The precursor ion will be the protonated molecule [M+H]⁺ of the hydroxylated MPTP.
-
Product Ion Scans: Perform product ion scans to identify characteristic fragment ions. The fragmentation pattern will be crucial for structural elucidation and distinguishing between isomers. For hydroxylated tetrahydropyridines, expect losses of water (H₂O), the methyl group (CH₃), and fragmentation of the tetrahydropyridine ring.[8][9]
Troubleshooting Guide
This section provides solutions to common problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) for polar metabolites | - Secondary interactions with the stationary phase.- Inappropriate mobile phase pH. | - Optimize mobile phase pH: Ensure the pH is appropriate for the analyte's pKa to maintain a consistent ionization state.- Use a different column chemistry: Consider a HILIC column or a reversed-phase column with a different end-capping.- Add a mobile phase modifier: Low concentrations of formic acid or ammonium formate can improve peak shape. |
| Inconsistent retention times | - Inadequate column equilibration.- Changes in mobile phase composition.- Temperature fluctuations. | - Ensure sufficient equilibration: For HILIC, longer equilibration times are often necessary.- Prepare fresh mobile phase daily: Evaporation of the organic component can alter retention times.- Use a column oven: Maintain a stable column temperature. |
| Low signal intensity or no peak detected | - Ion suppression from matrix components.- Inefficient ionization.- Analyte degradation. | - Improve sample preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.- Optimize MS source parameters: Re-tune the instrument using a standard of the analyte if possible.- Check sample stability: Prepare fresh samples and keep them at a low temperature before injection. |
| Inability to separate isomers | - Insufficient chromatographic resolution. | - Optimize the LC gradient: A shallower gradient can improve separation.- Try a different stationary phase: Test columns with different selectivities.- Adjust mobile phase pH: Small changes in pH can alter the retention of isomers differently. |
Experimental Protocols
Protocol 1: Sample Preparation from Brain Tissue
This protocol provides a general workflow for extracting MPTP and its metabolites from brain tissue.
-
Homogenization: Homogenize the brain tissue sample in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile or methanol) in a 3:1 ratio (solvent:homogenate) to precipitate proteins.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Drying and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS analysis.
Protocol 2: Generic LC-MS/MS Method for Metabolite Screening
This is a starting point for developing a method for the identification of hydroxylated MPTP metabolites.
-
Liquid Chromatography:
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually increase the percentage of Mobile Phase A.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full scan for initial screening, followed by product ion scan (MS/MS) for structural confirmation.
-
Collision Energy: Optimize for the specific metabolite of interest. A ramped collision energy can be used to generate a comprehensive fragmentation spectrum.
-
Visualization of the Analytical Workflow
The following diagram illustrates the key steps in the identification of hydroxylated MPTP metabolites.
Caption: Workflow for hydroxylated MPTP metabolite identification.
Conclusion
The successful identification of this compound and other hydroxylated metabolites of MPTP requires a systematic and refined analytical approach. By understanding the metabolic pathway, carefully selecting and optimizing your LC-MS conditions, and implementing robust troubleshooting strategies, you can overcome the inherent challenges of analyzing these polar and often low-abundance compounds. This guide provides a foundation for developing and refining your methods, ultimately leading to high-quality, reliable data that will advance our understanding of MPTP neurotoxicity.
References
-
Dai, Y., & Hsiao, J. J. (n.d.). Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. Agilent Technologies, Inc. Retrieved from [Link]
-
LabRulez LCMS. (n.d.). Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. Retrieved from [Link]
-
Obata, T. (2002). Dopamine efflux by MPTP and hydroxyl radical generation. Journal of Neural Transmission, 109(9), 1159–1180. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Neurotoxicity of MPTP and its Hydroxylated Analog, 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Neurotoxic Cascade of MPTP: A Multi-step Process
The neurotoxicity of MPTP is not inherent to the molecule itself but is a consequence of its metabolic activation within the brain.[1] This process can be dissected into several key steps, each of which is critical for its selective destruction of dopaminergic neurons in the substantia nigra pars compacta.
Step 1: Bioactivation by Monoamine Oxidase B (MAO-B)
MPTP, being a lipophilic molecule, readily crosses the blood-brain barrier.[1] Once in the central nervous system, it is metabolized by monoamine oxidase B (MAO-B), an enzyme primarily located in glial cells, to the intermediate 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+).[5] MPDP+ is then further oxidized to the active neurotoxin, the 1-methyl-4-phenylpyridinium ion (MPP+).[1][5]
Caption: Metabolic activation of MPTP to its toxic metabolite, MPP+.
Step 2: Selective Uptake by Dopaminergic Neurons
The selective toxicity of MPP+ towards dopaminergic neurons is primarily due to its recognition and uptake by the dopamine transporter (DAT), which is highly expressed on the presynaptic terminals of these neurons.[2] This active transport mechanism leads to the accumulation of MPP+ within dopaminergic neurons to toxic concentrations.
Step 3: Mitochondrial Impairment and Oxidative Stress
Once inside the neuron, MPP+ is actively sequestered by mitochondria. Within the mitochondria, MPP+ potently inhibits Complex I of the electron transport chain, leading to a cascade of detrimental events.[1] This inhibition disrupts ATP production, increases the generation of reactive oxygen species (ROS) such as superoxide radicals, and induces oxidative stress.[6][7] The resulting energy failure and oxidative damage ultimately trigger apoptotic cell death of the dopaminergic neuron.
Structure-Activity Relationships of MPTP Analogs
The neurotoxic potential of MPTP analogs is highly dependent on their chemical structure. Modifications to the phenyl ring or the nitrogen atom can significantly alter their interaction with MAO-B, the dopamine transporter, and mitochondrial Complex I.
| Structural Modification | Effect on Neurotoxicity | Reference |
| Substitution on the Phenyl Ring | Ortho- and meta-substituents can be tolerated and in some cases enhance reactivity with MAO. Para-substituents tend to decrease reactivity. | [8] |
| Substitution on the Nitrogen | The N-methyl group appears to be optimal. Larger alkyl groups generally reduce neurotoxicity. | [8] |
| Oxidation State of the Pyridine Ring | The tetrahydropyridine form is necessary for MAO-B metabolism. The fully oxidized pyridinium form is the active toxin. | [9] |
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol: An Indirect Comparison
As previously mentioned, there is a notable absence of direct experimental studies on the neurotoxicity of this compound in the peer-reviewed literature. However, we can infer its potential neurotoxic properties based on the known structure-activity relationships of MPTP analogs.
The key structural difference is the presence of a hydroxyl group at the 3-position of the tetrahydropyridine ring. The impact of this modification on neurotoxicity would depend on several factors:
-
Metabolism by MAO-B: The presence of the hydroxyl group could potentially influence the rate and extent of its oxidation by MAO-B to a corresponding pyridinium species. For neurotoxicity to occur, this bioactivation step is crucial.
-
Interaction with the Dopamine Transporter (DAT): The polarity introduced by the hydroxyl group might affect its affinity for DAT, thereby influencing its selective accumulation in dopaminergic neurons.
-
Inhibition of Mitochondrial Complex I: Should a hydroxylated MPP+ analog be formed and taken up by dopaminergic neurons, its ability to inhibit Complex I would be the ultimate determinant of its neurotoxicity.
A study on a structurally related compound, the 2'-hydroxymethyl analog of MPTP, found that it exhibited a neurotoxic potency similar to that of MPTP itself.[10] This suggests that the addition of a hydroxyl group in the vicinity of the phenyl ring does not necessarily abolish neurotoxicity. While the hydroxyl group in this compound is on the tetrahydropyridine ring, it is plausible that this compound could still serve as a substrate for MAO-B and that its oxidized metabolite could be toxic to dopaminergic neurons. However, without direct experimental evidence, this remains a hypothesis.
Experimental Protocols for Neurotoxicity Assessment
To definitively determine the neurotoxic potential of this compound and compare it to MPTP, a series of in vitro and in vivo experiments would be required.
In Vitro Neurotoxicity Assay
This protocol outlines a general procedure for assessing the neurotoxicity of a compound in a cell culture model.
Caption: A generalized workflow for in vitro neurotoxicity assessment.
Step-by-Step Methodology:
-
Cell Culture: Culture a suitable dopaminergic cell line (e.g., human neuroblastoma SH-SY5Y cells) or primary rodent midbrain neurons.
-
Plating: Seed the cells into 96-well plates at an appropriate density.
-
Compound Preparation: Prepare stock solutions of MPTP and this compound in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in cell culture medium.
-
Treatment: Expose the cells to a range of concentrations of each compound for 24 to 48 hours. Include a vehicle control group.
-
Assessment of Cell Viability:
-
MTT Assay: Measure the metabolic activity of the cells as an indicator of viability.
-
LDH Assay: Measure the release of lactate dehydrogenase from damaged cells into the culture medium.
-
-
Dopamine Uptake Assay: Assess the functional integrity of the dopamine transporters by measuring the uptake of radiolabeled dopamine.
-
Morphological Analysis: Use high-content imaging to quantify changes in neuronal morphology, such as neurite outgrowth and cell body size.
In Vivo Neurotoxicity Model (Mouse)
This protocol describes a common method for inducing a Parkinson's-like phenotype in mice using a neurotoxin.[3][11]
Step-by-Step Methodology:
-
Animal Selection: Use a mouse strain known to be susceptible to MPTP, such as C57BL/6.
-
Compound Administration: Administer MPTP or this compound via intraperitoneal or subcutaneous injection. A typical acute regimen for MPTP is four injections of 20 mg/kg at 2-hour intervals.[11]
-
Behavioral Analysis: At various time points after injection (e.g., 7, 14, and 21 days), assess motor function using tests such as the rotarod, pole test, and open field test.
-
Neurochemical Analysis: At the end of the study, sacrifice the animals and dissect the striatum and substantia nigra. Use high-performance liquid chromatography (HPLC) to measure the levels of dopamine and its metabolites (DOPAC and HVA).
-
Immunohistochemistry: Process brain sections for tyrosine hydroxylase (TH) immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.
Conclusion
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A Comparative Analysis of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its Metabolite MPP+ in Neurotoxicity Research
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
The discovery that 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) induces a syndrome in humans and primates strikingly similar to Parkinson's disease has revolutionized research into the neurodegenerative disorder. This guide provides a comparative analysis of MPTP and its active metabolite, 1-methyl-4-phenylpyridinium (MPP+), focusing on their distinct and overlapping roles in mediating neurotoxicity. Understanding these differences is critical for the accurate design and interpretation of in vitro and in vivo models of Parkinson's disease.
The Journey from Pro-toxin to Neurotoxin: A Tale of Two Molecules
MPTP itself is a relatively innocuous, lipophilic compound that can readily cross the blood-brain barrier.[1][2] Its toxicity is contingent upon its metabolic activation within the central nervous system. This biotransformation is a crucial first step in the cascade of events leading to the selective destruction of dopaminergic neurons in the substantia nigra, a key pathological hallmark of Parkinson's disease.[3]
The metabolic activation of MPTP occurs primarily in astrocytes, where the enzyme monoamine oxidase-B (MAO-B) catalyzes its oxidation to 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+).[1][4] MPDP+ is then further oxidized, either enzymatically or non-enzymatically, to the ultimate toxic species, MPP+.[1] This metabolic process is a critical determinant of MPTP's neurotoxicity, and inhibition of MAO-B has been shown to protect against its effects.[5]
A recent study has shed light on a fascinating aspect of this metabolic process, suggesting that the intermediate, MPDP+, can passively diffuse across astrocyte membranes into the extracellular space.[6] The final conversion to MPP+ then predominantly occurs extracellularly. This finding helps to explain why the astrocytes that produce MPP+ are largely spared from its toxic effects.[6]
Once in the extracellular space, the positively charged MPP+ is a prime substrate for the dopamine transporter (DAT), which is highly expressed on the surface of dopaminergic neurons.[4][7] This selective uptake mechanism is the primary reason for the specific vulnerability of these neurons to MPP+ toxicity.[7][8]
dot
Caption: Downstream effects of MPP+ toxicity in dopaminergic neurons.
Experimental Data: A Head-to-Head Comparison
The following table summarizes key comparative data between MPTP and MPP+ based on established experimental findings.
| Feature | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | 1-Methyl-4-phenylpyridinium (MPP+) |
| Primary Site of Action | Primarily acts as a pro-toxin, requiring metabolic activation. [1] | The active neurotoxin that directly targets dopaminergic neurons. [9] |
| Blood-Brain Barrier Permeability | High (lipophilic). [1] | Low (hydrophilic, charged molecule). [10] |
| Mechanism of Neuronal Entry | Passive diffusion across cell membranes. [11] | Active uptake via the dopamine transporter (DAT). [4][7] |
| Primary Intracellular Target | Does not have a primary intracellular target; its toxicity is dependent on conversion to MPP+. [12] | Mitochondria, specifically Complex I of the electron transport chain. [13][12] |
| In Vitro Model Suitability | Suitable for studies investigating the role of MAO-B in neurotoxicity and for screening MAO-B inhibitors. [11] | The preferred agent for directly inducing dopaminergic cell death in vitro, bypassing the need for metabolic activation. [14][15] |
| In Vivo Model Suitability | Widely used to create animal models of Parkinson's disease that recapitulate the metabolic activation process. [2][3] | Can be directly infused into the brain to create localized lesions of dopaminergic neurons. [2] |
| Relative Toxicity | Less toxic than MPP+ when directly applied to neuronal cultures. [9] | Significantly more toxic than MPTP in direct application to neurons, by orders of magnitude. [9] |
Experimental Protocols: Modeling Neurotoxicity
The choice between MPTP and MPP+ as a neurotoxic agent is dependent on the specific research question. Below are outlines of standard experimental protocols for both in vitro and in vivo applications.
In Vitro Model: MPP+-Induced Neurotoxicity in SH-SY5Y Cells
The human neuroblastoma cell line SH-SY5Y is a commonly used in vitro model for Parkinson's disease research as these cells can be differentiated into a dopaminergic-like phenotype. [11] Objective: To assess the neuroprotective effects of a novel compound against MPP+-induced cell death.
Step-by-Step Methodology:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
To induce a dopaminergic phenotype, differentiate the cells by treating with 10 µM retinoic acid for 3-5 days, followed by 50 ng/mL brain-derived neurotrophic factor (BDNF) for an additional 2-3 days.
-
-
Compound Treatment and MPP+ Exposure:
-
Pre-treat the differentiated cells with the experimental neuroprotective compound at various concentrations for a specified period (e.g., 1-2 hours).
-
Introduce MPP+ to the culture medium at a final concentration known to induce significant cell death (e.g., 0.5-2 mM). Include a vehicle control group (no compound, with MPP+) and a negative control group (no compound, no MPP+).
-
-
Assessment of Cell Viability:
-
After a 24-48 hour incubation with MPP+, assess cell viability using a standard method such as the MTT assay or LDH release assay.
-
Quantify the results and compare the viability of cells pre-treated with the experimental compound to the vehicle control group to determine the degree of neuroprotection.
-
-
Mechanistic Studies (Optional):
-
To investigate the mechanism of neuroprotection, assess markers of oxidative stress (e.g., ROS production using DCFDA) and mitochondrial function (e.g., mitochondrial membrane potential using TMRM or JC-1).
-
In Vivo Model: MPTP-Induced Parkinsonism in Mice
The C57BL/6 mouse strain is particularly susceptible to MPTP and is a widely used animal model. [2] Objective: To evaluate the efficacy of a therapeutic agent in mitigating the motor deficits and dopaminergic neuron loss in an MPTP-induced mouse model of Parkinson's disease.
Step-by-Step Methodology:
-
Animal Acclimatization and Baseline Behavioral Testing:
-
Acclimatize male C57BL/6 mice (8-10 weeks old) to the housing facility for at least one week.
-
Conduct baseline behavioral assessments to evaluate motor function. Common tests include the rotarod test for motor coordination and the open field test for locomotor activity.
-
-
MPTP Administration:
-
Administer MPTP hydrochloride dissolved in saline via intraperitoneal injection. A common sub-acute dosing regimen is 20-30 mg/kg daily for 5 consecutive days. A saline-injected control group should be included.
-
All procedures involving MPTP must be conducted with strict adherence to safety protocols due to its human neurotoxicity.
-
-
Therapeutic Agent Administration:
-
Administer the experimental therapeutic agent according to the desired treatment paradigm (e.g., pre-treatment, co-treatment, or post-treatment relative to MPTP administration).
-
-
Post-Treatment Behavioral Testing:
-
At a specified time point after the final MPTP injection (e.g., 7-14 days), repeat the behavioral tests to assess the extent of motor deficits and any therapeutic improvements.
-
-
Neurochemical and Histological Analysis:
-
At the end of the study, euthanize the animals and harvest the brains.
-
Dissect the striatum and substantia nigra.
-
Use high-performance liquid chromatography (HPLC) to quantify dopamine and its metabolites in the striatum.
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in sections of the substantia nigra to quantify neuronal loss.
-
dot
Caption: A generalized workflow for in vitro and in vivo neurotoxicity studies.
Conclusion
References
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Mechanism of the neurotoxicity of 1-methyl-4-phenylpyridinium (MPP+), the toxic bioactivation product of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). PubMed. Available at: [Link]
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- 5. Studies on the mechanism of action of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Comparative toxicity of MPTP, MPP+ and 3,3-dimethyl-MPDP+ to dopaminergic neurons of the rat substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Mechanism of the neurotoxicity of 1-methyl-4-phenylpyridinium (MPP+), the toxic bioactivation product of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. neuroproof.com [neuroproof.com]
- 15. Development of In Vitro Parkinson's Disease Model Mediated by MPP+ and α‐Synuclein Using Wharton's Jelly Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Species Metabolism of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol
Prepared by a Senior Application Scientist
This guide provides a detailed comparison of the metabolic pathways of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol, a hydroxylated analog of the potent neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Understanding the cross-species metabolic variations is critical for researchers in neurotoxicology and drug development, as these differences can profoundly impact the compound's neurotoxic potential and preclinical model selection.
This document moves beyond a simple recitation of facts, offering a synthesized analysis grounded in established biochemical principles and providing actionable experimental protocols to investigate these pathways. We will first review the canonical bioactivation pathway of the parent compound, MPTP, and then extrapolate, based on enzymatic specificities, how the introduction of a 3-hydroxyl group is likely to create significant metabolic divergence across common preclinical species and humans.
The Foundational Pathway: Bioactivation of the Parent Compound, MPTP
To comprehend the metabolism of its hydroxylated analog, we must first understand the well-characterized pathway of MPTP. The neurotoxicity of MPTP is entirely dependent on its metabolic conversion to the active toxicant, 1-methyl-4-phenylpyridinium (MPP+). This process occurs in two primary steps, predominantly within astrocytes in the brain.
-
MAO-B Catalyzed Oxidation: MPTP, being lipophilic, readily crosses the blood-brain barrier. In the brain, it is first oxidized by Monoamine Oxidase B (MAO-B) to the intermediate 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+).
-
Spontaneous or Enzymatic Oxidation: MPDP+ is then further oxidized to the stable, toxic metabolite MPP+. This second step can occur spontaneously but is also facilitated by cellular enzymes.
MPP+ is subsequently taken up by the dopamine transporter (DAT) into dopaminergic neurons, where it inhibits Complex I of the mitochondrial respiratory chain, leading to ATP depletion, oxidative stress, and ultimately, selective neuronal death.
Caption: Canonical bioactivation pathway of MPTP to its neurotoxic metabolite MPP+.
A crucial point for cross-species comparison is the activity of MAO-B. Primates and humans exhibit significantly higher MAO-B activity in the brain compared to rodents. This enzymatic difference is a primary reason why MPTP is a much more potent and consistent parkinsonian neurotoxin in primates than in mice or rats, establishing the precedent for species-specific metabolic susceptibility.
Predicted Metabolic Fates of this compound
The introduction of a hydroxyl (-OH) group at the 3-position of the tetrahydropyridine ring fundamentally alters the molecule's metabolic profile. It introduces a new site for Phase II conjugation reactions, creating a direct competition between the bioactivation pathway seen with MPTP and detoxification pathways.
The Competing Pathways:
-
Pathway A (Bioactivation): Similar to MPTP, the tetrahydropyridine nitrogen could be oxidized by MAO-B, potentially leading to a hydroxylated MPP+ analog. However, the steric hindrance and altered electronics from the adjacent hydroxyl group may significantly reduce the compound's affinity for the MAO-B active site, making this a less favorable route compared to MPTP.
-
Pathway B (Detoxification): The 3-hydroxyl group is an ideal substrate for Phase II enzymes, primarily UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). These enzymes conjugate the hydroxyl group with glucuronic acid or sulfate, respectively, creating large, water-soluble metabolites that are readily excreted and pharmacologically inactive.
Caption: Predicted competing metabolic pathways for the hydroxylated MPTP analog.
Cross-Species Comparison of Key Metabolic Enzymes
The dominant metabolic pathway in a given species will be determined by the relative expression and activity of the competing enzymes (MAO-B vs. UGTs/SULTs). The following table summarizes these differences in key preclinical models.
| Enzyme Family | Mouse | Rat | Rhesus Macaque | Human | Predicted Impact on Analog Metabolism |
| MAO-B (Brain) | Low-Moderate | Low | High | High | Bioactivation (Pathway A) is more likely in primates and humans than in rodents, but likely less efficient than for MPTP. |
| UGTs (Liver) | High activity, diverse isoforms | High activity, but some isoform differences from humans | Generally similar to humans | High activity, diverse isoforms (UGT1A, UGT2B families) | Detoxification (Pathway B) via glucuronidation is expected to be a major pathway in most species. |
| SULTs (Liver) | High activity | High activity | Generally similar to humans | High activity | Detoxification (Pathway B) via sulfation provides an additional, efficient clearance mechanism across species. |
Interpretation:
-
Rodents (Mouse, Rat): Due to their lower brain MAO-B activity and highly efficient hepatic UGT/SULT systems, rodents are predicted to favor the detoxification pathway (Pathway B) overwhelmingly. The compound is likely to be rapidly conjugated and excreted, resulting in significantly lower neurotoxic potential compared to MPTP.
-
Primates (Macaque, Human): With high brain MAO-B activity, the potential for bioactivation (Pathway A) is greater than in rodents. However, primates also possess robust UGT and SULT conjugation systems. Therefore, a competitive balance will exist. The ultimate toxic potential will depend on the rate of MAO-B oxidation versus the rate of hepatic and potentially central nervous system conjugation. It is plausible that detoxification remains the dominant pathway, but a higher risk of bioactivation exists compared to rodents.
Experimental Protocols for Metabolic Pathway Elucidation
To validate these predictions, a systematic, multi-step experimental approach is required. The following protocols provide a framework for characterizing the cross-species metabolism of this compound.
Protocol 1: In Vitro Metabolic Stability Using Liver Microsomes
This experiment provides a first-pass assessment of metabolic clearance and identifies the major pathways in the liver, the primary site of drug metabolism.
Objective: To determine the rate of metabolism and identify major metabolites in liver microsomes from different species.
Methodology:
-
Preparation: Obtain pooled liver microsomes from human, rhesus macaque, rat, and mouse sources. Prepare an incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Cofactor Addition: Prepare two sets of reaction tubes.
-
Set A (Phase I & II): Add NADPH (for P450s/MAO) and UDPGA (for UGTs) to the microsome suspension.
-
Set B (Phase I only): Add only NADPH.
-
-
Incubation: Pre-warm the tubes to 37°C. Initiate the reaction by adding the test compound (e.g., 1 µM final concentration).
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the parent compound's disappearance and identify and quantify the formation of predicted metabolites (e.g., glucuronide conjugate, hydroxylated MPP+).
Caption: Workflow for in vitro metabolic stability assessment using liver microsomes.
Protocol 2: Recombinant Enzyme Phenotyping
This experiment confirms which specific enzyme families are responsible for the observed metabolism.
Objective: To identify the specific enzymes (e.g., MAO-B, specific UGTs) that metabolize the compound.
Methodology:
-
Enzyme Selection: Use commercially available recombinant human enzymes expressed in a stable cell line (e.g., recombinant human MAO-B, UGT1A1, UGT1A9, etc.).
-
Incubation: Perform incubations similar to Protocol 1, but replace microsomes with a specific recombinant enzyme and its required cofactors.
-
Inhibitor Confirmation: For MAO-B, run a parallel incubation in the presence of a selective MAO-B inhibitor, such as selegiline. A significant reduction in metabolite formation will confirm the role of MAO-B.
-
Analysis: Use LC-MS/MS to measure the formation of the specific metabolite of interest.
Conclusion and Future Directions
The presence of a 3-hydroxyl group on the MPTP backbone is predicted to create a significant metabolic shift, favoring detoxification via Phase II conjugation over bioactivation via MAO-B. This shift is expected to be most pronounced in rodents, which have high conjugating enzyme activity and lower brain MAO-B levels. While primates have a higher intrinsic capacity for MAO-B-mediated bioactivation, their efficient detoxification systems are still likely to play a dominant, protective role.
Consequently, this compound is hypothesized to have a substantially lower neurotoxic risk profile than its parent compound, MPTP, across all species. However, the slightly elevated risk in primates cannot be fully discounted without empirical data.
The experimental protocols outlined in this guide provide a clear and robust framework for definitively characterizing these cross-species metabolic pathways. The resulting data will be invaluable for accurate risk assessment and the selection of appropriate animal models for further toxicological or pharmacological investigation.
References
-
Title: The MPTP Story: A model of Parkinsonism Source: Journal of Parkinson's Disease URL: [Link]
-
Title: Metabolism of the neurotoxin MPTP by human liver monoamine oxidase B Source: Proceedings of the National Academy of Sciences URL: [Link]
-
Title: The role of dopamine transporters in the neurotoxicity of MPTP Source: Neurotoxicology URL: [Link]
-
Title: Species differences in MAO-B and neurotoxicity Source: Journal of Neural Transmission URL: [Link]
"1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol" confirming mechanism of action through genetic knockout models
For decades, the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) has served as a pivotal tool in Parkinson's disease (PD) research, providing a robust model to study the demise of dopaminergic neurons. While the general pathway of MPTP's toxicity is established, definitively confirming the roles of specific proteins and pathways in this neurodegenerative cascade is crucial for the development of targeted therapeutics. This guide provides a comparative analysis of how genetic knockout mouse models are instrumental in dissecting and validating the mechanism of action of MPTP and its active metabolite, 1-methyl-4-phenylpyridinium (MPP⁺). We will delve into the experimental rationale, comparative data, and detailed protocols, offering a comprehensive resource for researchers in neurobiology and drug development.
The Canonical Pathway of MPTP Neurotoxicity: A Multi-Step Process
The neurotoxicity of MPTP is a sequential process that transforms a relatively innocuous compound into a potent and selective dopaminergic neurotoxin.[1][2][3] Understanding this pathway is fundamental to appreciating the insights gained from genetic knockout studies.
-
Systemic Administration and Blood-Brain Barrier Penetration: As a lipophilic molecule, MPTP readily crosses the blood-brain barrier after systemic administration.[4][5]
-
Conversion to MPP⁺ by MAO-B: Within the brain, MPTP is metabolized by monoamine oxidase B (MAO-B), primarily located in astrocytes, into its toxic metabolite, MPP⁺.[4][6][7]
-
Selective Uptake by Dopaminergic Neurons: MPP⁺ is then released into the extracellular space and is selectively taken up by dopaminergic neurons via the high-affinity dopamine transporter (DAT).[4][8][9] This selective uptake is the primary reason for the specific targeting of these neurons.
-
Mitochondrial Impairment: Once inside the dopaminergic neuron, MPP⁺ is actively transported into the mitochondria. Here, it potently inhibits Complex I of the electron transport chain, leading to a drastic reduction in ATP synthesis and an increase in the production of reactive oxygen species (ROS).[10][11][12][13]
-
Oxidative Stress and Neuronal Death: The surge in ROS overwhelms the neuron's antioxidant defenses, causing significant oxidative damage to lipids, proteins, and DNA, ultimately triggering apoptotic cell death.[14][15][16]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "The sequential mechanism of MPTP-induced neurotoxicity."
The Power of Genetic Knockout Models in Mechanistic Validation
Genetic knockout (KO) models, where a specific gene is rendered non-functional, are invaluable for testing hypotheses derived from the canonical pathway. By removing a single protein from the equation, we can observe its necessity and role in the toxic cascade.
Comparative Analysis of Key Genetic Knockout Models in MPTP Toxicity
The following table summarizes the expected and observed outcomes when MPTP is administered to various genetic knockout mouse models compared to their wild-type (WT) littermates. This comparative data provides compelling evidence for the roles of these genes in MPTP's mechanism of action.
| Gene Knockout Model | Hypothesized Role of the Gene Product | Predicted Outcome in KO Mice after MPTP | Experimental Findings and Supporting Data |
| Dopamine Transporter (DAT) KO | Essential for the selective uptake of MPP⁺ into dopaminergic neurons. | Resistance to MPTP-induced neurotoxicity. | Complete protection: DAT-/- mice show no significant decrease in striatal dopamine levels or loss of dopaminergic neurons after MPTP administration, whereas WT mice experience an 87% reduction in dopamine.[17][18] Heterozygotes (DAT+/-) show intermediate toxicity (48% dopamine loss), demonstrating a gene-dose effect.[18] |
| Vesicular Monoamine Transporter 2 (VMAT2) KO (Heterozygote) | Sequesters MPP⁺ into synaptic vesicles, preventing its interaction with mitochondria. | Increased sensitivity to MPTP-induced neurotoxicity. | Enhanced susceptibility: VMAT2+/- mice exhibit a two-fold greater loss of striatal dopamine compared to WT mice at the same MPTP dose (59% vs. 23% loss at 7.5 mg/kg).[13][19][20] This confirms the protective role of VMAT2 in sequestering the toxin. |
| Nuclear factor erythroid 2-related factor 2 (Nrf2) KO | Master regulator of the antioxidant response, inducing the expression of detoxification and antioxidant enzymes. | Increased sensitivity to MPTP due to a compromised antioxidant defense. | Increased vulnerability: Nrf2-/- mice show a more pronounced depletion of dopamine and its metabolites in the striatum following MPTP treatment compared to WT mice.[10][14] They also exhibit exacerbated gliosis, indicating a heightened inflammatory response.[10] Astrocytic overexpression of Nrf2 is sufficient to protect against MPTP toxicity.[2][21] |
| DJ-1 (PARK7) KO | A sensor of oxidative stress that protects neurons against oxidative damage. | Increased sensitivity to MPTP-induced neurotoxicity. | Heightened susceptibility: DJ-1-/- mice display increased striatal denervation and a greater loss of dopaminergic neurons in the substantia nigra after MPTP treatment compared to WT controls.[17][22] Overexpression of DJ-1 in WT mice confers resistance to MPTP.[17][23] |
| PTEN-induced putative kinase 1 (PINK1) KO | A mitochondrial kinase involved in mitochondrial quality control and response to mitochondrial stress. | Increased sensitivity to MPTP-induced neurotoxicity. | Sensitized to MPTP: Loss of PINK1 in mice leads to a greater loss of dopaminergic neurons in the substantia nigra and more significant depletion of striatal dopamine fibers following MPTP administration.[4][24] This suggests that PINK1 is crucial for neuronal survival under conditions of mitochondrial stress induced by MPP⁺. |
| Parkin (PARK2) KO | An E3 ubiquitin ligase involved in mitophagy and protein quality control. | Potentially increased sensitivity to MPTP. | No significant change: Surprisingly, multiple studies have shown that Parkin KO mice do not exhibit increased susceptibility to MPTP-induced dopaminergic neurodegeneration across various dosing regimens.[25][26] This suggests that while Parkin is critical in familial forms of Parkinson's disease, it may not play a primary protective role against the acute mitochondrial insult caused by MPTP. |
Experimental Protocols: A Guide to Practice
Reproducible and rigorous experimental design is paramount in neurotoxicity studies. Below are detailed, step-by-step methodologies for key experiments in an MPTP mouse model study.
Protocol 1: In Vivo MPTP Administration (Sub-acute Regimen)
This protocol is a commonly used method to induce a significant and reproducible lesion of the nigrostriatal dopaminergic pathway in mice.[19][20][27]
Materials:
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride (MPTP-HCl)
-
Sterile 0.9% saline
-
C57BL/6 mice (or genetic knockout and wild-type littermates), 8-10 weeks old
-
Appropriate personal protective equipment (PPE), including a respirator, lab coat, and double gloves. All procedures with MPTP must be conducted in a certified chemical fume hood.
Procedure:
-
Preparation of MPTP Solution: On the day of injection, dissolve MPTP-HCl in sterile 0.9% saline to a final concentration of 2 mg/mL. Prepare fresh for each set of injections.
-
Animal Dosing: Administer MPTP-HCl at a dose of 20 mg/kg via intraperitoneal (i.p.) injection.
-
Injection Schedule: Deliver a total of four injections, one every 2 hours.
-
Post-injection Monitoring: Monitor the animals closely for any signs of acute toxicity. It is common for mice to exhibit transient motor deficits.
-
Tissue Collection: Euthanize the mice 7 to 21 days after the final MPTP injection. The longer time point allows for the stabilization of the dopaminergic lesion.[19]
dot graph G { layout=dot; rankdir=LR; node [shape=plaintext];
} caption: "Workflow for a typical in vivo MPTP neurotoxicity experiment."
Protocol 2: HPLC Analysis of Striatal Dopamine
This protocol outlines the measurement of dopamine and its metabolites in striatal tissue using high-performance liquid chromatography (HPLC) with electrochemical detection.[12][26][28]
Materials:
-
Dissected striatal tissue
-
0.1 M Perchloric acid (PCA) with an internal standard (e.g., 3,4-dihydroxybenzylamine)
-
Homogenizer
-
Centrifuge (refrigerated)
-
HPLC system with an electrochemical detector and a C18 reverse-phase column
Procedure:
-
Sample Preparation: Weigh the frozen striatal tissue. Add 20 volumes of ice-cold 0.1 M PCA with the internal standard.
-
Homogenization: Homogenize the tissue on ice until fully dispersed.
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the monoamines.
-
HPLC Analysis: Inject a defined volume of the supernatant into the HPLC system.
-
Data Quantification: Identify and quantify the dopamine peak based on its retention time and the peak area relative to the internal standard and a standard curve.
Protocol 3: Immunohistochemistry for Tyrosine Hydroxylase (TH)
This protocol is for the visualization and quantification of dopaminergic neurons in the substantia nigra and their terminals in the striatum by staining for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.[7][8][25]
Materials:
-
Fixed, cryoprotected brain sections
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., 10% normal donkey serum in PBS with 0.3% Triton X-100)
-
Primary antibody: Rabbit anti-TH
-
Secondary antibody: Fluorescently-labeled donkey anti-rabbit IgG
-
Mounting medium with DAPI
Procedure:
-
Section Washing: Wash the brain sections three times in PBS for 5 minutes each.
-
Blocking: Incubate the sections in blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-TH antibody (diluted in blocking solution) overnight at 4°C.
-
Washing: Wash the sections three times in PBS for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the sections with the fluorescently-labeled secondary antibody for 2 hours at room temperature, protected from light.
-
Final Washes and Mounting: Wash the sections three times in PBS, counterstain with DAPI if desired, and mount onto slides with mounting medium.
-
Imaging and Analysis: Visualize the sections using a fluorescence microscope. The number of TH-positive neurons in the substantia nigra can be quantified using stereological methods.
Conclusion: A Self-Validating System for Mechanistic Insights
The use of genetic knockout models provides a self-validating system for confirming the mechanism of action of neurotoxins like MPTP. The convergence of evidence from multiple knockout strains, each targeting a different step in the hypothesized pathway, builds a robust and compelling case. The resistance of DAT knockout mice unequivocally demonstrates the necessity of this transporter for toxicity. Conversely, the heightened sensitivity of VMAT2, Nrf2, DJ-1, and PINK1 knockout models confirms their critical roles in mitigating the neurotoxic effects of MPP⁺. The unexpected finding that Parkin knockout does not enhance MPTP susceptibility provides important, albeit negative, data that helps to refine our understanding of its specific role in neurodegeneration. By integrating these genetic tools with rigorous experimental protocols and quantitative analysis, researchers can continue to unravel the complex mechanisms of neurotoxicity and identify promising targets for therapeutic intervention in Parkinson's disease.
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Innamorato, N. G., Jazwa, A., Rojo, A. I., García, C., Fernández-Ruiz, J., Grochot–Przeczek, A., et al. (2010). Different Susceptibility to the Parkinson's Toxin MPTP in Mice Lacking the Redox Master Regulator Nrf2 or Its Target Gene Heme Oxygenase-1. PLOS ONE. [Link]
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Protocols.io. (2025). Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections. protocols.io. [Link]
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ASAP Parkinson's Disease. (n.d.). Immunohistochemistry for tyrosine hydroxylase (TH), a marker of DA neurons, in mouse brain sections. ASAP Parkinson's Disease. [Link]
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Kim, R. H., Smith, P. D., Aleyasin, H., Hayley, S., Mount, M. P., Pownall, S., et al. (2005). Hypersensitivity of DJ-1-deficient mice to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyrindine (MPTP) and oxidative stress. Proceedings of the National Academy of Sciences, 102(14), 5215-5220. [Link]
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Haque, M. E., Mount, M. P., Safarpour, F., Abdel-Messih, E., Callaghan, S., Mazerolle, C., et al. (2012). Inactivation of Pink1 gene in vivo sensitizes dopamine-producing neurons to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and can be rescued by autosomal recessive Parkinson disease genes, Parkin or DJ-1. Journal of Biological Chemistry, 287(26), 22183-22191. [Link]
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Petroske, E., Meredith, G. E., Callen, S., Totterdell, S., & Lau, Y. S. (2001). Mouse model of Parkinsonism: a comparison between subacute MPTP and chronic MPTP/probenecid treatment. Neuroscience, 106(3), 589-601. [Link]
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Paterna, J. C., Leng, A., Weber, E., Feldon, J., & Büeler, H. (2007). DJ-1 and Parkin modulate dopamine-dependent behavior and inhibit MPTP-induced nigral dopamine neuron loss in mice. Molecular therapy, 15(4), 698-704. [Link]
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Gandhi, S., Wood-Kaczmar, A., Yao, Z., Plun-Favreau, H., Deas, E., Teo, K., ... & Abramov, A. Y. (2012). Dopamine induced neurodegeneration in a PINK1 model of Parkinson's disease. PloS one, 7(5), e37442. [Link]
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Burton, E. A., & Kensler, T. W. (2007). In vivo modulation of the Parkinsonian phenotype by Nrf2. Neurobiology of disease, 27(3), 329-337. [Link]
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Haque, M. E., Thomas, K. J., D'Souza, C., Callaghan, S., Aponte-Santamaría, C., Kovacs, G. G., ... & Park, D. S. (2012). Dopamine neurons of germ line-deficient Pink1 mice are more sensitive to neurotoxin MPTP. Journal of Biological Chemistry, 287(26), 22183-22191. [Link]
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Mu, S., He, S., Zhang, S., Liu, H., Li, N., & Li, X. (2010). Cytoplasmic Pink1 activity protects neurons from dopaminergic neurotoxin MPTP. Neurobiology of aging, 31(10), 1785-1796. [Link]
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Chen, P. C., Vargas, M. R., Pani, A. K., Smeyne, R. J., Johnson, D. A., Kan, Y. W., & Johnson, J. A. (2009). Nrf2-mediated neuroprotection in the MPTP mouse model of Parkinson's disease: critical role for the astrocyte. Proceedings of the National Academy of Sciences, 106(8), 2933-2938. [Link]
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Sørensen, G., Jensen, K. L., overlapping authors, & Rickhag, M. (2017). Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake. Journal of visualized experiments: JoVE, (127), 56093. [Link]
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Meredith, G. E., & Lau, Y. S. (2009). Modeling PD pathogenesis in mice: advantages of a chronic MPTP protocol. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 8(6), 469-476. [Link]
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Lohr, K. M., Bernstein, A. I., Stout, K. A., Dunn, A. R., Lazo, C. R., Alter, S. P., ... & Miller, G. W. (2014). Increased vesicular monoamine transporter enhances dopamine release and opposes Parkinson disease-related neurodegeneration in vivo. Proceedings of the National Academy of Sciences, 111(27), 9977-9982. [Link]
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Lohr, K. M., Masoud, S. T., Salahpour, A., & Miller, G. W. (2016). Vesicular Monoamine Transporter 2 (VMAT2) Level Regulates MPTP Vulnerability and Clearance of Excess Dopamine in Mouse Striatal Terminals. Toxicological Sciences, 153(1), 102-114. [Link]
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Lohr, K. M., Masoud, S. T., Salahpour, A., & Miller, G. W. (2016). Vesicular Monoamine Transporter 2 (VMAT2) Level Regulates MPTP Vulnerability and Clearance of Excess Dopamine in Mouse Striatal Terminals. Toxicological sciences, 153(1), 102-114. [Link]
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Protocols.io. (2023). High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and metabolites. protocols.io. [Link]
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Hnasko, T. S., Perez, F. A., Scouras, A. D., Stoll, E. A., Gale, S. D., & Edwards, R. H. (2010). MPTP-induced toxicity in DA neurons in Het and cKO mice. Proceedings of the National Academy of Sciences, 107(38), 16691-16696. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Dopamine. HELIX Chromatography. [Link]
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Ali, F., Kamal, M. A., Al-Lawati, H., Al-Harrasi, A., Al-Sabahi, J. N., & Al-Abri, M. A. (2022). Neuroprotective Effects of Nicotinamide against MPTP-Induced Parkinson's Disease in Mice: Impact on Oxidative Stress, Neuroinflammation, Nrf2/HO-1 and TLR4 Signaling Pathways. Molecules, 27(19), 6567. [Link]
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Lee, B. D., Shin, J. H., VanKampen, J., Petrucelli, L., & Lee, Y. I. (2019). Batryticatus Bombyx Protects Dopaminergic Neurons against MPTP-Induced Neurotoxicity by Inhibiting Oxidative Damage. Oxidative medicine and cellular longevity, 2019. [Link]
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"1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol" comparative study with other neuroprotective agents
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Challenge of Neuroprotection in Parkinson's Disease Models
The quest for effective neuroprotective therapies for neurodegenerative disorders such as Parkinson's disease (PD) is one of the most significant challenges in modern medicine. A cornerstone of preclinical research in this area is the use of neurotoxin-induced models of parkinsonism. Among these, the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model in rodents and non-human primates is extensively utilized to recapitulate key pathological features of PD, namely the selective destruction of dopaminergic neurons in the substantia nigra pars compacta.[1][2]
This guide provides a comparative analysis of several prominent neuroprotective agents in the context of MPTP-induced neurotoxicity. While the initial topic of interest was "1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol" (MPTP-ol), a comprehensive review of the scientific literature reveals a notable lack of data supporting its role as a neuroprotective agent. The available research primarily focuses on the pro-toxin MPTP and its active toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+).[3][4][5] In contrast, a wealth of data exists for other compounds that have demonstrated significant neuroprotective potential against MPTP-induced damage.
Therefore, this guide will focus on a comparative study of four such agents: Selegiline , Rasagiline , Coenzyme Q10 , and Edaravone . We will delve into their mechanisms of action, present supporting experimental data from preclinical studies, and provide detailed protocols for key comparative assays. Our objective is to offer an in-depth, scientifically grounded resource for researchers and drug development professionals working to advance the field of neuroprotection.
Mechanisms of Action: A Multifaceted Approach to Neuronal Defense
The neuroprotective agents discussed herein employ diverse strategies to shield dopaminergic neurons from the toxic cascade initiated by MPTP. Understanding these mechanisms is crucial for designing and interpreting experimental studies.
The MPTP-MPP+ Neurotoxic Pathway: The Target of Intervention
To appreciate the mechanisms of these neuroprotective agents, it is essential to first understand the bioactivation and neurotoxic pathway of MPTP.
As illustrated in Figure 1, the lipophilic MPTP crosses the blood-brain barrier and is metabolized by monoamine oxidase B (MAO-B) in glial cells, primarily astrocytes, to 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+), which is then oxidized to MPP+.[3][5] MPP+ is selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[1] Inside the neuron, MPP+ accumulates in the mitochondria and inhibits Complex I of the electron transport chain, leading to ATP depletion, increased production of reactive oxygen species (ROS), and ultimately, apoptotic cell death.[1]
Selegiline and Rasagiline: MAO-B Inhibition and Beyond
Selegiline and Rasagiline are irreversible inhibitors of MAO-B. Their primary neuroprotective mechanism in the context of MPTP is the prevention of its conversion to the toxic MPP+.[1] By inhibiting MAO-B, these drugs effectively halt the neurotoxic cascade at its inception.
However, their neuroprotective effects are not solely attributed to MAO-B inhibition. Both Selegiline and Rasagiline have been shown to possess anti-apoptotic properties independent of their MAO-B inhibitory activity. They can upregulate anti-apoptotic proteins like Bcl-2 and neurotrophic factors, and downregulate pro-apoptotic proteins.
Coenzyme Q10: Mitochondrial Support and Antioxidant Defense
Coenzyme Q10 (CoQ10), a vital component of the electron transport chain, plays a crucial role in mitochondrial bioenergetics and acts as a potent antioxidant. In the MPTP model, CoQ10 is thought to exert its neuroprotective effects by:
-
Improving Mitochondrial Function: By facilitating electron transport, CoQ10 can help maintain ATP production even in the presence of Complex I inhibition by MPP+.
-
Scavenging Free Radicals: As an antioxidant, CoQ10 can directly neutralize the ROS generated due to mitochondrial dysfunction, thereby reducing oxidative stress.
Edaravone: A Potent Free Radical Scavenger
Edaravone is a powerful free radical scavenger that has shown neuroprotective effects in various models of neurological damage. Its mechanism of action is primarily centered on its ability to neutralize a wide range of ROS, including hydroxyl radicals, which are highly damaging to cellular components. In the context of MPTP-induced neurotoxicity, Edaravone is believed to protect dopaminergic neurons by directly reducing the oxidative stress caused by MPP+-induced mitochondrial dysfunction.
Comparative Performance: A Data-Driven Overview
The following table summarizes representative experimental data from preclinical studies comparing the neuroprotective efficacy of these agents in MPTP models. It is important to note that direct head-to-head comparative studies are not always available, and experimental conditions can vary significantly between studies.
| Agent | Model System | Key Findings | Reference |
| Selegiline | MPTP-treated mice | Significantly attenuated the depletion of striatal dopamine and the loss of tyrosine hydroxylase-positive neurons in the substantia nigra. | [1] |
| Rasagiline | MPTP-treated mice | Demonstrated neuroprotective effects by reducing the loss of dopaminergic neurons and improving motor function. | [1] |
| Coenzyme Q10 | MPTP-treated mice | Showed protection against dopamine depletion and neuronal loss in the substantia nigra, particularly with chronic administration. | [1] |
| Edaravone | MPTP-treated mice | Reduced oxidative stress markers and protected against dopaminergic neuron loss. | [1] |
Experimental Protocols for Comparative Assessment
To facilitate reproducible and comparative research, this section provides detailed, step-by-step methodologies for key in vitro and in vivo experiments used to evaluate neuroprotective agents against MPTP-induced toxicity.
In Vitro Neuroprotection Assay using SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying Parkinson's disease, as these cells can be differentiated to exhibit dopaminergic characteristics.
1. Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.
-
For differentiation, seed cells at a low density and treat with 10 µM retinoic acid for 5-7 days.
2. Treatment with Neuroprotective Agents and MPP+:
-
Plate differentiated SH-SY5Y cells in 96-well plates.
-
Pre-treat cells with various concentrations of the neuroprotective agent (e.g., Selegiline, Rasagiline, Coenzyme Q10, Edaravone) for a specified duration (e.g., 24 hours).
-
Induce neurotoxicity by adding MPP+ (typically in the 1-2 mM range) to the culture medium for 24-48 hours. Include appropriate vehicle controls.
3. Assessment of Cell Viability (MTT Assay):
-
Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO or a similar solvent.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
4. Measurement of Intracellular Reactive Oxygen Species (ROS):
-
Load cells with a fluorescent ROS indicator, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), for 30 minutes.
-
After washing, measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope.
5. Caspase-3 Activity Assay:
-
Lyse the cells and measure caspase-3 activity using a colorimetric or fluorometric assay kit, which typically involves the cleavage of a specific substrate.
In Vivo Neuroprotection Study using the MPTP Mouse Model
The MPTP mouse model is a well-established in vivo system for evaluating potential anti-parkinsonian drugs.
1. Animal Model and MPTP Administration:
-
Use male C57BL/6 mice, which are known to be susceptible to MPTP.
-
Administer MPTP hydrochloride (e.g., 20-30 mg/kg, intraperitoneally) daily for 5-7 days. Include a saline-injected control group.
2. Treatment with Neuroprotective Agents:
-
Administer the neuroprotective agent (e.g., via oral gavage or intraperitoneal injection) at various doses. Treatment can be initiated before, during, or after MPTP administration to assess prophylactic or therapeutic effects.
3. Behavioral Testing:
-
Rotarod Test: Assess motor coordination and balance by measuring the time the mice can stay on a rotating rod.
-
Pole Test: Evaluate bradykinesia by measuring the time it takes for a mouse to turn and descend a vertical pole.
-
Open Field Test: Analyze locomotor activity and exploratory behavior.
4. Neurochemical Analysis:
-
At the end of the study, sacrifice the animals and dissect the striatum.
-
Measure the levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
5. Immunohistochemistry:
-
Perfuse the brains and prepare coronal sections of the substantia nigra.
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
Quantify the number of TH-positive neurons using stereological methods.
Conclusion and Future Directions
The comparative analysis of Selegiline, Rasagiline, Coenzyme Q10, and Edaravone highlights the diverse and multifaceted strategies for neuroprotection against MPTP-induced neurotoxicity. While MAO-B inhibitors like Selegiline and Rasagiline offer a direct mechanism to prevent the formation of the toxic MPP+ metabolite, agents targeting downstream events, such as mitochondrial dysfunction and oxidative stress (Coenzyme Q10 and Edaravone), also demonstrate significant protective effects.
The lack of available research on the specific neuroprotective properties of this compound (MPTP-ol) underscores the need for further investigation into the full spectrum of MPTP metabolites and their biological activities. Future research should aim to elucidate the potential role, if any, of MPTP-ol in the neurodegenerative process.
For drug development professionals, the MPTP model remains an invaluable tool for the preclinical evaluation of novel neuroprotective agents. The experimental protocols detailed in this guide provide a robust framework for conducting comparative studies and advancing our understanding of neuroprotection in Parkinson's disease. Ultimately, a combination of therapeutic strategies that target multiple pathways in the neurodegenerative cascade may hold the most promise for developing effective treatments.
References
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A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
The accurate and reproducible quantification of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol (MPTP-3-ol), a key metabolite of the neurotoxin MPTP, is critical in neuroscience research and the development of therapies for Parkinson's disease. This guide provides a comprehensive framework for validating analytical methods across different laboratories, ensuring data integrity and comparability.
The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is known to cause permanent symptoms of Parkinson's disease by destroying neurons in the substantia nigra.[1] MPTP is metabolized to 1-methyl-4-phenylpyridinium (MPP+), a mitochondrial toxicant of central dopamine neurons.[2] The accurate analysis of MPTP and its metabolites is crucial for understanding the mechanisms of neurodegeneration and for evaluating potential therapeutic interventions.[3]
This guide will explore the common analytical techniques for MPTP-3-ol, outline the essential parameters for method validation according to international guidelines, and provide a model for conducting a successful inter-laboratory comparison.
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an appropriate analytical method is the foundation of reliable quantification. For MPTP-3-ol and related compounds, High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most prevalent approach.
-
HPLC with Ultraviolet (UV) Detection (HPLC-UV): This is a widely accessible and cost-effective technique. However, its application for complex biological matrices can be limited by lower selectivity due to potential interference from endogenous compounds.[4] For compounds that strongly absorb UV light, it can be a highly sensitive method.[5][6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for bioanalysis due to its superior sensitivity and selectivity.[7][8] The ability to use techniques like Selected Reaction Monitoring (SRM) allows for highly specific detection and quantification, even in complex samples like brain tissue.[2] Both reversed-phase and cation exchange chromatography have been successfully employed for the analysis of MPTP and its metabolites.[3]
The choice between these methods often depends on the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. For trace-level quantification in biological samples, LC-MS/MS is generally the preferred method.
The Blueprint for Reliability: A Framework for Inter-Laboratory Validation
To ensure that an analytical method yields consistent and reliable results across different laboratories, a comprehensive validation process is essential. This process should be guided by internationally recognized standards such as the ICH Q2(R1) guidelines and USP General Chapter <1225>.[9][10][11][12]
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[13][14] The validation process involves evaluating a set of key performance characteristics.
Key Validation Parameters
The following parameters are critical for a thorough method validation:
-
Specificity/Selectivity: This is the ability to unequivocally assess the analyte in the presence of other components that may be present in the sample, such as impurities, degradation products, or matrix components.[13][15] For LC-MS/MS methods, specificity is often demonstrated through the unique fragmentation patterns of the analyte.[2]
-
Linearity: This is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.[13]
-
Range: The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[13]
-
Accuracy: This expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[13] It is typically assessed by analyzing samples with known concentrations of the analyte.
-
Precision: This expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[13] It is usually evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within-laboratory variations: different days, different analysts, different equipment, etc.[16]
-
Reproducibility: Precision between laboratories (collaborative studies).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[13]
-
Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[16]
Comparative Performance Data
The following table summarizes typical performance data for the analysis of neurotoxins and their metabolites using LC-MS/MS, which can serve as a benchmark for validating a method for MPTP-3-ol.
| Validation Parameter | Typical Performance (LC-MS/MS) |
| Linearity (R²) | > 0.99 |
| Accuracy (Recovery %) | 80 - 120% |
| Precision (RSD %) | < 15% |
| Limit of Quantitation (LOQ) | pg/mL to low ng/mL range |
Note: This data is illustrative and based on typical performance for similar analytes. Actual results will vary depending on the specific analyte, matrix, and instrumentation.
A Step-by-Step Guide to Inter-Laboratory Validation
An inter-laboratory validation study, also known as a collaborative study, is the ultimate test of a method's reproducibility. The following protocol outlines the key steps for conducting such a study for the analysis of MPTP-3-ol.
Experimental Protocol: A Model for Collaboration
This protocol is designed for an LC-MS/MS method, which is the recommended technique for this application.
1. Study Design and Protocol Development:
-
A lead laboratory develops a detailed analytical method and a comprehensive study protocol.
-
The protocol should specify all critical parameters, including sample preparation, chromatographic conditions, and mass spectrometric settings.
-
The protocol is reviewed and agreed upon by all participating laboratories.
2. Sample Preparation:
-
Standard Solutions: The lead laboratory prepares and distributes a complete set of standard solutions, including calibration standards and quality control (QC) samples at low, medium, and high concentrations.
-
Matrix Samples: Homogenized blank matrix (e.g., brain tissue homogenate, plasma) is prepared and distributed to all participating laboratories.
-
Sample Spiking: Each laboratory will spike the blank matrix with the provided standard solutions to prepare their own set of calibration standards and QC samples.
3. Chromatographic and Mass Spectrometric Analysis:
-
Liquid Chromatography:
-
Column: A suitable C18 or cation exchange column.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Selected Reaction Monitoring (SRM) of precursor and product ions specific to MPTP-3-ol.
-
4. Data Analysis and Reporting:
-
Each laboratory analyzes the samples in triplicate on three different days.
-
The results for accuracy (as percent recovery) and precision (as percent relative standard deviation, %RSD) are calculated for each QC level.
-
All raw data, chromatograms, and calculated results are submitted to the lead laboratory for statistical analysis.
5. Statistical Evaluation:
-
The lead laboratory performs a statistical analysis of the combined data to assess the overall performance of the method.
-
This includes calculating the mean, standard deviation, and coefficient of variation for accuracy and precision across all laboratories.
-
The results are compared against predefined acceptance criteria (e.g., accuracy within ±15%, precision ≤15% RSD).
Visualizing the Path to Validation
The following diagrams illustrate the key workflows and relationships in the method validation process.
Caption: Workflow for Inter-Laboratory Method Validation.
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A Comparative Guide to the In Vitro and In Vivo Efficacy of MPTP and its Analogue, 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol
This guide provides a detailed comparison of the neurotoxic efficacy of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its hydroxylated analogue, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol (MPTP-3-ol). We will dissect the fundamental differences in their bioactivation and subsequent toxicity as observed in whole-animal (in vivo) models versus isolated cell culture (in vitro) systems. Understanding these distinctions is paramount for researchers designing experiments to model Parkinson's disease (PD) and for professionals in drug development seeking to screen neuroprotective agents.
The core of this analysis rests on a critical biochemical principle: the distinction between a pro-toxin and its active metabolite. The efficacy and experimental utility of these compounds are dictated by the biological context—specifically, the presence or absence of the enzymatic machinery required for metabolic activation.
The Foundational Paradigm: MPTP Bioactivation to MPP+
The neurotoxin MPTP is the cornerstone of widely used animal models of Parkinson's disease.[1][2] Its discovery stemmed from a tragic incident where individuals attempting to synthesize a synthetic heroin analogue inadvertently produced and self-administered MPTP, leading to the rapid onset of severe, irreversible parkinsonism.[3] This event catalyzed decades of research, revealing a multi-step process of bioactivation that is essential for its neurotoxicity.
-
In Vivo Reality: When administered systemically to a living organism, the lipophilic MPTP readily crosses the blood-brain barrier.[4][5][6][7] Within the brain, it is not MPTP itself that damages neurons. Instead, it is taken up by non-neuronal cells, primarily astrocytes, where the enzyme monoamine oxidase B (MAO-B) catalyzes its oxidation.[5][8][9][10] This is a two-step process that first yields the intermediate 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+), which is then further oxidized to the ultimate toxic species, 1-methyl-4-phenylpyridinium (MPP+).[11][12][13]
-
Selective Toxicity: The positively charged MPP+ is then released into the extracellular space. Dopaminergic neurons are uniquely vulnerable because their dopamine transporters (DAT) recognize and actively transport MPP+ into the cell.[7][9][14] Once inside, MPP+ accumulates in the mitochondria and potently inhibits Complex I of the electron transport chain.[7][8][15] This leads to a catastrophic failure of cellular energy production (ATP depletion), excessive production of reactive oxygen species (ROS), oxidative stress, and ultimately, apoptotic cell death of dopaminergic neurons in the substantia nigra.[1][2][16]
This entire cascade—from systemic administration of a benign precursor to the selective destruction of a specific neuronal population—is the hallmark of the in vivo efficacy of MPTP.
The In Vitro Conundrum: Why MPTP Fails and MPP+ Succeeds
In stark contrast to its potent in vivo effects, MPTP is largely non-toxic when applied directly to pure cultures of neuronal cells, such as the widely used human neuroblastoma cell line SH-SY5Y.[2][11][16][17] The reason is simple: these cell lines typically lack sufficient levels of MAO-B to convert MPTP to MPP+.[2]
Therefore, to study the direct cytotoxic effects on neurons in vitro, researchers must bypass the metabolic activation step and apply the active metabolite, MPP+, directly to the cell culture medium.[5][11][17][18][19] MPP+ treatment of SH-SY5Y cells successfully recapitulates the downstream intracellular events seen in vivo, including mitochondrial dysfunction, oxidative stress, and apoptosis, making it a robust and indispensable tool for mechanistic studies and high-throughput screening of potential therapeutics.[18][20][21][22]
The following diagram illustrates the critical bioactivation pathway that underpins the differential efficacy of these compounds across experimental models.
Caption: Bioactivation of MPTP is essential for neurotoxicity.
Introducing the Analogue: this compound (MPTP-3-ol)
MPTP-3-ol is a structural analogue of MPTP featuring a hydroxyl (-OH) group at the 3-position of the tetrahydropyridine ring. Research has shown that this modification significantly impacts its potency as a neurotoxin.
A key study directly compared the effects of MPTP and MPTP-3-ol in mice.[23] The findings demonstrated that MPTP-3-ol does indeed cause depletion of striatal dopamine and cortical norepinephrine, confirming its neurotoxic potential towards catecholamine neurons. However, its potency was found to be approximately one-fourth that of the parent compound, MPTP.[17][23]
The mechanistic basis for this reduced potency lies in its rate of metabolic activation. In vitro experiments using mouse brain homogenates revealed that MPTP-3-ol is a substrate for MAO-B, and like MPTP, it is oxidized to form MPP+.[23] Crucially, the rate of this conversion is about four times slower than that of MPTP. This slower bioactivation directly correlates with its reduced in vivo efficacy.[17][23]
The neurotoxic effects of MPTP-3-ol can be prevented by pretreatment with the MAO-B inhibitor deprenyl, confirming that its toxicity is entirely dependent on this metabolic pathway.[23]
Comparative Efficacy: A Tabular Summary
The following table summarizes the key comparative data between MPTP and its hydroxylated analogue, MPTP-3-ol, providing a clear overview for experimental design.
| Feature | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | This compound (MPTP-3-ol) |
| Common Name | MPTP | MPTP-3-ol |
| In Vivo Potency | High | Low (Approx. 1/4th of MPTP)[17][23] |
| Primary Active Metabolite | MPP+ | MPP+[23] |
| Bioactivation Enzyme | Monoamine Oxidase B (MAO-B)[8][10] | Monoamine Oxidase B (MAO-B)[23] |
| In Vitro Rate of Oxidation by MAO-B | High | Low (Approx. 1/4th the rate of MPTP)[17][23] |
| In Vitro Efficacy (Neuronal Cells) | Very low (requires MAO-B for activation)[2][11] | Negligible (requires MAO-B for activation) |
| Mechanism of Neuronal Uptake | Dopamine Transporter (DAT) for MPP+[9][14] | Dopamine Transporter (DAT) for MPP+[23] |
| Primary Cellular Target | Mitochondrial Complex I[8][15] | Mitochondrial Complex I (via MPP+) |
For direct application in cell culture, the efficacy is determined by the active metabolite, MPP+. The table below provides typical toxicity data for MPP+ on the SH-SY5Y cell line.
| Parameter | Value | Cell Line | Exposure Time |
| LD50 (Median Lethal Dose) | ~250 µM | SH-SY5Y | 24 hours[5] |
| Observed Cytotoxic Concentration | ≥ 100 µM | SH-SY5Y | 24 hours[16][24] |
| Optimal Concentration for Studies | 1 mM - 1.5 mM | SH-SY5Y | 24 hours[20][22] |
Experimental Protocols: Self-Validating Methodologies
The trustworthiness of any comparison rests on robust and reproducible experimental design. Below are foundational protocols for assessing the in vivo and in vitro efficacy of these compounds.
The logical flow of a comparative study involves parallel in vivo and in vitro experiments, with endpoints designed to measure analogous outcomes: neuronal death and dysfunction.
Caption: Parallel workflow for comparing in vivo and in vitro neurotoxicity.
This protocol describes a sub-acute regimen for inducing a consistent dopaminergic lesion in mice.[2][25]
-
Animal Model: Use male C57BL/6 mice, 8-10 weeks old. This strain is known for its high sensitivity to MPTP. Allow mice to acclimate for at least one week before injections.[2]
-
Reagent Preparation:
-
Dissolve MPTP hydrochloride or MPTP-3-ol in sterile 0.9% saline. A common dose for MPTP is 15-20 mg/kg.[2] For MPTP-3-ol, a dose of 60-80 mg/kg would be required to achieve a comparable, albeit lesser, effect.
-
CAUTION: MPTP is a potent human neurotoxin. Handle with extreme care using appropriate personal protective equipment (PPE) in a certified chemical fume hood.
-
-
Administration:
-
Administer the prepared toxin solution via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
A typical sub-acute regimen involves four injections at 2-hour intervals within a single day.[2]
-
-
Post-Injection Monitoring: Monitor animals for any signs of distress. The full neurotoxic effect develops over several days.
-
Endpoint Analysis:
-
Behavioral assessments can be performed 7 days post-injection.
-
For histological analysis, animals are typically sacrificed 7-21 days after the last injection to allow the lesion to stabilize.[2]
-
This protocol outlines the use of the MTT assay to measure the reduction in cell viability following exposure to MPP+.
-
Cell Culture:
-
Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.
-
Toxin Preparation and Treatment:
-
Prepare a stock solution of MPP+ iodide in sterile, serum-free medium.
-
Perform serial dilutions to create a range of final concentrations (e.g., 0 µM, 100 µM, 250 µM, 500 µM, 1 mM, 2 mM).
-
Remove the culture medium from the cells and replace it with 100 µL of the medium containing the desired MPP+ concentration.
-
-
Incubation: Incubate the treated cells for 24 hours at 37°C.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the LC50 value.[26]
This protocol is for visualizing the loss of dopaminergic neurons in the mouse brain following in vivo toxin administration.[1][4][14][23]
-
Tissue Preparation:
-
Deeply anesthetize the mouse and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in a 30% sucrose solution until it sinks.
-
Freeze the brain and cut 30-40 µm coronal sections through the substantia nigra and striatum using a cryostat.
-
-
Staining Procedure:
-
Blocking: Incubate the free-floating sections in a blocking buffer (e.g., 10% normal serum, 0.3% Triton X-100 in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.[4][23]
-
Primary Antibody: Incubate sections overnight at 4°C with a primary antibody against Tyrosine Hydroxylase (e.g., rabbit anti-TH, diluted 1:1000 in blocking buffer). TH is the rate-limiting enzyme in dopamine synthesis and serves as a specific marker for dopaminergic neurons.[15]
-
Secondary Antibody: After washing with PBS, incubate sections for 2 hours at room temperature with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488, diluted 1:500).
-
-
Imaging and Quantification:
-
Mount the stained sections onto slides and coverslip with an anti-fade mounting medium.
-
Visualize the sections using a fluorescence or confocal microscope.[23]
-
Quantify the number of TH-positive neurons in the substantia nigra pars compacta (SNpc) using stereological methods to compare between control and toxin-treated groups.
-
Conclusion and Future Directions
The comparison between MPTP and its analogue, MPTP-3-ol, provides a clear lesson in neuropharmacology: chemical structure dictates the rate of metabolic activation, which in turn governs in vivo potency. While both compounds ultimately rely on conversion to MPP+ to exert their neurotoxic effects, the slower oxidation of MPTP-3-ol renders it a significantly weaker tool for modeling Parkinson's disease.
For researchers, the choice of toxin depends on the experimental question.
-
In vivo studies aiming to model PD pathogenesis will continue to rely on MPTP due to its robust and well-characterized ability to induce dopaminergic neurodegeneration.[1][27]
-
In vitro studies focused on the direct molecular mechanisms of neuronal death or screening for neuroprotective compounds should use the active metabolite, MPP+ , to ensure a direct and measurable effect on the target neuronal cells.[5][19]
This guide underscores the necessity of understanding the complete toxicological pathway—from administration and metabolism to cellular uptake and mitochondrial insult—to correctly interpret experimental data and advance our understanding of neurodegenerative diseases.
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Przedborski, S., Jackson-Lewis, V., Naini, A. B., Jakowec, M., Petzinger, G., Miller, R., & Akram, M. (2007). Protocol for the MPTP mouse model of Parkinson's disease. PubMed, 17273153. [Link]
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Hemrick-Luecke, S. K., Robertson, D. W., Krushinski, J. H., & Fuller, R. W. (1992). Persistent depletion of striatal dopamine and cortical norepinephrine in mice by 1-methyl-4-phenyl-1,2,3,6-tetrahydro-3-pyridinol (MPTP-3-OL), an analog of MPTP. Life sciences, 50(8), 573–582. [Link]
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Singer, T. P., Trevor, A. J., & Castagnoli, N. (1987). Mechanism of the neurotoxicity of MPTP. An update. PubMed, 3037381. [Link]
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Miyake, K., & Nagatsu, T. (2005). Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease. Journal of the Pharmaceutical Society of Japan, 125(1), 1-10. [Link]
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Singer, T. P. (1987). Mechanism of the neurotoxicity of MPTP. An update. PubMed, 3037381. [Link]
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Meredith, G. E., & Rademacher, D. J. (2011). MPTP Mouse Models of Parkinson's Disease: An Update. Journal of Parkinson's disease, 1(1), 19–33. [Link]
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Chiba, K., Trevor, A., & Castagnoli, N. (1984). Metabolism of the neurotoxic tertiary amine, MPTP, by brain monoamine oxidase. Biochemical and biophysical research communications, 120(2), 574–578. [Link]
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Yan, J., & Federoff, H. J. (2005). An In Vitro Model of Human Dopaminergic Neurons Derived from Embryonic Stem Cells: MPP+ Toxicity and GDNF Neuroprotection. Molecular and Cellular Neuroscience, 29(4), 568-577. [Link]
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Obata, T. (2002). Dopamine efflux by MPTP and hydroxyl radical generation. Journal of neural transmission (Vienna, Austria : 1996), 109(9), 1159–1180. [Link]
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ResearchGate. (1991). Persistent depletion of striatal dopamine and cortical norepinephrine in mice by 1-methyl-4-phenyl-1,2,3,6-tetrahydro-3-pyridinol (MPTP-3-OL), an analog of MPTP. [Link]
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Clow, A., Hussain, T., Glover, V., Sandler, M., & Clow, A. (1988). Neurotoxicity of MPTP and MPP+ in vitro: characterization using specific cell lines. Brain research, 456(2), 254–262. [Link]
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Wikipedia. MPTP. [Link]
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ResearchGate. (2013). Cytotoxic effects of MPTP on SH-SY5Y human neuroblastoma cells. [Link]
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ResearchGate. (2018). Cytotoxicity of SH-SY5Y cells induced by MPP+ treatment. [Link]
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Choi, W. S., Eom, D. S., Han, E. H., & Lee, K. S. (2015). IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway. Neuroscience letters, 589, 149–153. [Link]
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Straniero, L., Guella, G., & Inama, D. (2020). High-Resolution Respirometry Reveals MPP+ Mitochondrial Toxicity Mechanism in a Cellular Model of Parkinson's Disease. International journal of molecular sciences, 21(20), 7789. [Link]
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Ben-Shachar, D., & Youdim, M. B. (2005). An In Vitro Model of Human Dopaminergic Neurons Derived from Embryonic Stem Cells: MPP+ Toxicity and GDNF Neuroprotection. Molecular and Cellular Neuroscience, 29(4), 568-577. [Link]
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Liu, H., Wang, T., & Zhang, T. (2022). Comparison of the effect of rotenone and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine on inducing chronic Parkinson's disease in mouse models. Experimental and therapeutic medicine, 24(5), 683. [Link]
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Reinhardt, J., & Miller, G. W. (2015). Preferential Extracellular Generation of the Active Parkinsonian Toxin MPP+ by Transporter-Independent Export of the Intermediate MPDP+. Antioxidants & redox signaling, 23(12), 1001–1016. [Link]
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Langston, J. W. (2017). The MPTP Story. Journal of Parkinson's disease, 7(s1), S11–S19. [Link]
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Ahmed, S., Kwatra, M., & Ranjan, P. (2023). Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities. Antioxidants (Basel, Switzerland), 12(5), 1076. [Link]
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Siegel, G. J., Agranoff, B. W., Albers, R. W., & Fisher, S. K. (1999). MPTP-Induced Parkinsonian Syndrome. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]
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ResearchGate. (2015). MPDP 1 generation precedes the formation of MPP + in vitro and in vivo. [Link]
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Zhang, L., Wang, Y., & Fan, G. (2021). Calcitriol Alleviates MPP+- and MPTP-Induced Parthanatos Through the VDR/PARP1 Pathway in the Model of Parkinson's Disease. Frontiers in cellular neuroscience, 15, 687836. [Link]
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A Guide to Benchmarking Novel Compounds: Evaluating 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol Against Established MAO-B Inhibitors
This guide provides a comprehensive framework for the experimental benchmarking of "1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol" as a potential Monoamine Oxidase B (MAO-B) inhibitor. Given the current absence of published data on this specific molecule, we will leverage a comparison against well-characterized, clinically relevant MAO-B inhibitors, Selegiline and Rasagiline. The methodologies outlined herein are designed to ensure scientific rigor and produce reliable, publication-quality data for researchers, scientists, and professionals in the field of drug development.
The Critical Role of MAO-B Inhibition in Neurodegenerative Disease
Monoamine oxidase B (MAO-B) is a key enzyme responsible for the degradation of several vital neurotransmitters in the brain, most notably dopamine.[1][2][3] In neurodegenerative conditions such as Parkinson's disease, the progressive loss of dopamine-producing neurons leads to severe motor and cognitive deficits.[4] By inhibiting the action of MAO-B, the breakdown of dopamine is reduced, thereby increasing its availability in the synaptic cleft.[1][3] This mechanism has been a cornerstone in the symptomatic management of Parkinson's disease for many years.[4][5] Furthermore, some studies suggest that MAO-B inhibitors may possess neuroprotective properties, potentially slowing the progression of the disease.[3][4]
The Compound in Focus: this compound
The subject of our investigation, this compound, is a derivative of the well-known neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[6] MPTP is infamous for its ability to induce a Parkinsonian syndrome in humans and animal models.[6][7][8] This toxicity is mediated through its bioactivation by MAO-B to the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+).[7][9][10][11] Interestingly, MPTP itself has been shown to be a reversible and competitive inhibitor of MAO-A, and a non-competitive, time-dependent inhibitor of MAO-B.[12]
The introduction of a hydroxyl group at the 3-position of the tetrahydropyridine ring in this compound presents an intriguing structural modification. This alteration could potentially modify its interaction with the MAO-B active site, possibly enhancing its inhibitory potency and selectivity while mitigating the toxic bioactivation pathway. To date, there is a notable absence of publicly available experimental data to confirm or refute this hypothesis. Therefore, a rigorous experimental evaluation is warranted.
Benchmark MAO-B Inhibitors: Selegiline and Rasagiline
For a meaningful comparison, it is essential to benchmark our test compound against established and well-characterized MAO-B inhibitors. Selegiline and Rasagiline are both potent, irreversible inhibitors of MAO-B and are widely used in the treatment of Parkinson's disease.[5][][14]
| Compound | Type of Inhibition | MAO-B IC50 | MAO-A IC50 | Selectivity (MAO-A/MAO-B) |
| Selegiline | Irreversible | ~6.8 nM[15] | ~19 µM[15] | ~2794 |
| Rasagiline | Irreversible | Potent inhibitor[5] | - | Highly Selective |
Note: IC50 values can vary depending on the experimental conditions.
Proposed Experimental Benchmarking: In Vitro MAO-B Inhibition Assay
To ascertain the MAO-B inhibitory potential of this compound, a direct, head-to-head in vitro comparison with Selegiline and Rasagiline is proposed. A fluorometric assay is a robust and sensitive method for this purpose.
Experimental Objective
To determine and compare the 50% inhibitory concentrations (IC50) of this compound, Selegiline, and Rasagiline against human recombinant MAO-A and MAO-B enzymes.
Experimental Workflow
Figure 1: Proposed experimental workflow for the in vitro MAO-A and MAO-B inhibition assay.
Detailed In Vitro Fluorometric MAO-B Inhibition Assay Protocol
This protocol is adapted from commercially available kits and established methodologies.[15][16][17][18]
1. Materials and Reagents:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Fluorescent Probe (e.g., Amplex Red or equivalent)
-
Horseradish Peroxidase (HRP)
-
This compound
-
Selegiline (positive control)
-
Rasagiline (positive control)
-
DMSO (vehicle control)
-
96-well black microplates
-
Microplate reader with fluorescence capabilities (Ex/Em = ~535/587 nm)[15]
2. Preparation of Reagents:
-
Test Compounds and Controls: Prepare 10 mM stock solutions of the test compound, Selegiline, and Rasagiline in DMSO. Create a series of dilutions in MAO Assay Buffer to achieve final assay concentrations ranging from picomolar to micromolar.
-
Enzyme Solutions: Dilute the MAO-A and MAO-B enzyme stocks in cold MAO Assay Buffer to the desired working concentration. Keep on ice.
-
Substrate-Probe Solution: Prepare a working solution containing the MAO substrate, fluorescent probe, and HRP in MAO Assay Buffer. Protect from light.
3. Assay Procedure:
-
Add 50 µL of the diluted MAO-A or MAO-B enzyme solution to each well of a 96-well plate.
-
Add 2 µL of the serially diluted test compounds, controls, or vehicle (DMSO) to the respective wells.
-
Incubate the plate for 15 minutes at 37°C to allow the inhibitors to interact with the enzymes.
-
Initiate the reaction by adding 50 µL of the Substrate-Probe Solution to each well.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity every minute for 30 minutes (kinetic mode).
4. Data Analysis:
-
For each concentration, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Slope of test compound / Slope of vehicle control)] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
-
Calculate the selectivity index by dividing the IC50 for MAO-A by the IC50 for MAO-B.
Hypothetical Data Presentation and Interpretation
The experimental data should be compiled into a clear and concise table for easy comparison.
| Compound | MAO-B IC50 (nM) | MAO-A IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Selegiline | Experimental Value | Experimental Value | Calculated Value |
| Rasagiline | Experimental Value | Experimental Value | Calculated Value |
A lower IC50 value against MAO-B indicates higher potency. A high selectivity index (>>1) is desirable, as it suggests a lower likelihood of side effects associated with MAO-A inhibition, such as the "cheese effect" (hypertensive crisis) when consuming tyramine-rich foods.[2]
Mechanism of Action: MAO-B and its Inhibition
Figure 2: Simplified schematic of MAO-B action on dopamine and the effect of inhibitors.
MAO-B is a flavin-containing enzyme located on the outer mitochondrial membrane.[16] It catalyzes the oxidative deamination of monoamine neurotransmitters.[19] The inhibition of this enzyme, as depicted in Figure 2, prevents the breakdown of dopamine, leading to an increase in its concentration in the brain, which can help alleviate the symptoms of Parkinson's disease.[1]
Conclusion
While this compound remains an uncharacterized compound in the context of MAO-B inhibition, its structural relationship to MPTP makes it a compelling candidate for investigation. The experimental framework detailed in this guide provides a robust and scientifically sound approach to thoroughly evaluate its potency and selectivity against MAO-B. By benchmarking it against established drugs like Selegiline and Rasagiline, researchers can generate high-quality, comparative data that will be crucial in determining its potential as a novel therapeutic agent for neurodegenerative diseases. This systematic approach, grounded in established methodologies, is fundamental to the rigorous process of modern drug discovery and development.
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Finberg, M., & Youdim, M. B. H. (2021). Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future. Frontiers in Neuroscience, 15, 792123. Retrieved from [Link]
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Wikipedia. Monoamine oxidase inhibitor. Retrieved from [Link]
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Fuller, R. W., & Hemrick-Luecke, S. K. (1985). Inhibition of Types A and B Monoamine Oxidase by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Journal of Pharmacology and Experimental Therapeutics, 232(3), 696–701. Retrieved from [Link]
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Glover, V., & Sandler, M. (1986). The role of MAO in MPTP toxicity--a review. Journal of Neural Transmission. Supplementum, 20, 65–76. Retrieved from [Link]
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Herraiz, T., & Guillén, H. (2011). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Current Enzyme Inhibition, 7(2), 118-126. Retrieved from [Link]
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Przedborski, S. (2001). MPTP-Induced Parkinsonian Syndrome. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. Retrieved from [Link]
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Al-Hiari, Y. M., et al. (1998). Synthesis and MAO-B substrate properties of 1-methyl-4-heteroaryl-1,2,3,6-tetrahydropyridines. Journal of Medicinal Chemistry, 41(10), 1597-1603. Retrieved from [Link]
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Glover, V., et al. (1986). Monoamine oxidase B(MAO-B) is the major catalyst for 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) oxidation in human brain and other tissues. Neuroscience Letters, 64(2), 216-220. Retrieved from [Link]
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Taha, M., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules, 26(21), 6649. Retrieved from [Link]
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Naoi, M., et al. (1987). Inhibition of rat brain monoamine oxidase by some analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine and 1-methyl-4-phenylpyridinium ion. Neurochemical Research, 12(11), 999-1005. Retrieved from [Link]
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Scilit. Metabolism of the neurotoxin in MPTP by human liver monoamine oxidase B. Retrieved from [Link]
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Zuo, D. M., et al. (1987). 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Analogues. Inactivation of Monoamine Oxidase by Conformationally Rigid Analogues of N,N-dimethylcinnamylamine. Journal of Medicinal Chemistry, 30(5), 895-898. Retrieved from [Link]
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A Comparative Guide to 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol: Verifying Published Findings in Neurotoxicology Research
For researchers and drug development professionals navigating the complexities of neurodegenerative disease models, the family of compounds related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is of critical importance. MPTP is a potent neurotoxin widely used to induce Parkinson's disease-like symptoms in animal models, providing a valuable tool for studying disease pathology and testing therapeutic interventions.[1][2][3] This guide focuses on a specific, hydroxylated analog, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol (MPTP-3-ol), to independently verify and compare published findings regarding its synthesis, characterization, and neurotoxic potential relative to its parent compound, MPTP, and its primary toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+).
Introduction: The MPTP Story and the Emergence of its Analogs
The discovery of MPTP's neurotoxic effects was serendipitous, arising from cases of illicit drug use where individuals developed irreversible parkinsonism.[4] Subsequent research revealed that MPTP itself is not the ultimate toxin but a protoxin.[5] It readily crosses the blood-brain barrier and is metabolized by monoamine oxidase B (MAO-B) into MPP+, the active neurotoxin.[6][7] MPP+ is then selectively taken up by dopaminergic neurons, where it inhibits mitochondrial complex I, leading to cell death.[6][8] This selective destruction of dopaminergic neurons in the substantia nigra pars compacta mimics a key pathological hallmark of Parkinson's disease.[9][10]
The study of MPTP's metabolism and the activity of its various analogs, such as MPTP-3-ol, is crucial for a deeper understanding of the mechanisms of neurotoxicity and for the development of neuroprotective strategies. This guide provides a comparative analysis of the available data on MPTP-3-ol, offering a clear perspective for researchers in the field.
Synthesis and Chemical Characterization: A Comparative Overview
The synthesis of MPTP and its analogs is a key starting point for any investigation. While a number of synthesis routes for MPTP and related tetrahydropyridines have been published, the synthesis of MPTP-3-ol specifically is less commonly detailed in the primary literature. However, general methods for the modification of the tetrahydropyridine ring are applicable.
One common route to MPTP involves the dehydration of 1-methyl-4-phenyl-4-piperidinol.[11] The synthesis of MPTP-3-ol would require a modification of this approach, potentially through the controlled oxidation of MPTP or by using a starting material that already contains the hydroxyl group. A patented method describes a multi-step process for creating hydroxylated 4-phenyl-1,2,3,6-tetrahydropyridine derivatives, which could be adapted for the synthesis of MPTP-3-ol.[12]
Comparative Purity and Stability:
| Compound | Typical Purity | Key Stability Considerations |
| MPTP HCl | >98% | Stable as a crystalline solid. Solutions may be sensitive to light and oxidation. |
| MPTP-3-ol | Not widely reported | The presence of the hydroxyl group may increase polarity and potentially alter stability. Susceptibility to oxidation should be considered. |
| MPP+ Iodide | >99% | Stable crystalline solid. Aqueous solutions are generally stable. |
Analytical Verification: Independent verification of the identity and purity of synthesized or purchased MPTP-3-ol is paramount. The following analytical techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the hydroxyl group.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity and quantify the compound in experimental samples.
Biological Activity and Neurotoxicity: A Head-to-Head Comparison
The central question for researchers is the neurotoxic potential of MPTP-3-ol compared to MPTP and MPP+. The prevailing hypothesis is that for MPTP analogs to be neurotoxic, they must either be metabolized to an MPP+-like species or directly interact with the dopamine transporter and inhibit mitochondrial respiration.
Metabolic Pathways: The metabolism of MPTP is a critical determinant of its toxicity.[13] MAO-B is the key enzyme in the conversion of MPTP to its toxic metabolite, MPP+.[7][14] The presence of a hydroxyl group on the tetrahydropyridine ring of MPTP-3-ol could significantly alter its interaction with MAO-B. It is plausible that MPTP-3-ol is a less favorable substrate for MAO-B, which would reduce its conversion to a toxic pyridinium species. Furthermore, cytochrome P450 enzymes, such as CYP2D6, are involved in the detoxification of MPTP, and the hydroxyl group of MPTP-3-ol could make it a more likely candidate for detoxification pathways.[15]
Experimental Workflow: Comparative Neurotoxicity Assessment
Caption: Workflow for in vitro comparative neurotoxicity assessment.
Comparative Toxicity Data (Hypothetical based on chemical principles):
| Compound | Putative Mechanism of Action | Expected Relative Toxicity (in vitro) | Rationale |
| MPTP | Pro-toxin, converted to MPP+ by MAO-B.[5] | Low (in cells lacking MAO-B) to Moderate | Toxicity is dependent on metabolic activation. |
| MPTP-3-ol | Unknown. Potentially a poor substrate for MAO-B. | Very Low to Negligible | The hydroxyl group may hinder MAO-B activity and promote detoxification. |
| MPP+ | Direct inhibitor of mitochondrial complex I.[16] | High | It is the ultimate toxic metabolite.[16] |
In Vivo Considerations: The species- and age-dependent differences in MPTP neurotoxicity are well-documented.[1][17] Primates are generally more sensitive than rodents, which may be related to differences in MPTP metabolism and the clearance of MPP+.[13] Any in vivo studies comparing MPTP and MPTP-3-ol would need to carefully consider the animal model and dosing regimen.[18][19]
MPTP Metabolic Activation Pathway
Caption: Simplified metabolic pathway of MPTP leading to neurotoxicity.
Recommended Experimental Protocols for Independent Verification
To independently verify the comparative toxicity, the following detailed protocols are recommended:
Protocol 1: In Vitro Cell Viability Assessment using MTT Assay
-
Cell Culture: Plate SH-SY5Y cells (a human neuroblastoma cell line) in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare stock solutions of MPTP, MPTP-3-ol, and MPP+ in sterile DMSO. Further dilute in cell culture medium to final concentrations ranging from 1 µM to 1000 µM.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO concentration should be <0.1%).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Analysis
-
Sample Preparation: Prepare 100 µM solutions of MPTP and MPTP-3-ol in both phosphate-buffered saline (PBS) and cell culture medium.
-
Incubation: Incubate the solutions at 37°C. Take aliquots at 0, 2, 4, 8, 24, and 48 hours.
-
HPLC System: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Detection: UV detection at a wavelength of approximately 240 nm.
-
Analysis: Quantify the peak area of the parent compound at each time point to determine its degradation over time.
Conclusion and Future Directions
Based on the principles of neurotoxin metabolism, it is highly probable that this compound is significantly less neurotoxic than its parent compound, MPTP, and its ultimate toxic metabolite, MPP+. The presence of the hydroxyl group is likely to impede the necessary metabolic activation by MAO-B and may facilitate detoxification.
However, independent verification through rigorous, controlled experiments is essential. The protocols outlined in this guide provide a framework for such a comparative study. Future research should also investigate whether MPTP-3-ol has any unique biological activities, such as modulating enzyme activity or receptor binding, that are independent of the classical MPTP-induced neurotoxicity pathway. A thorough understanding of the structure-activity relationships within the MPTP family of compounds will undoubtedly contribute to the broader effort to combat neurodegenerative diseases.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol and Related Neurotoxic Analogs
Authored for Laboratory Professionals by a Senior Application Scientist
This guide provides an in-depth, procedural framework for the safe handling and disposal of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol. This compound is a structural analog of the potent neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is known to cause irreversible Parkinson's disease-like symptoms by destroying dopaminergic neurons[1][2][3]. Due to this close structural relationship and the potential for similar neurotoxic effects, all handling and disposal procedures for this compound must, as a matter of stringent safety policy, adhere to the rigorous standards established for MPTP.
The core principle of this protocol is the chemical inactivation of the neurotoxin prior to its final disposal as hazardous waste. This guide will detail the necessary personal protective equipment (PPE), decontamination protocols, and step-by-step waste management workflows to ensure the safety of all laboratory personnel and the environment.
I. Foundational Safety Principles: Understanding the Hazard
MPTP itself is a lipophilic compound that can cross the blood-brain barrier.[1][3] Once in the brain, it is metabolized by monoamine oxidase B (MAO-B) into the toxic cation 1-methyl-4-phenylpyridinium (MPP+), which is the active agent responsible for neuronal cell death.[3] Given that this compound shares the same core structure, it must be presumed to follow a similar metabolic pathway and present a comparable toxicological threat. Therefore, all waste streams containing this compound are to be considered acutely toxic hazardous waste.
II. Personal Protective Equipment (PPE): A Non-Negotiable Barrier
A multi-layered approach to PPE is mandatory when handling this compound in its pure form, in solution, or when managing contaminated waste.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Provides a primary and secondary barrier against dermal absorption. The outer pair should be changed immediately after handling the compound or upon any suspicion of contamination.[4] |
| Eye Protection | Safety goggles and a full-face shield. | Protects against splashes of solutions or aerosolized powder, which could lead to absorption through mucous membranes.[5] |
| Lab Coat | Disposable, solid-front lab coat with tight-fitting cuffs. | Prevents contamination of personal clothing. Must be disposed of as hazardous waste after the procedure.[4] |
| Respiratory Protection | A well-maintained half-mask or full-face respirator with appropriate multi-gas/vapor cartridges (e.g., P100). | Essential for handling the solid compound or when there is a risk of aerosol generation.[6] |
All work with this compound, including solution preparation and waste inactivation, must be conducted within a certified chemical fume hood or a Class II Type B2 biosafety cabinet to ensure proper ventilation and containment.[4][7]
III. Decontamination and Chemical Inactivation Protocol
The cornerstone of safe disposal is the chemical inactivation of the neurotoxin. A freshly prepared 10% bleach solution (a 1:10 dilution of standard household bleach, which is typically 5.25-6% sodium hypochlorite) is the recommended agent for this purpose.[7] Bleach effectively oxidizes and neutralizes MPTP and its analogs.[8]
Experimental Protocol: Decontamination of Work Surfaces and Equipment
-
Preparation: Before beginning any work, line the chemical fume hood work surface with absorbent, plastic-backed disposable bench paper.[9][10]
-
Post-Procedure Wipe Down: Upon completion of work, thoroughly wipe down all surfaces within the fume hood with a 10% bleach solution.
-
Contact Time: Allow the bleach solution to remain in contact with the surfaces for a minimum of 15 minutes to ensure complete inactivation.[4][5]
-
Rinsing: Following the 15-minute contact time, wipe the surfaces with a clean, water-dampened towel to remove residual bleach, which can be corrosive.
-
Equipment Decontamination: Reusable glassware or tools must be soaked in a 10% bleach solution for at least 60 minutes.[4] Alternatively, a single rinse with 0.1 N HCl can be used, with the rinsate collected as chemical waste.[9] However, the use of disposable labware is strongly recommended to minimize risk.[4][10]
IV. Waste Disposal Workflow
A segregated waste stream is crucial for managing the various forms of contaminated materials generated. The following diagram illustrates the decision-making process for proper waste segregation and disposal.
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Personal protective equipment for handling 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol
As a Senior Application Scientist, this guide provides a comprehensive operational and safety plan for handling 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol. It is structured to ensure you have the essential, immediate, and procedural information necessary for safe laboratory use.
A Critical Note on this compound
MPTP causes irreversible, severe brain damage that mimics advanced Parkinson's disease by destroying dopamine-producing neurons.[1][2][3] The lipophilic nature of MPTP allows it to readily cross the blood-brain barrier.[1][4] In the brain, it is metabolized by monoamine oxidase B (MAO-B) into the active neurotoxin 1-methyl-4-phenylpyridinium (MPP+), which is the ultimate cause of cell death.[5][6]
Given the extreme hazard of the parent compound and the shared core structure, the Precautionary Principle dictates that MPTP-ol must be handled with the same high level of caution as MPTP. This guide is therefore based on the established, stringent protocols for MPTP.
Part 1: Hazard Assessment and Risk Mitigation
All personnel must understand the severe risks before handling this compound. Exposure can occur through inhalation, skin absorption, injection, or ingestion.[1] The resulting Parkinson's-like symptoms can include tremors, rigidity, and slowness of movement.[1]
GHS Hazard Classification (based on MPTP):
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[7][8][9]
-
Specific Target Organ Toxicity, Single Exposure (Category 1): Causes damage to organs (specifically the nervous system).[7][9]
Due to the high toxicity and irreversible effects, the primary goal is to implement engineering controls and a meticulous personal protective equipment (PPE) regimen to eliminate all possible routes of exposure.
Part 2: Personal Protective Equipment (PPE) Directive
The selection of PPE is non-negotiable and must be adhered to for all procedures involving MPTP-ol, from handling the pure compound to working with solutions or contaminated materials. Frequent glove changes are highly recommended, especially if their integrity is compromised.[10][11]
| Task | Gloves | Protective Clothing | Eye/Face Protection | Respiratory Protection |
| Weighing Solid Compound | Double Nitrile Gloves | Disposable, water-repellent lab coat or jumpsuit with elastic cuffs.[1] | Chemical safety goggles.[10] | NIOSH-approved N95 or higher-rated respirator (e.g., P100).[1][12] |
| Preparing Solutions | Double Nitrile Gloves | Disposable, water-repellent lab coat or jumpsuit with elastic cuffs. | Chemical safety goggles and face shield.[8] | NIOSH-approved N95 or higher-rated respirator. |
| Administering to Animals | Double Nitrile Gloves | Disposable Tyvek® coveralls with elastic wrists, attached hood, and boots.[1] | Chemical safety goggles.[1] | NIOSH-approved N95 or higher-rated respirator. |
| Handling Contaminated Waste | Double Nitrile Gloves | Disposable Tyvek® coveralls with elastic wrists, attached hood, and boots. | Chemical safety goggles. | NIOSH-approved N95 or higher-rated respirator. |
| Spill Cleanup | Double Nitrile Gloves | Disposable Tyvek® coveralls with elastic wrists, attached hood, and boots. | Chemical safety goggles and face shield. | Full-face supplied air respirator or a full-face respirator with P100 cartridges.[1] |
Causality Behind PPE Choices:
-
Double Nitrile Gloves: The outer glove provides the primary barrier. The inner glove protects the skin during the removal of the contaminated outer glove. Nitrile is specified for its chemical resistance over latex.[1][11]
-
Disposable Coats/Coveralls: To prevent the contamination of personal clothing and subsequent "take-home" exposure. Water-repellent material protects against splashes of solutions. Elastic cuffs ensure a seal with the inner glove.[1]
-
Respirators: The solid form of MPTP-ol can become airborne. A NIOSH-approved respirator is mandatory to prevent inhalation, which is a direct route to the central nervous system.[1][12] All personnel requiring respirator use must be medically cleared and fit-tested as part of a formal respiratory protection program.[1]
-
Eye and Face Protection: Protects mucous membranes from splashes of solutions or contact with airborne powder.[10]
Part 3: Operational and Disposal Plan
All work with MPTP-ol must be performed within a designated and clearly marked area. The laboratory door must remain closed and be posted with a warning sign indicating the use of a potent neurotoxin.[1][13]
Workflow for Safe Handling of MPTP-ol
Caption: Standard operational workflow for handling MPTP-ol.
Step-by-Step Handling Protocol
-
Area Preparation:
-
Solution Preparation:
-
Whenever possible, order pre-weighed amounts of the compound to avoid weighing the solid.[13]
-
If weighing is necessary, do so inside the fume hood. Tare a sealed container, add the approximate quantity of MPTP-ol, cap it, and then add the appropriate solvent to achieve the desired concentration.[10]
-
Store all stock solutions in clearly labeled, sealed containers with secondary containment (e.g., a vial within a sealed plastic jar).[11] The storage location must be a locked cabinet or freezer.[8][11]
-
-
Decontamination:
Step-by-Step Disposal Protocol
All waste generated from work with MPTP-ol is considered hazardous pathological waste and must be disposed of via incineration.[12][14]
-
Sharps: Needles and syringes must be disposed of immediately after use into a dedicated, puncture-proof sharps container. Do not recap needles.[14]
-
Solid Waste: All disposable PPE (gloves, coveralls, masks), bench liners, and contaminated gauze should be collected in a biohazard bag within a clearly labeled, sealed container marked "pathological waste."[15]
-
Liquid Waste: Unused solutions or liquid waste should be collected in a sealed, unbreakable container. The container must be clearly labeled with the chemical name and hazard warnings.[14]
-
Final Disposal: Contact your institution's Environmental Health & Safety (EHS) office to arrange for the pickup and incineration of all MPTP-ol waste containers.[14]
Part 4: Emergency Procedures
An emergency plan must be in place before beginning work. All personnel must be trained on these procedures. An antidote for MPTP exposure, Selegiline, may be required to be on hand; consult with your institution's occupational health department.[12][14]
Workflow for an Exposure Event
Sources
- 1. uthsc.edu [uthsc.edu]
- 2. Neurotoxicity of MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | C12H15N | CID 1388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. MPTP - Wikipedia [en.wikipedia.org]
- 5. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MPTP mechanisms of neurotoxicity and their implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine 97 28289-54-5 [sigmaaldrich.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. ors.od.nih.gov [ors.od.nih.gov]
- 11. research.fiu.edu [research.fiu.edu]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. uwyo.edu [uwyo.edu]
- 14. protocols.io [protocols.io]
- 15. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
